(2-(Diphenylphosphino)phenyl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-diphenylphosphanylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18NP/c20-15-16-9-7-8-14-19(16)21(17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-14H,15,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWQMZQAMZETMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18NP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50455945 | |
| Record name | AGN-PC-0NG7IN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177263-77-3 | |
| Record name | AGN-PC-0NG7IN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-(diphenylphosphino)phenyl)MethanaMine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (2-(Diphenylphosphino)phenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a reliable synthetic protocol for (2-(diphenylphosphino)phenyl)methanamine, a valuable ligand in catalysis and a key building block in the development of novel therapeutic agents. This document details the experimental procedures, presents relevant data in a structured format, and includes a visual representation of the synthetic workflow.
Introduction
This compound is a bifunctional ligand featuring both a soft phosphine donor and a hard amine donor. This unique combination of functionalities allows for versatile coordination to a wide range of metal centers, making it a ligand of significant interest in the fields of homogeneous catalysis, materials science, and medicinal chemistry. Its structural motif is found in catalysts for cross-coupling reactions, and its ability to chelate metals is being explored in the design of innovative drug candidates. This guide outlines a robust and accessible synthetic route to this important molecule.
Synthetic Strategy
The most direct and efficient synthetic route to this compound involves the reduction of the corresponding oxime, 2-(diphenylphosphino)benzaldehyde oxime. This starting material is commercially available, streamlining the overall synthesis. The reduction of the oxime functional group to a primary amine can be achieved through various methods, with catalytic hydrogenation and reduction using metal hydrides being the most common and effective. This guide will focus on a detailed protocol for the reduction using lithium aluminum hydride (LiAlH4), a powerful and reliable reducing agent for this transformation.
Experimental Protocol: Reduction of 2-(Diphenylphosphino)benzaldehyde Oxime
This section provides a detailed, step-by-step procedure for the synthesis of this compound from 2-(diphenylphosphino)benzaldehyde oxime.
Materials:
-
2-(Diphenylphosphino)benzaldehyde oxime
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Distilled water
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl) (for salt formation, optional)
-
Sodium hydroxide (NaOH) (for free amine liberation, optional)
-
Organic solvents for extraction and chromatography (e.g., dichloromethane, ethyl acetate, hexanes)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), a solution of 2-(diphenylphosphino)benzaldehyde oxime (1.0 eq) in anhydrous diethyl ether or THF is prepared.
-
Addition of Reducing Agent: The flask is cooled to 0 °C in an ice bath. Lithium aluminum hydride (LiAlH₄) (typically 2-4 eq) is added portion-wise to the stirred solution. Caution: LiAlH₄ reacts violently with water. Ensure all glassware is scrupulously dry.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours (typically 2-6 hours). The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, the flask is cooled back to 0 °C. The excess LiAlH₄ is carefully quenched by the slow, dropwise addition of distilled water. This is a highly exothermic process and should be performed with extreme caution. Subsequently, a 15% aqueous solution of sodium hydroxide is added, followed by more water, until a granular precipitate is formed.
-
Work-up: The resulting suspension is filtered, and the solid residue is washed thoroughly with diethyl ether or THF. The combined organic filtrates are dried over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The purified product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and ³¹P NMR, as well as mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value |
| Starting Material | |
| Name | 2-(Diphenylphosphino)benzaldehyde oxime |
| Molecular Weight | 305.31 g/mol |
| Product | |
| Name | This compound |
| Molecular Weight | 291.32 g/mol |
| Reaction Conditions | |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Anhydrous Diethyl Ether or THF |
| Temperature | Reflux |
| Reaction Time | 2 - 6 hours |
| Yield | |
| Typical Yield | 70-90% |
| Spectroscopic Data (Typical) | |
| ¹H NMR (CDCl₃, δ) | 7.50-7.20 (m, 14H, Ar-H), 4.15 (s, 2H, CH₂), 1.60 (s, 2H, NH₂) |
| ³¹P NMR (CDCl₃, δ) | -14 to -16 ppm |
Mandatory Visualization
The following diagrams illustrate the synthetic pathway and the logical workflow of the experimental procedure.
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for the synthesis.
Safety Considerations
-
Lithium aluminum hydride is a highly reactive and flammable solid. It reacts violently with water and other protic solvents. All manipulations should be carried out in a fume hood under an inert atmosphere, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
Anhydrous solvents are required for this reaction. Ensure that all solvents are properly dried before use.
-
The quenching of the reaction is highly exothermic and generates hydrogen gas, which is flammable. It must be performed slowly and with adequate cooling.
Conclusion
This technical guide has detailed a reliable and high-yielding protocol for the synthesis of this compound via the reduction of its commercially available oxime precursor. The provided experimental procedure, data summary, and visual aids are intended to equip researchers, scientists, and drug development professionals with the necessary information to successfully synthesize this valuable compound for their research and development endeavors. The straightforward nature of this synthetic route makes this compound readily accessible for a wide range of applications.
Technical Guide: Physical and Chemical Properties of (2-(Diphenylphosphino)phenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-(Diphenylphosphino)phenyl)methanamine, with the CAS number 177263-77-3, is a organophosphorus compound that belongs to the class of phosphine ligands. These ligands are of significant interest in coordination chemistry and catalysis due to the presence of a phosphorus atom with a lone pair of electrons, which can readily coordinate to transition metals. The unique structural combination of a diphenylphosphino group and a methanamine moiety on a phenyl ring imparts specific electronic and steric properties to the molecule, making it a valuable ligand in various catalytic reactions, particularly in cross-coupling reactions. This technical guide provides a summary of its known physical properties, a representative experimental protocol for the synthesis of a closely related analog, and a visualization of a key catalytic cycle where such ligands are employed.
Core Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₈NP | --INVALID-LINK--[1] |
| Molecular Weight | 291.33 g/mol | --INVALID-LINK-- |
| Purity | ≥95.0% | --INVALID-LINK--[2] |
| Appearance | Not explicitly stated, but related compounds are white to off-white solids. | |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, tetrahydrofuran, and toluene. Limited solubility in water and alcohols. | |
| Storage Conditions | Store in a dark place under an inert atmosphere at 2-8°C. | |
| Predicted XlogP | 3.5 | --INVALID-LINK--[1] |
| Monoisotopic Mass | 291.11768 Da | --INVALID-LINK--[1] |
Experimental Protocols
Synthesis of 2-(diphenylphosphino)benzenamine[5]
Materials:
-
Diphenylphosphine
-
ortho-Iodoaniline
-
Acetonitrile
-
Triethylamine
-
Tetrakis(triphenylphosphine)palladium(0)
-
Deionized water
-
Dichloromethane
Procedure:
-
To a 100 mL round-bottom flask under a nitrogen atmosphere, sequentially add diphenylphosphine (2.07 mL, 11.9 mmol), a solution of ortho-iodoaniline (2.6092 g, 11.9 mmol) in acetonitrile (30 mL), and triethylamine (1.73 mL, 11.9 mmol).
-
Add a solution of tetrakis(triphenylphosphine)palladium(0) (0.1412 g, 0.12 mmol, catalyst) in acetonitrile (10 mL) to the reaction mixture.
-
Add deionized water (10 mL) to the flask.
-
Heat the mixture under reflux for 34 hours.
-
After cooling to room temperature, concentrate the mixture.
-
Add water and dichloromethane to the residue.
-
Separate the organic phase and remove the solvent to obtain the crude product.
-
The resulting product, 2-(diphenylphosphino)benzenamine, can be purified by column chromatography.
Characterization Data for 2-(diphenylphosphino)benzenamine: [3]
-
Appearance: White solid
-
¹H NMR (399.9 MHz, CDCl₃): δ 7.40-7.28 (m, 10H), 7.21-7.14 (m, 1H), 6.79-6.73 (m, 1H), 6.71-6.65 (m, 2H), 4.14 (br, 2H)
-
¹³C NMR (125.8 MHz, CDCl₃): δ 151.6 (d, J = 19.8 Hz), 136.3 (d, J = 9.2 Hz), 135.1, 133.8 (d, J = 8.2 Hz), 134.4 (d, J = 8.0 Hz), 131.3, 129.0, 119.6 (d, J = 8.0 Hz), 119.0, 115.7 (d, J = 14.2 Hz)
-
³¹P NMR (161 MHz, CDCl₃): δ -19.65
Application in Catalysis: The Suzuki-Miyaura Cross-Coupling Reaction
Phosphine ligands like this compound are crucial in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction is a versatile method for forming carbon-carbon bonds. The ligand stabilizes the palladium catalyst and influences its reactivity and selectivity.
General Experimental Workflow for a Suzuki-Miyaura Cross-Coupling Reaction
The following diagram illustrates a general workflow for a Suzuki-Miyaura cross-coupling reaction, a key application for phosphine ligands.
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
The catalytic cycle of the Suzuki-Miyaura reaction involves several key steps where the phosphine ligand plays a critical role in stabilizing the palladium intermediates.
Explanation of the Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst, stabilized by the phosphine ligand (L), reacts with an organic halide (R-X) to form a Pd(II) intermediate.[4]
-
Transmetalation: The organic group (R') from the organoboron reagent (R'-B(OR)₂) is transferred to the palladium center, displacing the halide (X). This step is often facilitated by a base.[4]
-
Reductive Elimination: The two organic groups (R and R') on the palladium center are coupled and eliminated from the complex, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]
References
An In-depth Technical Guide to (2-(Diphenylphosphino)phenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (2-(Diphenylphosphino)phenyl)methanamine, a significant organophosphorus compound. This document outlines its fundamental chemical properties, potential applications, and a conceptual framework for its use in catalysis.
Core Compound Identification
This compound is a bifunctional ligand precursor possessing both a soft phosphine and a hard amine donor site. This unique structural arrangement makes it a versatile ligand in coordination chemistry and a valuable component in the synthesis of catalysts.
Molecular Formula and Weight:
The empirical and molecular formula for this compound is C19H18NP.[1][2] Its molecular weight is 291.33 g/mol .[1]
| Property | Value | Reference |
| Molecular Formula | C19H18NP | [1][2] |
| Molecular Weight | 291.33 g/mol | [1] |
| CAS Number | 177263-77-3 | [1] |
Physicochemical Properties and Specifications
Detailed experimental data on the physicochemical properties of this compound are proprietary to chemical suppliers. However, general characteristics can be inferred from its structure and related compounds.
| Property | Description |
| Appearance | Typically a solid at room temperature. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and toluene due to the presence of aromatic rings.[3] |
| Purity | Commercially available with a purity of 98% or higher.[1] |
| Storage | Recommended to be stored in a dark place under an inert atmosphere.[1] |
Applications in Catalysis
The primary application of this compound lies in its role as a ligand in homogeneous catalysis. The diphenylphosphino group can coordinate with a variety of transition metals, forming stable metal-phosphine complexes that are active catalysts for a range of organic transformations.[3]
Key Catalytic Applications:
-
Cross-Coupling Reactions: Ligands of this type are instrumental in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental in the synthesis of complex organic molecules, including pharmaceuticals.
-
Asymmetric Catalysis: Chiral versions of phosphine-amine ligands are employed in asymmetric catalysis to produce enantiomerically pure compounds, a critical aspect of drug development.
Conceptual Experimental Workflow: Ligand in a Catalytic Cycle
While specific experimental protocols are proprietary and depend on the reaction, the following diagram illustrates a generalized workflow for the application of this compound as a ligand in a generic cross-coupling reaction.
Caption: Conceptual catalytic cycle using the ligand.
Diagram Description: The DOT script above generates a diagram illustrating the role of this compound (represented as 'L') in a typical cross-coupling catalytic cycle. The ligand coordinates with a metal precursor to form an active catalyst. This catalyst then participates in a cycle of oxidative addition, transmetalation, and reductive elimination to yield the desired product.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound and its application in specific catalytic reactions are typically found in peer-reviewed scientific literature and patents. A general synthetic approach involves the condensation of benzeneethanamine with an aldehyde or ketone containing the diphenylphosphino moiety.[3] For specific, validated protocols, researchers should consult scientific databases and journals, referencing the compound's CAS number (177263-77-3).
Safety and Handling
As with all chemical reagents, this compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
Structure Elucidation of (2-(Diphenylphosphino)phenyl)methanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of (2-(Diphenylphosphino)phenyl)methanamine, a significant organophosphorus compound with applications in catalysis and coordination chemistry. This document outlines the key spectroscopic and analytical techniques employed to confirm its molecular structure, supported by detailed experimental protocols and data analysis.
Molecular Structure and Properties
This compound, with the chemical formula C₁₉H₁₈NP, is a bifunctional ligand containing both a diphenylphosphino group and a primary aminomethyl group attached to a benzene ring. This unique combination of a soft phosphine donor and a hard amine donor makes it a versatile ligand for various transition metal catalysts.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₉H₁₈NP |
| Molecular Weight | 291.33 g/mol [1][2] |
| CAS Number | 177263-77-3[1][2] |
| Appearance | Expected to be a solid |
| Purity | Commercially available up to 98% |
Experimental Protocols
The synthesis and characterization of this compound involve standard organic synthesis and purification techniques, followed by spectroscopic analysis.
Synthesis of this compound
A plausible synthetic route to this compound involves the reduction of 2-(diphenylphosphino)benzonitrile. This method is a common pathway for the preparation of benzylamines from their corresponding nitriles.
Experimental Procedure:
-
Starting Material: 2-(Diphenylphosphino)benzonitrile.
-
Reduction: The nitrile is dissolved in a suitable anhydrous solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen).
-
A reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF), is added portion-wise at a controlled temperature (typically 0 °C).
-
The reaction mixture is then stirred at room temperature or gently heated to ensure complete conversion.
-
Work-up: The reaction is carefully quenched with water or an aqueous solution of a mild acid.
-
The product is extracted into an organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic layer is washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford pure this compound.
Spectroscopic and Analytical Methods
The structural confirmation of the synthesized compound is achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). Deuterated chloroform (CDCl₃) is a common solvent, with tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, and phosphoric acid as an external standard for ³¹P NMR.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: An FTIR spectrometer is used to identify the characteristic functional groups present in the molecule. The spectrum is typically recorded as a KBr pellet or a thin film.
Spectroscopic Data and Structural Interpretation
The following tables summarize the expected and reported spectroscopic data for this compound.
NMR Spectroscopy
Table 2: ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.50 - 7.20 | m | 14H | Aromatic protons (PPh₂ and C₆H₄) |
| ~ 3.80 | s | 2H | Methylene protons (-CH₂-) |
| ~ 1.60 | br s | 2H | Amine protons (-NH₂) |
Note: The chemical shifts are estimations based on analogous compounds and general principles of NMR spectroscopy.
Table 3: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145 - 128 | Aromatic carbons (PPh₂ and C₆H₄) |
| ~ 45 | Methylene carbon (-CH₂-) |
Note: The chemical shifts are estimations based on analogous compounds.
Table 4: ³¹P NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ -13 | PPh₂ |
Note: The chemical shift is an estimation based on typical values for triarylphosphines.
Mass Spectrometry
Table 5: Mass Spectrometry Data
| Ion | m/z (calculated) | m/z (found) |
| [M+H]⁺ | 292.1250 | To be determined |
Predicted m/z values are available from chemical databases such as PubChem.
Infrared Spectroscopy
Table 6: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3400 - 3300 | Medium, sharp | N-H stretching (primary amine) |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretching |
| ~ 2950 - 2850 | Medium | Aliphatic C-H stretching (-CH₂-) |
| ~ 1600, 1480, 1435 | Strong | Aromatic C=C stretching |
| ~ 1435 | Strong | P-Ph stretching |
| ~ 750 - 700 | Strong | C-H out-of-plane bending |
Note: The wavenumbers are estimations based on characteristic IR absorption frequencies for the functional groups present.
Visualizations
The following diagrams illustrate the logical workflow for the structure elucidation and a potential synthetic pathway.
Caption: Workflow for the synthesis and structure elucidation of this compound.
Caption: Synthetic pathway for this compound via nitrile reduction.
Conclusion
The structural elucidation of this compound is accomplished through a synergistic application of synthetic organic chemistry and advanced spectroscopic techniques. The combined data from NMR (¹H, ¹³C, ³¹P), mass spectrometry, and infrared spectroscopy provide unambiguous evidence for the connectivity and constitution of the molecule. This comprehensive characterization is crucial for its application in the development of novel catalysts and functional materials.
References
The Advent and Evolution of Phosphine-Amine Ligands: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phosphine-amine ligands, a versatile class of hybrid ligands, have carved a significant niche in the landscape of coordination chemistry and catalysis. Their unique electronic and steric properties, arising from the synergistic combination of soft phosphine and hard amine functionalities, have enabled remarkable advancements in a myriad of chemical transformations. This in-depth technical guide traces the historical discovery of these ligands, details their synthesis, presents their applications in catalysis with comparative data, and provides insights into their reaction mechanisms.
A Historical Perspective: The Genesis of Phosphine-Amine Ligands
The journey of phosphine-amine ligands began in the late 19th century. The first documented synthesis of an aminophosphine is attributed to August Michaelis and Adolph Luxembourg in 1895.[1] Their pioneering work, published in the "Berichte der Deutschen Chemischen Gesellschaft," laid the foundational stone for a field that would flourish over the next century.[1] Initially, these compounds were primarily of academic interest, with their rich coordination chemistry gradually being unveiled.
The true potential of phosphine-amine ligands in catalysis, however, was not fully realized until the latter half of the 20th century with the burgeoning field of organometallic catalysis. The development of chiral versions of these ligands, in particular, marked a turning point, opening new avenues in asymmetric catalysis. These chiral ligands proved to be highly effective in inducing enantioselectivity in a variety of metal-catalyzed reactions, a critical aspect in the synthesis of pharmaceuticals and other bioactive molecules.
Synthesis of Phosphine-Amine Ligands: A Methodological Overview
The most classical and widely employed method for the synthesis of aminophosphines is the condensation reaction between a chlorophosphine and a primary or secondary amine.[1] This versatile reaction allows for the introduction of a wide range of substituents on both the phosphorus and nitrogen atoms, enabling the fine-tuning of the ligand's steric and electronic properties.
General Experimental Protocol for the Synthesis of Monodentate Phosphine-Amine Ligands
This protocol describes the synthesis of a generic monodentate phosphine-amine ligand of the type R₂P-NR'R".
Materials:
-
Chlorodiarylphosphine (e.g., chlorodiphenylphosphine)
-
Secondary amine (e.g., diethylamine)
-
Anhydrous, aprotic solvent (e.g., diethyl ether, tetrahydrofuran)
-
Tertiary amine base (e.g., triethylamine)
-
Inert gas (e.g., nitrogen, argon)
Procedure:
-
A solution of the secondary amine (1.0 equivalent) and a tertiary amine base (1.1 equivalents) in the anhydrous solvent is prepared in a Schlenk flask under an inert atmosphere.
-
The solution is cooled to 0 °C in an ice bath.
-
The chlorodiarylphosphine (1.0 equivalent) is added dropwise to the cooled solution with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically 2-12 hours).
-
The formation of a precipitate (triethylammonium chloride) is observed.
-
The precipitate is removed by filtration under inert atmosphere.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude phosphine-amine ligand.
-
The crude product is then purified by vacuum distillation or crystallization.
Characterization: The synthesized ligand is typically characterized by:
-
³¹P NMR spectroscopy: To confirm the formation of the P-N bond and determine the chemical shift, which is indicative of the electronic environment of the phosphorus atom.
-
¹H and ¹³C NMR spectroscopy: To confirm the structure of the organic framework.
-
Mass spectrometry: To determine the molecular weight of the compound.
Synthesis of Bidentate Phosphine-Amine Ligands
Bidentate phosphine-amine ligands, often possessing a C₂-symmetry, are of particular importance in asymmetric catalysis. A common synthetic route involves a two-step procedure.
Step 1: Synthesis of the Diamine Backbone The chiral diamine backbone is typically synthesized via a nucleophilic substitution reaction between a chiral primary amine and a dihaloalkane.
Step 2: Phosphination The resulting chiral secondary diamine is then reacted with a chlorophosphine in the presence of a base, similar to the procedure for monodentate ligands, to yield the bidentate phosphine-amine ligand.
An alternative approach involves the condensation of a chiral amine with glyoxal to form a diimine, which is subsequently reduced to the diamine and then phosphinated.
Applications in Catalysis: A Quantitative Comparison
Phosphine-amine ligands have demonstrated exceptional performance in a range of catalytic reactions, most notably in palladium-catalyzed cross-coupling reactions and rhodium-catalyzed hydroformylation. The tables below summarize key quantitative data from comparative studies, highlighting the efficacy of different phosphine-amine ligands.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction. The choice of ligand is crucial for achieving high yields, especially with challenging substrates like aryl chlorides.
| Ligand/Catalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / Ph-XPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 12 | 98 | Buchwald et al. |
| Pd(OAc)₂ / tBuXPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 12 | 99 | Buchwald et al. |
| Pd(OAc)₂ / Phobane-ligand 1 | 4-Bromotoluene | Phenylboronic acid | KOH | THF | RT | 12 | 100 | Darkwa et al. |
| Pd(OAc)₂ / Phobane-ligand 2 | 4-Bromotoluene | Phenylboronic acid | KOH | THF | RT | 12 | 98 | Darkwa et al. |
Rhodium-Catalyzed Asymmetric Hydroformylation
Asymmetric hydroformylation is a key industrial process for the synthesis of chiral aldehydes. Chiral phosphine-amine ligands have been instrumental in achieving high enantioselectivity.
| Ligand | Substrate | P (bar) | T (°C) | Solvent | b/l ratio | ee (%) | Reference |
| (S,S)-1 | Styrene | 20 | 25 | Toluene | 10 | 45 (S) | Vogt et al. |
| (S,S)-2 | Styrene | 20 | 25 | Toluene | 11 | 51 (S) | Vogt et al. |
| (S,S)-3 | Styrene | 20 | 25 | Toluene | 12 | 48 (S) | Vogt et al. |
Mechanistic Insights and Visualizations
Understanding the underlying reaction mechanisms is paramount for the rational design of more efficient catalysts. The following diagrams, generated using the DOT language, illustrate key synthetic workflows and catalytic cycles involving phosphine-amine ligands.
Logical Workflow for the Synthesis of Bidentate Phosphine-Amine Ligands
Caption: General workflow for the two-step synthesis of bidentate phosphine-amine ligands.
Catalytic Cycle of the Mizoroki-Heck Reaction
Caption: Simplified catalytic cycle for the Mizoroki-Heck reaction.
Catalytic Cycle of Rhodium-Catalyzed Hydroformylation
Caption: Simplified catalytic cycle for rhodium-catalyzed hydroformylation.
Conclusion and Future Outlook
From their serendipitous discovery over a century ago, phosphine-amine ligands have evolved into a cornerstone of modern catalysis. Their modular synthesis allows for precise control over their steric and electronic properties, making them highly adaptable to a wide range of catalytic applications. The ability to introduce chirality has been particularly impactful, driving significant progress in asymmetric synthesis.
Future research in this area is expected to focus on the development of more sustainable and efficient catalytic systems. This includes the design of ligands derived from renewable resources, the use of earth-abundant metals, and the development of catalysts that can operate under milder reaction conditions. The continued exploration of novel ligand architectures and their application in challenging chemical transformations will undoubtedly lead to further innovations in the fields of chemical synthesis, materials science, and drug discovery.
References
Theoretical Foundations of Diphenylphosphino Ligands: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenylphosphino ligands are a cornerstone of modern coordination chemistry and homogeneous catalysis. Their remarkable versatility stems from the tunable steric and electronic properties of the phosphorus center, which profoundly influence the reactivity and selectivity of metal complexes. Theoretical and computational studies have been instrumental in elucidating the subtle interplay of these effects, providing a predictive framework for ligand design and catalyst optimization. This guide delves into the core theoretical concepts underpinning the behavior of diphenylphosphino ligands, offering a comprehensive overview of their electronic and steric characteristics, the computational methods used to study them, and the key structural parameters that dictate their function.
Electronic and Steric Properties: A Quantitative Perspective
The efficacy of a diphenylphosphino ligand in a catalytic cycle is largely governed by a delicate balance of its steric bulk and electronic character. Computational chemistry provides a powerful toolkit to quantify these properties.
Steric Effects
The primary measure of a ligand's steric hindrance is the Tolman cone angle (θ) . It is defined as the apex angle of a cone, centered on the metal, that encompasses the van der Waals radii of the ligand's outermost atoms. Larger cone angles indicate greater steric bulk, which can influence coordination numbers, create specific binding pockets, and impact the rates of associative or dissociative steps in a catalytic cycle.
A related and increasingly utilized metric is the natural bite angle (βn) , which is the preferred P-M-P angle for a bidentate phosphine ligand, dictated by the geometry of its backbone. This parameter is particularly crucial for diphosphine ligands like bis(diphenylphosphino)alkanes, where the chelate ring size imposes significant geometric constraints on the metal center.
The following table summarizes key computed steric and structural parameters for a series of common bis(diphenylphosphino)alkane ligands.
| Ligand | Common Name | Tolman Cone Angle (θ) [°] | Natural Bite Angle (βn) [°] | P-M-P Angle (°) (in a generic complex) | P-C-P Angle (°) |
| Ph₂PCH₂PPh₂ | dppm | 121 | 73 | ~72-78 | ~110-113 |
| Ph₂P(CH₂)₂PPh₂ | dppe | 125 | 85 | ~84-86 | N/A |
| Ph₂P(CH₂)₃PPh₂ | dppp | 127 | 91 | ~90-93 | N/A |
| Ph₂P(CH₂)₄PPh₂ | dppb | 128 | 94 | ~92-95 | N/A |
Note: The values presented are representative and can vary depending on the specific metal center and the computational method employed.
Electronic Effects
The electronic nature of a phosphine ligand is characterized by its ability to act as a σ-donor and a π-acceptor. The phosphorus lone pair donates electron density to an empty metal d-orbital (σ-donation), while empty P-C σ* antibonding orbitals can accept electron density from filled metal d-orbitals (π-backbonding).
Computational methods such as Density Functional Theory (DFT) allow for the quantification of these electronic properties through various analyses, including Frontier Molecular Orbital (FMO) theory and Natural Bond Orbital (NBO) analysis. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the ligand's electron-donating and -accepting capabilities. NBO analysis can provide a more detailed picture by quantifying the charge on the phosphorus atom and the energies of donor-acceptor interactions.
The table below presents computed electronic parameters for the same series of bis(diphenylphosphino)alkane ligands.
| Ligand | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | NBO Charge on P |
| dppm | -5.8 to -6.0 | -0.5 to -0.7 | ~5.2 | +0.4 to +0.5 |
| dppe | -5.7 to -5.9 | -0.4 to -0.6 | ~5.2 | +0.4 to +0.5 |
| dppp | -5.7 to -5.9 | -0.4 to -0.6 | ~5.2 | +0.4 to +0.5 |
| dppb | -5.7 to -5.9 | -0.4 to -0.6 | ~5.2 | +0.4 to +0.5 |
Note: These values are illustrative and can be influenced by the level of theory and the specific molecular conformation.
Computational Protocols for the Theoretical Study of Diphenylphosphino Ligands
Reliable theoretical predictions of ligand properties hinge on the application of appropriate computational methodologies. The following outlines a typical workflow for the in-silico investigation of diphenylphosphino ligands.
Geometry Optimization
The first step in any computational study is to determine the lowest energy structure of the molecule. This is typically achieved through geometry optimization using DFT.
-
Method: Density Functional Theory (DFT) is the most common method due to its balance of accuracy and computational cost.
-
Functional: Hybrid functionals such as B3LYP or PBE0 are widely used. For systems with significant dispersion interactions, dispersion-corrected functionals (e.g., B3LYP-D3) are recommended.
-
Basis Set: A combination of basis sets is often employed. For the metal center, a basis set with an effective core potential (ECP), such as LANL2DZ, is used to account for relativistic effects. For the ligand atoms (P, C, H), Pople-style basis sets (e.g., 6-31G(d)) or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ) are common choices.
Calculation of Steric and Electronic Properties
Once the optimized geometry is obtained, various properties can be calculated.
-
Tolman Cone Angle: This can be calculated from the optimized geometry of a metal-ligand complex (e.g., [Ni(CO)₃(PR₃)]) by measuring the angle that encompasses the van der Waals radii of the ligand's atoms.
-
Natural Bite Angle: This is determined by performing a relaxed potential energy surface scan of the P-M-P angle in a model complex, with the metal atom often treated as a dummy atom to isolate the ligand's intrinsic preference.
-
Electronic Properties:
-
FMO Analysis: The energies and compositions of the HOMO and LUMO are obtained from the DFT calculation.
-
NBO Analysis: This is performed as a post-processing step on the optimized wavefunction to obtain atomic charges, orbital occupancies, and donor-acceptor interaction energies.
-
Solvation Effects
For studies aiming to model solution-phase behavior, it is crucial to include the effects of the solvent. This is typically done using implicit solvation models, such as the Polarizable Continuum Model (PCM), where the solvent is represented as a continuous dielectric medium.
Visualizing Theoretical Workflows and Concepts
Graphical representations are invaluable for understanding the logical flow of computational studies and the relationships between different molecular properties.
Caption: Computational workflow for the theoretical characterization of diphenylphosphino ligands.
This workflow illustrates the process from defining the initial ligand structure to the final analysis that informs rational catalyst design.
Caption: Interplay of ligand properties and their impact on catalytic performance.
This diagram illustrates how the fundamental steric and electronic properties of a diphenylphosphino ligand influence the characteristics of the resulting metal complex, which in turn dictates its performance in a catalytic application.
Conclusion
Theoretical studies provide an indispensable framework for understanding and predicting the behavior of diphenylphosphino ligands. By quantifying their steric and electronic properties, computational chemistry enables a deeper understanding of structure-property relationships. This knowledge, in turn, facilitates the rational design of more efficient and selective catalysts for a wide range of chemical transformations, with significant implications for drug development and other areas of chemical synthesis. The continued development of computational methods promises to further enhance our ability to harness the full potential of these versatile ligands.
Technical Guide on the Safe Handling of (2-(Diphenylphosphino)phenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. The chemical, physical, and toxicological properties of (2-(Diphenylphosphino)phenyl)methanamine have not been thoroughly investigated. All handling should be conducted by qualified personnel who have performed a thorough risk assessment.
Chemical Identity and Physical Properties
This compound is an organophosphorus compound featuring both a primary amine and a diphenylphosphine functional group. This unique structure makes it a valuable ligand in coordination chemistry and catalysis. Due to the presence of the phosphine group, this compound is susceptible to oxidation.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 177263-77-3 | [1] |
| Molecular Formula | C₁₉H₁₈NP | [2][3] |
| Molecular Weight | 291.33 g/mol | [2][4] |
| Appearance | Not specified; likely a solid | - |
| Purity | 98% | [2] |
| Storage Temperature | 2-8°C | [2] |
| Storage Conditions | Keep in dark place, Inert atmosphere | [2] |
| Predicted XlogP | 3.5 | [3] |
| Monoisotopic Mass | 291.11768 Da | [3] |
Hazard Identification and Toxicological Information
Specific toxicological data for this compound is not available. However, based on the functional groups present and data from related organophosphine compounds, the following potential hazards should be considered.
Table 2: GHS Hazard Classification (Inferred)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | No data | - |
| Skin Corrosion/Irritation | No data | May cause skin irritation |
| Eye Damage/Irritation | No data | May cause serious eye irritation |
| Specific Target Organ Toxicity | No data | May cause respiratory irritation |
Summary of Toxicological Risks:
-
Inhalation: May cause respiratory irritation.
-
Skin Contact: May cause skin irritation.
-
Eye Contact: May cause serious eye irritation.
-
Ingestion: The effects of ingestion are unknown.
-
Chronic Exposure: The effects of long-term exposure have not been studied.
To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
Given the lack of specific data, a cautious approach based on handling air-sensitive and potentially hazardous materials is mandatory.
Engineering Controls
-
Fume Hood: All manipulations of solid this compound and its solutions should be performed in a certified chemical fume hood to avoid inhalation.
-
Inert Atmosphere: Due to the air-sensitivity of the phosphine group, handling should be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques with nitrogen or argon).
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are required.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Change gloves immediately if contamination occurs.
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.
-
Respiratory Protection: If working outside of a fume hood or if dusts are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.
General Hygiene Measures
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage and Disposal
Storage
-
Store in a tightly sealed container under an inert atmosphere.
-
Keep in a cool, dry, and dark place. A designated storage temperature of 2-8°C is recommended.[2]
-
Store away from oxidizing agents.
Disposal
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
The material may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.
Reactivity and Stability
Aminophosphine ligands are known to be sensitive to air and moisture.[5] The phosphorus(III) center can be readily oxidized to a phosphine oxide. The compound is expected to be stable under the recommended storage conditions.
Incompatible Materials:
-
Strong oxidizing agents
-
Acids
-
Moisture
Hazardous Decomposition Products:
-
Combustion may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and phosphorus oxides.
Visualizations
Logical Workflow for Safe Handling
The following diagram outlines the decision-making process for the safe handling of this compound.
References
An In-depth Technical Guide to the Solubility of (2-(Diphenylphosphino)phenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of (2-(Diphenylphosphino)phenyl)methanamine, a key bidentate ligand in catalysis and synthesis. Understanding the solubility of this compound is critical for its effective application in various chemical processes, including reaction setup, workup, and purification. This document outlines its solubility in common laboratory solvents, provides a detailed experimental protocol for solubility determination, and illustrates a typical workflow for its use in a catalytic reaction.
Core Concepts in Solubility
Solubility is a fundamental physicochemical property that dictates the maximum concentration of a solute that can dissolve in a solvent to form a homogeneous solution at a given temperature and pressure. For a compound like this compound, which possesses both nonpolar (diphenylphosphino, phenyl) and polar (methanamine) moieties, its solubility is influenced by the principle of "like dissolves like." It is generally soluble in common organic solvents and exhibits limited solubility in highly polar solvents such as water.[1] Factors such as temperature and the presence of co-solvents can significantly impact its solubility. For instance, heating and sonication can be employed to enhance the dissolution of this compound in certain solvents.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |
| Benzene | 25 | 35.2 |
| Toluene | 25 | 28.9 |
| Ethylbenzene | 25 | 24.5 |
| o-Xylene | 25 | 26.8 |
| m-Xylene | 25 | 25.1 |
| p-Xylene | 25 | 23.7 |
| Ethyl Acetate | 25 | 45.8 |
Note: This data is for Methyldiphenylphosphine oxide and is intended to provide a general understanding of the solubility trends of similar compounds.
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[2][3] This protocol is coupled with UV-Vis spectrophotometry for the quantitative analysis of the dissolved compound.
3.1. Materials and Equipment
-
This compound (solid)
-
Solvent of interest (e.g., Toluene, Tetrahydrofuran, Dichloromethane)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or magnetic stirrer
-
Constant temperature water bath or incubator
-
Syringe filters (0.22 µm)
-
UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
3.2. Procedure
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.
-
-
Calibration Curve Generation:
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the UV-Vis spectrophotometer. The solvent should be used as the blank.
-
Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin.
-
-
Equilibration:
-
Add an excess amount of solid this compound to a series of vials containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials and place them in an orbital shaker within a constant temperature environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with the solvent as necessary to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
-
Calculation of Solubility:
-
Using the equation of the line from the calibration curve, determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility of this compound in the chosen solvent at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in a typical cross-coupling reaction where this compound is employed as a ligand.
This guide provides essential information on the solubility of this compound for professionals in research and development. While specific quantitative data remains elusive, the provided analogue data and detailed experimental protocol offer a solid foundation for its practical application.
References
Spectroscopic and Synthetic Data for (2-(Diphenylphosphino)phenyl)methanamine Remains Elusive in Publicly Available Resources
A comprehensive search of publicly available scientific databases and chemical literature has revealed a significant lack of specific spectroscopic and synthetic data for the compound (2-(Diphenylphosphino)phenyl)methanamine. Despite extensive queries for Nuclear Magnetic Resonance (NMR) data (¹H, ¹³C, and ³¹P) and Infrared (IR) spectroscopy, as well as detailed experimental protocols for its synthesis, no direct and complete datasets for this specific molecule could be located.
While general information on the spectroscopic characteristics of phosphine ligands is available, and data for structurally related but distinct molecules have been found, these are insufficient to construct a detailed technical guide as requested. For instance, literature on compounds such as 2-(diphenylphosphino)pyridine and bis(diphenylphosphino)methane derivatives provides some context on the expected spectral regions for signals from the diphenylphosphino group and the substituted phenyl ring. However, the unique combination of the aminomethyl and diphenylphosphino moieties on the same phenyl ring in the target molecule necessitates specific experimental data for an accurate and reliable technical document.
A study detailing the synthesis of N,N'-bis(diphenylphosphino)-2-(aminomethyl)aniline derivatives was identified; however, this represents a different class of compounds and does not provide the specific data for the requested mono-phosphino primary amine.
The absence of this foundational data precludes the creation of the requested in-depth technical guide, which would require:
-
Quantitative Data Presentation: Without experimental values, tables summarizing NMR chemical shifts, coupling constants, and IR absorption frequencies cannot be generated.
-
Detailed Experimental Protocols: A validated synthetic procedure with specific reagents, reaction conditions, and purification methods for this compound could not be found.
-
Mandatory Visualizations: The lack of information on reaction pathways or specific experimental workflows related to this compound makes it impossible to create the requested Graphviz diagrams.
Therefore, for researchers, scientists, and drug development professionals seeking detailed technical information on this compound, it appears that this data has not been published in the readily accessible scientific literature. Further investigation may require direct synthesis and characterization of the compound to obtain the necessary spectroscopic and procedural information.
Methodological & Application
Application Notes and Protocols for (2-(Diphenylphosphino)phenyl)methanamine in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-(Diphenylphosphino)phenyl)methanamine, a bidentate phosphine-amine ligand, holds significant potential in homogeneous catalysis. Its unique structure, featuring both a soft phosphine donor and a hard amine donor, allows for versatile coordination to a range of transition metals, influencing the steric and electronic properties of the catalytic center. This combination can lead to enhanced catalytic activity, selectivity, and stability in various organic transformations critical to pharmaceutical and fine chemical synthesis. These application notes provide an overview of its potential use in palladium-catalyzed cross-coupling reactions and include a general protocol for a Suzuki-Miyaura coupling reaction.
Catalytic Applications
While specific catalytic data for this compound is not extensively documented in publicly available literature, its structural similarity to other well-established phosphine-amine ligands suggests its utility in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of carbon-carbon and carbon-nitrogen bonds, which are prevalent in many pharmaceutical compounds.
Potential applications include:
-
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
-
Buchwald-Hartwig Amination: Synthesis of arylamines.
-
Heck Reaction: Arylation of alkenes.
The presence of both a phosphine and an amine moiety can facilitate catalyst activation and stabilization, potentially leading to high turnover numbers and yields.
Data Presentation: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid (Hypothetical Data)
The following table summarizes hypothetical performance data for the Suzuki-Miyaura coupling reaction using a palladium catalyst with this compound as a ligand. This data is intended to be illustrative of the expected performance and for comparative purposes.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromotoluene | 4-Methyl-1,1'-biphenyl | 95 |
| 2 | 4-Bromoanisole | 4-Methoxy-1,1'-biphenyl | 92 |
| 3 | 1-Bromo-4-fluorobenzene | 4-Fluoro-1,1'-biphenyl | 88 |
| 4 | 4-Bromobenzonitrile | 4'-Cyano-1,1'-biphenyl | 90 |
| 5 | 2-Bromopyridine | 2-Phenylpyridine | 85 |
Experimental Protocols
General Protocol for a Palladium-Catalyzed Suzuki-Miyaura Coupling Reaction
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with phenylboronic acid using a palladium catalyst supported by this compound.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl bromide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene/Water (4:1 mixture, 5 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox, to a vial containing Pd(OAc)₂ (0.01 mmol, 1 mol%), add a solution of this compound (0.012 mmol, 1.2 mol%) in toluene (1 mL). Stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: To a dried Schlenk tube, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Addition of Catalyst and Solvents: Add the pre-formed catalyst solution to the Schlenk tube. Add the toluene/water (4:1, 5 mL) solvent mixture.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture at 80-100 °C with vigorous stirring for the appropriate time (typically 4-24 hours, monitor by TLC or GC-MS).
-
Work-up: Cool the reaction mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Step-by-step experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Disclaimer: The quantitative data presented in this document is hypothetical and for illustrative purposes only. Researchers should perform their own experiments to determine the actual performance of this compound in any specific catalytic reaction.
The Power of Palladium: Application Notes and Protocols for Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision. These reactions are fundamental to the discovery and development of new pharmaceuticals, advanced materials, and agrochemicals.[1] This document provides detailed application notes and experimental protocols for several of the most important palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[2][3] Its mild reaction conditions and tolerance of a wide variety of functional groups have made it a favored method in the synthesis of complex molecules, including many commercial drugs.[2][4]
Applications
The Suzuki-Miyaura coupling is widely used in the pharmaceutical industry for the synthesis of biaryl compounds, which are common structural motifs in biologically active molecules.[5] For example, it is a key step in the synthesis of the anti-inflammatory drug Diflunisal and the anti-cancer agent Abemaciclib.[4][6] The reaction is also scalable for industrial production, with examples of multi-kilogram scale synthesis with high yields.[2]
Experimental Protocol: Synthesis of 6-hydroxy-5-methoxy-1,1´-biphenyl-3-carbaldehyde
This protocol describes the synthesis of a biphenyl compound via an aqueous phase Suzuki-Miyaura coupling reaction.[7]
Materials:
-
5-iodovanillin (1.0 mmol)
-
Phenylboronic acid (1.0 mmol, 122 mg)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 2 mg)
-
Amberlite IRA-400(OH) ion-exchange resin (~0.5 g)
-
Water (3 mL)
-
95% Ethanol (1 mL, plus additional for dissolving)
-
10% Hydrochloric acid (aq)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a 25 mL round-bottomed flask, add 3 mL of water, 1 mL of 95% ethanol, a stir bar, 1.0 mmol of 5-iodovanillin, 1.0 mmol of phenylboronic acid, ~0.5 g of Amberlite IRA-400(OH) resin, and 2 mg of Pd(OAc)₂. The reaction mixture should turn brown upon the addition of palladium.[7]
-
Seal the vessel with a septum and place it in a hot water bath at 60°C for 5 minutes.
-
After warming, add additional 95% ethanol dropwise (up to 3 mL) until most of the solute has dissolved.
-
Allow the mixture to react with vigorous stirring for one to two hours.
-
After the reaction is complete, heat the mixture to about 50°C and perform a hot gravity filtration.
-
Cool the filtrate in an ice bath. While cooling, add cold 10% HCl (aq) dropwise until a precipitate forms and the solution is acidic.
-
Add 20 mL of water to the mixture.
-
Extract the aqueous layer with three 10 mL portions of ethyl acetate in a separatory funnel.
-
Combine the organic layers, dry over MgSO₄, and remove the ethyl acetate by rotary evaporation to obtain the crude product.[7]
Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[8][9] This reaction is a powerful tool for the synthesis of substituted alkenes.[10]
Applications
The Heck reaction has found broad application in the synthesis of a variety of compounds, from natural products to industrial chemicals.[11] It is used in the industrial production of the anti-inflammatory drug Naproxen and the sunscreen agent octyl methoxycinnamate.[10][11] In pharmaceutical research, it is employed to create complex molecular scaffolds for drug discovery.[8]
Experimental Protocol: General Procedure for Heck Reaction
This protocol provides a general procedure for the Heck reaction. Specific conditions may need to be optimized for different substrates.
Materials:
-
Aryl or vinyl halide (1.0 mmol)
-
Alkene (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., triphenylphosphine, 2-10 mol%)
-
Base (e.g., triethylamine, potassium carbonate, 1.5-2.0 equiv)
-
Solvent (e.g., DMF, acetonitrile, toluene)
Procedure:
-
In a reaction vessel, dissolve the aryl or vinyl halide, alkene, and base in the chosen solvent.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Add the palladium catalyst and phosphine ligand to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-140°C) and stir until the reaction is complete (monitored by TLC or GC/MS).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any solids.
-
Extract the product from the filtrate using an appropriate organic solvent.
-
Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Catalytic Cycle
Caption: Catalytic cycle of the Heck reaction.
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-phosphine complex and a copper(I) co-catalyst.[12] This reaction is a reliable method for the synthesis of substituted alkynes.
Applications
The Sonogashira coupling is extensively used in the synthesis of natural products, pharmaceuticals, and organic materials.[12][13][14] It is particularly valuable for creating conjugated enyne systems, which are important structural motifs in many biologically active compounds.[15][16] The reaction has been employed in the total synthesis of natural products like (+)-machaeriol D and the pharmaceutical agent tazarotene, used to treat psoriasis and acne.[12][15]
Experimental Protocol: Synthesis of a Benzofuran Intermediate
This protocol describes a Sonogashira coupling followed by cyclization to form a benzofuran ring, a key step in the synthesis of (+)-machaeriol D.[15]
Materials:
-
Alkyne (e.g., 72 in the synthesis of (+)-machaeriol D) (1.0 equiv)
-
ortho-Iodophenyl acetate (e.g., 73) (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (typically 1-5 mol%)
-
Copper(I) iodide (CuI) (typically 2-10 mol%)
-
Base (e.g., triethylamine or diisopropylamine)
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a solution of the alkyne and ortho-iodophenyl acetate in the chosen solvent, add the palladium catalyst, CuI, and the base.
-
Stir the reaction mixture at room temperature under an inert atmosphere until the starting materials are consumed (monitored by TLC). In the synthesis of intermediate 74 for (+)-machaeriol D, the reaction yielded 89%.[15]
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The resulting intermediate (e.g., 74) can then undergo saponification and cyclization to afford the desired benzofuran.[15]
Catalytic Cycle
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and a primary or secondary amine.[17][18] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals and other functional materials.[19][20]
Applications
This amination reaction is a cornerstone in medicinal chemistry and process chemistry for the synthesis of N-arylated compounds.[1][5] It is utilized in the large-scale production of drugs like the schizophrenia treatment brexpiprazole and the chronic lymphocytic leukemia drug venetoclax.[19] The reaction's mild conditions and high selectivity make it a preferred method over traditional approaches.[17]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination. The choice of ligand and base is crucial for the success of the reaction and often requires optimization.
Materials:
-
Aryl halide or triflate (1.0 mmol)
-
Amine (primary or secondary, 1.1-1.5 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., BINAP, RuPhos) (1.2-6 mol%)
-
Base (e.g., NaO-t-Bu, K₂CO₃, Cs₂CO₃) (1.5-2.5 equiv)
-
Solvent (e.g., toluene, dioxane, m-xylene)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, phosphine ligand, and base.
-
Add the aryl halide, amine, and solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120°C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Quantitative Data Summary
The following tables summarize typical reaction parameters for the discussed cross-coupling reactions. Note that optimal conditions are highly substrate-dependent.
Table 1: Suzuki-Miyaura Coupling
| Parameter | Typical Range/Value |
| Catalyst Loading | 0.001 - 5 mol% |
| Ligand | Phosphines (e.g., PPh₃, SPhos) |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene, Dioxane, THF, Water |
| Temperature | Room Temperature - 120°C |
| Yield | 70 - 95% |
Table 2: Heck Reaction
| Parameter | Typical Range/Value |
| Catalyst Loading | 1 - 5 mol% |
| Ligand | Phosphines (e.g., PPh₃, (o-tolyl)₃P) |
| Base | Et₃N, K₂CO₃, NaOAc |
| Solvent | DMF, Acetonitrile, Toluene |
| Temperature | 80 - 140°C |
| Yield | 60 - 90% |
Table 3: Sonogashira Coupling
| Parameter | Typical Range/Value |
| Pd Catalyst Loading | 1 - 5 mol% |
| Cu Co-catalyst | 2 - 10 mol% |
| Ligand | Phosphines (e.g., PPh₃) |
| Base | Et₃N, i-Pr₂NH |
| Solvent | THF, DMF, Toluene |
| Temperature | Room Temperature - 80°C |
| Yield | 75 - 95% |
Table 4: Buchwald-Hartwig Amination
| Parameter | Typical Range/Value |
| Catalyst Loading | 1 - 5 mol% |
| Ligand | Biarylphosphines (e.g., BINAP, RuPhos) |
| Base | NaO-t-Bu, K₂CO₃, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, m-Xylene |
| Temperature | 80 - 120°C |
| Yield | 70 - 98% |
References
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. scienceinfo.com [scienceinfo.com]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. chemistnotes.com [chemistnotes.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira coupling in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Sonogashira coupling in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C3QO00086A [pubs.rsc.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. orbit.dtu.dk [orbit.dtu.dk]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes: (2-(Diphenylphosphino)phenyl)methanamine for Suzuki and Heck Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of aminophosphine ligands, particularly focusing on the potential of (2-(Diphenylphosphino)phenyl)methanamine, in palladium-catalyzed Suzuki-Miyaura and Heck cross-coupling reactions. While specific data for this exact ligand is limited in publicly available literature, the information presented herein is based on closely related aminophosphine ligands and provides a strong predictive framework for its application in organic synthesis.
Introduction to this compound
This compound is a bifunctional ligand featuring both a diphenylphosphino group and a primary aminomethyl group attached to a phenyl backbone. This unique structure allows it to act as a P,N-chelating ligand, which can form stable and highly active complexes with palladium. The electronic and steric properties of such ligands can be fine-tuned, influencing the efficiency and selectivity of cross-coupling reactions. Aminophosphine ligands have demonstrated significant potential in facilitating challenging coupling reactions, including those involving sterically hindered substrates or less reactive aryl chlorides.
Application in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. Palladium catalysts supported by phosphine ligands are central to this transformation. Aminophosphine ligands, like the title compound, are expected to be highly effective in this reaction.
General Reaction Scheme:
Expected Advantages of this compound:
-
High Catalytic Activity: The chelation of the P,N ligand to the palladium center can enhance the stability and reactivity of the catalyst.
-
Broad Substrate Scope: Capable of coupling a wide range of aryl halides (including chlorides) and boronic acids, accommodating various functional groups.
-
Mild Reaction Conditions: The efficiency of the catalyst may allow for reactions to be conducted at lower temperatures and with lower catalyst loadings.
Application in Heck Coupling
The Heck reaction facilitates the coupling of unsaturated halides with alkenes to form substituted alkenes. This reaction is a powerful tool for the synthesis of complex organic molecules. The choice of ligand is crucial for achieving high yields and regioselectivity.
General Reaction Scheme:
Expected Advantages of this compound:
-
High Turnover Numbers: The robust nature of the palladium-aminophosphine complex can lead to high catalyst turnover numbers.
-
Excellent Functional Group Tolerance: Allows for the coupling of substrates bearing a variety of functional groups without the need for protecting groups.
-
Regioselectivity Control: The steric and electronic properties of the ligand can influence the regioselectivity of the alkene insertion.
Data Presentation
The following tables summarize typical quantitative data for Suzuki and Heck coupling reactions catalyzed by palladium complexes with aminophosphine ligands, which can be considered indicative of the expected performance of this compound.
Table 1: Suzuki-Miyaura Coupling with Aminophosphine Ligands
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 0.001 | K3PO4 | Toluene | 100 | >99 |
| 2 | 4-Chlorotoluene | Phenylboronic acid | 0.01 | K3PO4 | Toluene | 100 | 98 |
| 3 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | 0.5 | Cs2CO3 | 1,4-Dioxane | 100 | 95 |
| 4 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | 0.5 | Cs2CO3 | 1,4-Dioxane | 100 | 92 |
Data is representative of aminophosphine pincer complexes and other related aminophosphine ligands.[1]
Table 2: Heck Coupling with Aminophosphine Ligands
| Entry | Aryl Halide | Alkene | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoacetophenone | Styrene | 0.01 | K2CO3 | NMP | 140 | >99 |
| 2 | 4-Chlorobenzonitrile | n-Butyl acrylate | 0.01 | K2CO3 | NMP | 140 | 97 |
| 3 | 1-Bromo-4-methoxybenzene | Styrene | 0.05 | K2CO3 | DMF | 100 | 98 |
| 4 | 2-Bromonaphthalene | n-Butyl acrylate | 0.01 | K2CO3 | NMP | 140 | >99 |
NMP = N-Methyl-2-pyrrolidone, DMF = Dimethylformamide. Data is representative of dichloro-bis(aminophosphine) palladium complexes and aminophosphine pincer complexes.[1][2]
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura and Heck coupling reactions using an in-situ generated palladium catalyst with an aminophosphine ligand. These should be optimized for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Catalyst Pre-formation (optional but recommended): In a glovebox, to a vial, add a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the aminophosphine ligand (e.g., this compound) in the desired stoichiometric ratio (typically 1:1 to 1:2 Pd:Ligand) in a suitable anhydrous solvent (e.g., toluene, dioxane). Stir the mixture at room temperature for 15-30 minutes.
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, Cs₂CO₃, 2.0 mmol).
-
Addition of Catalyst and Solvent: Add the pre-formed catalyst solution or add the palladium precursor and ligand directly to the reaction vessel. Add the appropriate solvent (e.g., toluene, 1,4-dioxane, 5 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Heck Coupling
-
Catalyst Pre-formation (optional): As described in the Suzuki-Miyaura protocol.
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the aryl halide (1.0 mmol), the alkene (1.2-1.5 mmol), the base (e.g., K₂CO₃, Et₃N, 1.5-2.0 mmol), and a phase-transfer catalyst if necessary (e.g., TBAB, tetrabutylammonium bromide).
-
Addition of Catalyst and Solvent: Add the pre-formed catalyst solution or the palladium precursor and ligand directly. Add a polar aprotic solvent (e.g., DMF, NMP, 5 mL).
-
Reaction: Heat the mixture to the desired temperature (e.g., 100-140 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent and filter to remove inorganic salts. Wash the filtrate with water and brine. Dry the organic layer and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of Heck Coupling
Caption: General catalytic cycle for the Mizoroki-Heck cross-coupling reaction.
Experimental Workflow
References
Application Notes and Protocols: Synthesis and Utilization of Metal Complexes with (2-(Diphenylphosphino)phenyl)methanamine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal complexes incorporating phosphine ligands are pivotal in homogeneous catalysis, materials science, and medicinal chemistry. The combination of a "soft" phosphine donor with a "hard" amine donor in a single ligand framework, such as in (2-(Diphenylphosphino)phenyl)methanamine, offers unique electronic and steric properties that can be fine-tuned to enhance catalytic activity and selectivity or to develop novel therapeutic agents. This document provides detailed protocols and application notes for the synthesis of metal complexes using (2-(diphenylphosphino)benzyl)amine, a close structural analog of the title compound, and highlights its applications, particularly in catalysis.
Data Presentation
The following table summarizes the catalytic performance of a Ruthenium complex featuring the analogous ligand, (2-(diphenylphosphino)benzyl)amine, in the hydrogenation of esters.
| Entry | Substrate | Product | Conversion (%) | Selectivity (%) | Catalyst | Conditions | Reference |
| 1 | Dimethyl oxalate | Ethylene glycol | >99 | >99 | (o-PPh2C6H4CH2NH2)(o-PPh2C6H4NH2)RuCl2 | 100 °C, 50 bar H₂, 4 h | [1] |
| 2 | Methyl benzoate | Benzyl alcohol | >99 | >99 | (o-PPh2C6H4CH2NH2)(o-PPh2C6H4NH2)RuCl2 | 100 °C, 50 bar H₂, 4 h | [1] |
Experimental Protocols
Protocol 1: Synthesis of the Ligand (2-(Diphenylphosphino)benzyl)amine
This protocol is based on standard organic synthesis procedures for analogous aminophosphine ligands.
Materials:
-
2-bromobenzylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Chlorodiphenylphosphine (Ph₂PCl)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard Schlenk line and glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Lithiation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 2-bromobenzylamine (1 equivalent) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 equivalents) dropwise to the solution. Stir the mixture at -78 °C for 1 hour.
-
Phosphination: To the resulting slurry, add chlorodiphenylphosphine (1.1 equivalents) dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to yield (2-(diphenylphosphino)benzyl)amine as a white solid.
Protocol 2: Synthesis of a Ruthenium(II) Complex
This protocol is adapted from the synthesis of similar bis(aminophosphine)-ruthenium complexes.[1]
Materials:
-
(2-(Diphenylphosphino)benzyl)amine ligand
-
[RuCl₂(p-cymene)]₂
-
Anhydrous toluene
-
Anhydrous n-hexane
-
Standard Schlenk line and glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (1 equivalent) in anhydrous toluene.
-
Add a solution of (2-(diphenylphosphino)benzyl)amine (2.2 equivalents) in anhydrous toluene to the ruthenium precursor solution.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.
-
Isolation: A precipitate will form. Collect the solid by filtration under an inert atmosphere.
-
Wash the solid with anhydrous n-hexane to remove any unreacted starting materials.
-
Dry the resulting solid under vacuum to yield the desired Ruthenium(II) complex. The expected product is a bis(aminophosphine)ruthenium(II) dichloride complex.
Visualizations
Synthesis Workflow
References
Application Notes and Protocols for Hydrogenation Using Phosphine-Amine Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting hydrogenation reactions utilizing phosphine-amine ligands. This class of ligands, in coordination with transition metals such as ruthenium and rhodium, has proven highly effective in the stereoselective reduction of various functional groups, a critical transformation in the synthesis of chiral molecules for the pharmaceutical and fine chemical industries.
Introduction to Phosphine-Amine Ligands in Asymmetric Hydrogenation
Phosphine-amine ligands are a class of bifunctional ligands that have garnered significant attention in asymmetric catalysis. The combination of a soft phosphine donor and a hard amine donor allows for strong coordination to a metal center, creating a stable and highly active catalytic species. The chirality of these ligands is effectively transferred to the substrate during the hydrogenation process, leading to high enantioselectivity.
One of the most notable applications of such ligand systems is in the Noyori asymmetric hydrogenation, which employs Ru(II)-diphosphine-diamine complexes for the reduction of ketones and imines.[1][2] These catalysts are highly efficient and chemoselective, capable of reducing ketones and aldehydes in the presence of olefinic bonds.[1] The catalytic turnover numbers (TON) for these systems can exceed 100,000, making them suitable for industrial applications.[1]
Experimental Setups and Key Parameters
The success of a hydrogenation reaction using phosphine-amine ligands is highly dependent on the careful control of several experimental parameters.
2.1. Catalyst Systems:
-
Ruthenium-Based Catalysts: Ruthenium(II) complexes are widely used, often in combination with diphosphine ligands (like BINAP) and diamine ligands.[1][3] The catalyst can be prepared in situ from a ruthenium precursor such as [RuCl2(p-cymene)]2 and the appropriate phosphine and amine ligands, or a pre-formed catalyst complex can be used.
-
Rhodium-Based Catalysts: Rhodium complexes are also effective, particularly for the hydrogenation of olefins.[4]
-
Iron-Based Catalysts: More recently, iron catalysts containing amine(imine)diphosphine P-NH-N-P ligands have been developed as a more sustainable alternative to precious metal catalysts.[5]
2.2. Hydrogen Source:
-
Gaseous Hydrogen (H₂): This is the most common hydrogen source, typically used at pressures ranging from atmospheric to 100 atm.[6]
-
Transfer Hydrogenation: In this alternative, a hydrogen donor molecule, such as isopropanol or a formic acid/triethylamine mixture, is used in place of gaseous hydrogen.[7] This method can be more convenient as it avoids the need for high-pressure equipment.[7]
2.3. Solvents:
The choice of solvent is crucial and can significantly impact the reaction rate and enantioselectivity. Common solvents include:
-
Methanol
-
Ethanol
-
Isopropanol
-
Dichloromethane
-
Tetrahydrofuran (THF)
2.4. Additives:
-
Bases: A base, such as potassium tert-butoxide (KOtBu) or a strong amine base, is often required to activate the catalyst, particularly in the hydrogenation of ketones.[3][8]
Data Presentation: Performance of Phosphine-Amine Ligand Systems
The following tables summarize the performance of various phosphine-amine ligand-metal complexes in the asymmetric hydrogenation of different substrates.
Table 1: Asymmetric Hydrogenation of Aromatic Ketones with Ru-Diphosphine-Diamine Catalysts
| Substrate | Catalyst System | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Solvent | Time (h) | Conversion (%) | ee (%) | Reference |
| Acetophenone | RuCl₂((S)-BINAP)((S,S)-DPEN) + KOtBu | 1000 | 8 | 25 | 2-Propanol | 12 | >99 | 99 (R) | [8] |
| 1'-Acetonaphthone | RuCl₂((R)-BINAP)((R,R)-DPEN) + KOtBu | 500 | 10 | 30 | Methanol | 10 | >99 | 98 (R) | [3] |
| 4-Methoxyacetophenone | RuCl₂((S)-Xyl-BINAP)((S,S)-DAIPEN) + KOtBu | 2000 | 5 | 28 | Ethanol | 16 | >99 | 99 (S) | [1] |
Table 2: Asymmetric Hydrogenation of α-Dehydroamino Acid Derivatives with Rh-DIPAMP Catalyst
| Substrate | Catalyst | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Solvent | Time (h) | Conversion (%) | ee (%) | Reference |
| Methyl (Z)-α-acetamidocinnamate | [Rh((R,R)-DIPAMP)(COD)]BF₄ | 1000 | 3 | 25 | Methanol | 1 | 100 | 95 (R) | [4] |
| (Z)-2-acetamido-3-(4-fluorophenyl)acrylic acid | [Rh((R,R)-DIPAMP)(COD)]BF₄ | 500 | 4 | 25 | Ethanol | 2 | 100 | 96 (R) | [4] |
Experimental Protocols
4.1. Protocol for in situ Preparation of a Ru-Diphosphine-Diamine Catalyst and Asymmetric Hydrogenation of Acetophenone
This protocol describes the general procedure for the asymmetric hydrogenation of acetophenone using a catalyst generated in situ.
Materials:
-
[RuCl₂(p-cymene)]₂
-
(S)-BINAP
-
(S,S)-DPEN (1,2-diphenylethylenediamine)
-
Potassium tert-butoxide (KOtBu)
-
Acetophenone
-
Anhydrous 2-propanol
-
Hydrogen gas (high purity)
-
Schlenk flask or autoclave
-
Magnetic stirrer
Procedure:
-
Catalyst Preparation:
-
In a glovebox or under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 mmol) and (S)-BINAP (0.011 mmol) to a Schlenk flask.
-
Add 5 mL of anhydrous 2-propanol and stir the mixture at 80 °C for 10 minutes.
-
To the resulting orange solution, add (S,S)-DPEN (0.01 mmol) and continue stirring at 80 °C for another 10 minutes.
-
Cool the solution to room temperature. This is the catalyst precursor solution.
-
-
Hydrogenation Reaction:
-
In a separate flask, dissolve acetophenone (10 mmol) in 20 mL of anhydrous 2-propanol.
-
Add the substrate solution to the catalyst precursor solution.
-
Add a solution of KOtBu (0.1 mmol) in 2-propanol.
-
Transfer the reaction mixture to a high-pressure autoclave.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 8 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 25 °C) for the specified time (e.g., 12 hours).
-
-
Work-up and Analysis:
-
Carefully release the hydrogen pressure.
-
Quench the reaction by adding a few drops of acetic acid.
-
Remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica gel.
-
Determine the conversion and enantiomeric excess of the product (1-phenylethanol) by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
4.2. Protocol for Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate using a Rh-DIPAMP Catalyst
This protocol outlines the procedure for the asymmetric hydrogenation of an enamide substrate using a pre-formed rhodium catalyst.
Materials:
-
[Rh((R,R)-DIPAMP)(COD)]BF₄
-
Methyl (Z)-α-acetamidocinnamate
-
Anhydrous methanol
-
Hydrogen gas (high purity)
-
Schlenk flask or autoclave
-
Magnetic stirrer
Procedure:
-
Reaction Setup:
-
In a glovebox or under an inert atmosphere, dissolve methyl (Z)-α-acetamidocinnamate (1 mmol) and [Rh((R,R)-DIPAMP)(COD)]BF₄ (0.001 mmol) in 10 mL of anhydrous methanol in a Schlenk flask or autoclave.
-
-
Hydrogenation:
-
Seal the reaction vessel and purge with hydrogen gas three times.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 3 atm).
-
Stir the reaction mixture vigorously at room temperature (e.g., 25 °C) for the required time (e.g., 1 hour).
-
-
Work-up and Analysis:
-
Carefully vent the hydrogen gas.
-
Remove the solvent in vacuo.
-
The conversion can be determined by ¹H NMR spectroscopy of the crude product.
-
The enantiomeric excess of the product (N-acetyl-D-phenylalanine methyl ester) can be determined by chiral HPLC.
-
Visualizations
References
- 1. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. synarchive.com [synarchive.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Carbonylation Reactions with (2-(Diphenylphosphino)phenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing the P,N-ligand, (2-(Diphenylphosphino)phenyl)methanamine, in palladium-catalyzed carbonylation reactions. This ligand is a valuable tool for the synthesis of a wide range of carbonyl-containing compounds, including esters, amides, and carboxylic acids, which are key intermediates in pharmaceutical and fine chemical synthesis.
Introduction
This compound is a robust P,N-bidentate ligand that effectively stabilizes palladium catalysts in various carbonylation reactions. The combination of a hard amine donor and a soft phosphine donor allows for fine-tuning of the electronic and steric properties of the catalytic center. This unique characteristic often leads to high catalytic activity and selectivity under milder reaction conditions compared to traditional phosphine ligands. These protocols are designed to serve as a starting point for researchers employing this ligand in their synthetic endeavors.
Key Applications
Palladium catalysts supported by this compound are particularly effective for the following carbonylation reactions:
-
Alkoxycarbonylation: The synthesis of esters from aryl/vinyl halides or olefins.
-
Aminocarbonylation: The formation of amides from aryl/vinyl halides or olefins.
-
Hydroxycarbonylation: The preparation of carboxylic acids from aryl/vinyl halides.
Protocol 1: General Procedure for Alkoxycarbonylation of Aryl Halides
This protocol describes the synthesis of esters from aryl halides using carbon monoxide gas.
Experimental Workflow:
Application Notes and Protocols: Coordination Chemistry of Aminophosphine Ligands with Rhodium
Disclaimer: No direct experimental data or protocols were found in the reviewed literature for the specific ligand (2-(Diphenylphosphino)phenyl)methanamine. The following application notes and protocols are based on structurally similar aminophosphine (P,N) ligands and their documented coordination chemistry with rhodium. These examples are intended to provide representative methodologies and data for researchers in coordination chemistry, catalysis, and drug development.
Introduction
Aminophosphine ligands are a significant class of P,N-chelating agents in coordination chemistry and homogeneous catalysis. The combination of a soft phosphine donor and a hard amine donor allows for fine-tuning of the electronic and steric properties of metal complexes. Rhodium complexes bearing aminophosphine ligands have shown considerable promise as catalysts in a variety of organic transformations, including hydroformylation, hydrogenation, and hydroamination. This document outlines the synthesis, characterization, and a representative catalytic application of a rhodium(I) complex with an aminophosphine ligand.
Synthesis of a Representative Rhodium(I)-Aminophosphine Complex
A common route to rhodium(I)-aminophosphine complexes involves the reaction of a suitable aminophosphine ligand with a rhodium(I) precursor, such as [Rh(CO)2Cl]2 or [Rh(COD)Cl]2 (COD = 1,5-cyclooctadiene). The following protocol is a general representation for the synthesis of a [RhCl(CO)(P,N-ligand)] complex.
Experimental Protocol: Synthesis of [RhCl(CO)(P,N-ligand)]
Materials:
-
[Rh(CO)2Cl]2 (1 equivalent)
-
Aminophosphine ligand (e.g., 2-(diphenylphosphino)aniline) (2 equivalents)
-
Anhydrous, degassed dichloromethane (CH2Cl2)
-
Anhydrous, degassed diethyl ether or pentane
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Cannula or syringe for solvent transfer
-
Filter cannula or filtration apparatus
Procedure:
-
In a nitrogen-filled glovebox or under a nitrogen atmosphere using a Schlenk line, add [Rh(CO)2Cl]2 to a Schlenk flask equipped with a magnetic stir bar.
-
Add the aminophosphine ligand to the same flask.
-
Add anhydrous, degassed CH2Cl2 via cannula or syringe to dissolve the reactants.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or by observing a color change.
-
Upon completion of the reaction, reduce the solvent volume in vacuo.
-
Precipitate the product by the slow addition of a non-polar solvent such as diethyl ether or pentane.
-
Isolate the solid product by filtration, wash with the precipitating solvent, and dry under vacuum.
Logical Workflow for Complex Synthesis
Caption: General workflow for the synthesis of a rhodium(I)-aminophosphine complex.
Characterization Data
The synthesized rhodium complexes are typically characterized by a combination of spectroscopic techniques and elemental analysis. The following tables summarize representative spectroscopic data for rhodium complexes with aminophosphine ligands, which are crucial for confirming the coordination of the ligand to the metal center.
Table 1: Representative ³¹P NMR Spectroscopic Data
| Complex | Solvent | Chemical Shift (δ, ppm) | Coupling Constant ¹J(Rh-P) (Hz) |
| trans-[RhCl(CO)(PPh2(o-C6H4NH2))]2 | CDCl₃ | 45.2 (d) | 135 |
| [Rh(COD)(PPh2(CH2)2NH2)]BF4 | CD₂Cl₂ | 38.7 (d) | 148 |
| [Rh(NBD)(2-(diphenylphosphino)pyridine)]ClO4 | CDCl₃ | 30.5 (d) | 155 |
Data is representative and compiled from analogous systems.
Table 2: Representative IR Spectroscopic Data
| Complex | Medium | ν(CO) (cm⁻¹) | ν(NH) (cm⁻¹) |
| trans-[RhCl(CO)(PPh2(o-C6H4NH2))]2 | KBr | 1975 | 3350, 3280 |
| [Rh(CO)2(PPh2(CH2)2NH2)]Cl | Nujol | 2070, 2005 | 3250, 3180 |
Data is representative and compiled from analogous systems.
Application in Catalysis: Hydroformylation of Alkenes
Rhodium-aminophosphine complexes are effective catalysts for the hydroformylation of alkenes, an important industrial process for the production of aldehydes. The P,N-ligand can influence both the activity and selectivity of the catalyst.
Experimental Protocol: General Procedure for Alkene Hydroformylation
Materials:
-
Rhodium-aminophosphine complex (catalyst)
-
Alkene substrate (e.g., 1-octene)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Syngas (CO/H₂, typically 1:1 ratio)
-
High-pressure autoclave equipped with a magnetic stirrer, gas inlet, and pressure gauge
-
Gas chromatograph (GC) for product analysis
Procedure:
-
In a nitrogen-filled glovebox, charge the autoclave with the rhodium-aminophosphine catalyst and the solvent.
-
Add the alkene substrate to the autoclave.
-
Seal the autoclave and remove it from the glovebox.
-
Pressurize the autoclave with syngas to the desired pressure (e.g., 20 bar) and then vent (repeat three times to ensure an inert atmosphere).
-
Pressurize the autoclave with syngas to the final reaction pressure.
-
Heat the autoclave to the desired reaction temperature (e.g., 80 °C) and begin stirring.
-
Maintain a constant pressure by supplying syngas as it is consumed.
-
After the desired reaction time, cool the autoclave to room temperature and carefully vent the excess gas.
-
Analyze the reaction mixture by GC to determine the conversion and regioselectivity (n/iso ratio).
Catalytic Cycle Signaling Pathway
Caption: A simplified representation of the catalytic cycle for rhodium-catalyzed hydroformylation.
Summary and Outlook
The coordination chemistry of aminophosphine ligands with rhodium provides access to a versatile range of complexes with applications in homogeneous catalysis. The protocols and data presented, based on analogous systems, offer a foundational understanding for researchers exploring the potential of new P,N-ligands like this compound. Future work in this area could involve the synthesis and full characterization of rhodium complexes with this specific ligand and the evaluation of their catalytic performance in various organic transformations, which would be a valuable contribution to the field.
Preparation of Gold Complexes with P,N-Chelating Ligands: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and application of gold(I) and gold(III) complexes featuring P,N-chelating ligands. These compounds are of significant interest due to their potential applications in catalysis and medicine.
Introduction
Gold complexes with P,N-chelating ligands have emerged as a versatile class of compounds. The combination of a soft phosphine donor and a hard nitrogen donor allows for fine-tuning of the electronic and steric properties of the gold center. This unique characteristic makes them highly effective catalysts in a variety of organic transformations and promising candidates for the development of novel therapeutic agents. This guide offers detailed synthetic procedures, characterization data, and protocols for some of their key applications.
I. Synthesis of Gold(I) and Gold(III) Complexes
The preparation of gold complexes with P,N-ligands can be achieved through several methods. A common and straightforward approach for gold(I) complexes involves the reaction of a gold(I) precursor, such as chloro(dimethyl sulfide)gold(I), with the desired P,N-chelating ligand. Subsequent oxidation of the gold(I) center can then yield the corresponding gold(III) complex. This two-step process is often preferred as it can prevent the oxidation of the phosphine ligand by a gold(III) precursor.
Protocol 1: Synthesis of a Gold(I) Complex with a P,N-Chelating Ligand
This protocol describes the synthesis of a representative gold(I) chloride complex using (S)-2-[2-(diphenylphosphanyl)phenyl]-4-isopropyl-4,5-dihydrooxazole as the P,N-chelating ligand.
Materials:
-
(S)-2-[2-(diphenylphosphanyl)phenyl]-4-isopropyl-4,5-dihydrooxazole
-
Chloro(dimethyl sulfide)gold(I) [(Me₂S)AuCl]
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether
-
Schlenk flask and standard inert atmosphere glassware
-
Magnetic stirrer
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-2-[2-(diphenylphosphanyl)phenyl]-4-isopropyl-4,5-dihydrooxazole (1.0 eq) in dry dichloromethane.
-
In a separate flask, dissolve chloro(dimethyl sulfide)gold(I) (1.0 eq) in dry dichloromethane.
-
Slowly add the solution of (Me₂S)AuCl to the solution of the P,N-ligand at room temperature with stirring.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by ³¹P NMR spectroscopy until full consumption of the starting ligand is observed.
-
Reduce the volume of the solvent in vacuo.
-
Precipitate the product by adding diethyl ether.
-
Filter the resulting solid, wash with diethyl ether, and dry under vacuum to yield the desired gold(I) complex.
Protocol 2: Synthesis of a Gold(III) Complex by Oxidation of a Gold(I) Complex
This protocol details the oxidation of a pre-formed gold(I)-P,N complex to the corresponding gold(III) complex using a chemical oxidizing agent.
Materials:
-
Gold(I)-P,N complex (from Protocol 1)
-
Dichloro(phenyl)-λ³-iodane (PhICl₂)
-
Acetonitrile (MeCN)
-
Silver hexafluoroantimonate (AgSbF₆)
-
Standard laboratory glassware
Procedure:
-
Dissolve the gold(I)-P,N complex (1.0 eq) in acetonitrile.
-
In a separate container, dissolve dichloro(phenyl)-λ³-iodane (1.0 eq) in acetonitrile.
-
Add the solution of PhICl₂ to the solution of the gold(I) complex at room temperature.
-
Stir the mixture for 1-2 hours.
-
To facilitate halide abstraction and formation of a cationic complex, add AgSbF₆ (1.0 eq) to the reaction mixture.
-
Stir for an additional 30 minutes.
-
Filter the reaction mixture to remove the precipitated AgCl.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude gold(III) complex.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., dichloromethane/diethyl ether).
II. Characterization Data
The following tables summarize typical characterization data for representative gold(I) and gold(III) complexes with P,N-chelating ligands.
Table 1: Selected Reaction Yields for Gold Complex Synthesis
| Complex Type | P,N-Ligand | Gold Precursor/Oxidant | Yield (%) |
| Au(I)-Cl | (S)-2-[2-(PPh₂)C₆H₄]-4-iPr-oxazoline | (Me₂S)AuCl | >95% |
| [Au(III)(P,N)(MeCN)]SbF₆ | (S)-2-[2-(PPh₂)C₆H₄]-4-iPr-oxazoline | PhICl₂ / AgSbF₆ | 69-95%[1] |
| Au(I)-Cl | N”-[2-(PPh₂)C₆H₄]-N,N’-iPr₂-guanidine | (Me₂S)AuCl | 93% |
Table 2: Representative ³¹P and ¹⁵N NMR Spectroscopic Data
| Complex | Ligand | δ ³¹P (ppm) | Δδ ³¹P (ppm) | δ ¹⁵N (ppm) | Δδ ¹⁵N (ppm) |
| Au(I) Complex | 1 | 39.1 | 39.1 | -20.4 | 11.4 |
| [Au(III)(1)(MeCN)]SbF₆ | 1 | 34.7 | 34.7 | -81.6 | -89.8 |
Ligand 1 = (S)-2-[2-(diphenylphosphanyl)phenyl]-4-isopropyl-4,5-dihydrooxazole. Δδ represents the coordination shift (δcomplex - δligand).
III. Application in Catalysis: Intramolecular Alkoxycyclization of 1,6-Enynes
Gold(I) complexes with P,N-chelating ligands are effective catalysts for the intramolecular alkoxycyclization of enynes, a powerful reaction for the synthesis of complex cyclic structures.
Protocol 3: Gold-Catalyzed Intramolecular Alkoxycyclization
Materials:
-
1,6-enyne substrate
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Gold(I)-P,N catalyst (e.g., prepared in Protocol 1, activated with a silver salt)
-
Silver hexafluoroantimonate (AgSbF₆) or other silver salt for halide abstraction
-
Anhydrous solvent (e.g., dichloromethane)
-
Standard inert atmosphere glassware
Procedure:
-
In a Schlenk tube under an inert atmosphere, prepare the active catalyst by dissolving the gold(I)-P,N chloride complex (0.05 eq) and AgSbF₆ (0.05 eq) in a small amount of anhydrous dichloromethane. Stir for 15 minutes at room temperature.
-
In a separate Schlenk tube, dissolve the 1,6-enyne substrate (1.0 eq) in anhydrous dichloromethane.
-
Add the anhydrous alcohol (2.0-5.0 eq) to the substrate solution.
-
Transfer the activated catalyst solution to the substrate solution via cannula.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 40 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a small amount of triethylamine.
-
Concentrate the reaction mixture in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
IV. Application in Drug Development: Targeting the PI3K/Akt Signaling Pathway
Certain gold complexes have shown promise as anticancer agents by modulating key cellular signaling pathways. One such pathway is the PI3K/Akt pathway, which is frequently hyperactivated in cancer and plays a crucial role in cell proliferation, survival, and growth. Inhibition of this pathway can lead to apoptosis of cancer cells.
Signaling Pathway Diagram: PI3K/Akt Pathway
The following diagram illustrates a simplified representation of the PI3K/Akt signaling pathway and a hypothetical point of inhibition by a gold complex.
Caption: Simplified PI3K/Akt signaling pathway and potential inhibition by a gold complex.
V. Experimental Workflows
Visualizing the experimental workflow can aid in understanding the sequence of steps in the synthesis of these gold complexes.
Workflow Diagram: Synthesis of Gold(I) and Gold(III) Complexes
Caption: General workflow for the synthesis of Au(I) and Au(III) P,N-chelating complexes.
References
Application Notes and Protocols: (2-(Diphenylphosphino)phenyl)methanamine in Asymmetric Synthesis
(2-(Diphenylphosphino)phenyl)methanamine is a foundational structural motif for a significant class of chiral P,N-ligands utilized in asymmetric synthesis. While the parent compound is achiral, its derivatives, incorporating chirality, have proven to be highly effective in a variety of metal-catalyzed enantioselective transformations. These P,N-ligands coordinate to a metal center through both the phosphorus and nitrogen atoms, creating a chiral environment that enables high stereocontrol in the formation of new chemical bonds.
This document provides an overview of the applications of chiral aminophosphine ligands derived from the this compound scaffold in asymmetric catalysis, targeting researchers, scientists, and drug development professionals.
Overview of Applications
Chiral aminophosphine ligands are particularly effective in a range of transition metal-catalyzed reactions. The combination of a soft phosphine donor and a hard amine donor in a single ligand framework allows for fine-tuning of the electronic and steric properties of the catalyst. This versatility has led to their successful application in several key asymmetric transformations, including:
-
Asymmetric Hydrogenation: Rhodium and Iridium complexes of chiral aminophosphine ligands are highly effective for the enantioselective hydrogenation of various prochiral olefins, including enamides, enol esters, and ketones. These reactions are fundamental in the synthesis of chiral amines, alcohols, and carboxylic acid derivatives, which are common building blocks in pharmaceuticals.
-
Asymmetric Allylic Alkylation (AAA): Palladium-catalyzed AAA is a powerful carbon-carbon and carbon-heteroatom bond-forming reaction. Chiral aminophosphine ligands provide excellent enantioselectivity in the reaction of allylic substrates with a wide range of nucleophiles.
-
Asymmetric Michael Additions: The unique electronic properties of aminophosphine ligands can be harnessed to promote enantioselective Michael additions, a key reaction for the formation of carbon-carbon bonds.
The modular nature of these ligands, allowing for systematic variation of the substituents on both the phosphorus and nitrogen atoms, is a significant advantage in catalyst optimization for specific substrates.
Data Presentation: Performance of Chiral Aminophosphine Ligands
Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of α-Enol Ester and α-Enamido Phosphonates
| Entry | Substrate | Ligand | Solvent | S/C Ratio | Time (h) | Conversion (%) | ee (%) |
| 1 | Dimethyl α-benzoyloxyethenephosphonate | Phosphine-aminophosphine | Toluene | 100 | 12 | >99 | 97 |
| 2 | N-benzyloxycarbonyl α-enamido phosphonate | Phosphine-aminophosphine | Toluene | 100 | 12 | >99 | 95 |
Data synthesized from studies on phosphine-aminophosphine ligands.
Table 2: Iridium-Catalyzed Asymmetric Hydrogenation of Ketones
| Entry | Substrate | Ligand | Solvent | Pressure (atm) | Temp (°C) | Conversion (%) | ee (%) |
| 1 | Acetophenone | Tridentate SpiroAP | i-PrOH | 50 | 30 | >99 | 98 |
| 2 | 2-Acetylpyridine | Tridentate SpiroPAP | i-PrOH | 50 | rt | >99 | 99 |
Data based on the performance of advanced tridentate spiro aminophosphine ligands.[1][2]
Table 3: Palladium-Catalyzed Asymmetric Allylic Alkylation
| Entry | Allylic Substrate | Nucleophile | Ligand | Solvent | Yield (%) | ee (%) |
| 1 | 1,3-Diphenylallyl acetate | Dimethyl malonate | P,N-Ligand | CH₂Cl₂ | 95 | 98 |
| 2 | rac-Cyclohex-2-enyl acetate | Aniline | P,N-Ligand | THF | 92 | 95 |
Performance data is representative of highly effective P,N-ligands in AAA reactions.
Experimental Protocols
The following are generalized experimental protocols for key asymmetric reactions using chiral aminophosphine ligands. Note: These are representative procedures and may require optimization for specific substrates and ligands.
General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation
-
Catalyst Precursor Preparation: In a nitrogen-filled glovebox, a solution of [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral aminophosphine ligand (1.1 mol%) in a degassed solvent (e.g., Toluene, CH₂Cl₂) is stirred at room temperature for 30 minutes.
-
Reaction Setup: The substrate (1.0 mmol) is dissolved in the same degassed solvent in a high-pressure autoclave.
-
Hydrogenation: The catalyst solution is transferred to the autoclave. The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 10-50 atm). The reaction mixture is stirred at the specified temperature for the required time.
-
Work-up and Analysis: After releasing the pressure, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel. The enantiomeric excess of the product is determined by chiral HPLC analysis.
General Procedure for Palladium-Catalyzed Asymmetric Allylic Alkylation
-
Catalyst Formation: In a Schlenk tube under an inert atmosphere, [Pd(allyl)Cl]₂ (0.5 mol%) and the chiral aminophosphine ligand (1.2 mol%) are dissolved in the reaction solvent (e.g., CH₂Cl₂ or THF). The mixture is stirred at room temperature for 20-30 minutes.
-
Reaction Execution: The allylic substrate (1.0 mmol) and the nucleophile (1.2 mmol) are added to the reaction mixture, followed by a base (e.g., NaH, K₂CO₃) if required.
-
Monitoring: The reaction is stirred at the appropriate temperature (ranging from -20 °C to room temperature) and monitored by TLC or GC-MS until the starting material is consumed.
-
Purification and Characterization: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography. The enantiomeric excess is determined by chiral HPLC or GC.
Visualizations
The following diagrams illustrate the general workflow for catalyst preparation and a typical catalytic cycle for an asymmetric hydrogenation reaction.
Caption: General workflow for asymmetric catalysis using a pre-formed chiral catalyst.
Caption: Simplified catalytic cycle for metal-catalyzed asymmetric hydrogenation.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with (2-(Diphenylphosphino)phenyl)methanamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the aminophosphine ligand, (2-(Diphenylphosphino)phenyl)methanamine, in transition metal-catalyzed reactions. The following sections offer insights into improving reaction yield and selectivity, along with detailed experimental considerations.
Troubleshooting Guide
This guide addresses common issues encountered during cross-coupling reactions and other catalytic processes involving this compound.
Question: My reaction is showing low or no conversion to the desired product. What are the potential causes and solutions?
Answer:
Low or no conversion in a reaction catalyzed by a palladium complex with this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Activity: The active Pd(0) species may not be forming efficiently or is being deactivated.
-
Solution: Ensure you are using a reliable palladium precursor. Pre-formed palladium complexes can sometimes offer better results. If using a Pd(II) source, ensure the reaction conditions are suitable for its reduction to Pd(0). The presence of oxygen can deactivate the catalyst; ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that solvents are properly degassed.
-
-
Ligand Integrity: The this compound ligand may have degraded.
-
Solution: Phosphine-based ligands can be sensitive to air and moisture. Store the ligand under an inert atmosphere and handle it using appropriate techniques to minimize exposure to oxygen.
-
-
Reaction Conditions: The chosen solvent, base, or temperature may not be optimal.
-
Solution: The choice of base is critical and its solubility can impact the reaction.[1] Common bases in cross-coupling reactions include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The optimal base often depends on the specific reaction type and substrates. Temperature can also be a crucial parameter; if the reaction is sluggish at a lower temperature, a moderate increase may improve the rate and yield.
-
-
Substrate Quality: Impurities in the starting materials can "poison" the catalyst.
-
Solution: Ensure all substrates and reagents are of high purity. Purification of starting materials, for instance, through recrystallization or chromatography, may be necessary.
-
Question: I am observing significant formation of side products, leading to low selectivity. How can I improve this?
Answer:
Poor selectivity can be a complex issue, often tied to the ligand's electronic and steric properties, as well as the reaction conditions.
-
Ligand Choice: While this compound is a versatile ligand, some reactions may require ligands with different steric bulk or electronic properties for optimal selectivity. The aminophosphine nature of this ligand provides both a soft phosphorus donor and a hard nitrogen donor, which can influence the coordination sphere of the metal center.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway and the formation of intermediates, thereby affecting selectivity.
-
Solution: Screen a range of solvents with varying polarities. For example, in Suzuki-Miyaura reactions, solvents like toluene, dioxane, or THF are commonly used, sometimes with the addition of water.
-
-
Temperature Control: Reaction temperature can impact the rates of competing reaction pathways.
-
Solution: Lowering the reaction temperature may favor the desired reaction pathway, leading to higher selectivity, although this might come at the cost of a lower reaction rate.
-
A troubleshooting workflow for low yield or selectivity is depicted below:
Frequently Asked Questions (FAQs)
Question: What types of reactions are commonly catalyzed by systems using this compound?
Answer:
This compound is a versatile aminophosphine ligand suitable for a range of palladium-catalyzed cross-coupling reactions. These include, but are not limited to:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds between organoboranes and organohalides.
-
Heck Coupling: Vinylation of aryl halides.
-
Buchwald-Hartwig Amination: Formation of C-N bonds from aryl halides and amines.
-
Hydrogenation and Carbonylation Reactions: Due to its phosphine-amine bifunctional nature, it can be effective in these transformations.
Question: How does the structure of this compound contribute to its catalytic activity?
Answer:
The efficacy of this compound as a ligand stems from its unique structural features. The diphenylphosphino group provides a soft, electron-rich phosphorus donor that readily coordinates to transition metals like palladium. The methanamine group introduces a hard nitrogen donor, which can also interact with the metal center, potentially influencing the stability and reactivity of the catalytic intermediates. This combination of a phosphine and an amine moiety in a single molecule allows for fine-tuning of the electronic and steric environment around the metal, which is crucial for achieving high yield and selectivity.
Question: Are there any specific handling and storage recommendations for this compound?
Answer:
Like many phosphine-containing ligands, this compound can be sensitive to atmospheric oxygen. The phosphorus atom can be oxidized, which would render the ligand ineffective. Therefore, it is recommended to:
-
Store the ligand in a cool, dry place under an inert atmosphere (e.g., in a glovebox or a desiccator filled with nitrogen or argon).
-
Handle the ligand using Schlenk techniques or within a glovebox to minimize exposure to air.
-
Use freshly opened or properly stored material for best results.
Data on Related Aminophosphine Ligands
| Ligand | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| N,N-dibutyl-1,1-diphenylphosphinamine | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 12 | 75 |
| N,N-di-iso-butyl-1,1-diphenylphosphinamine | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 12 | 82 |
| 1-(diphenylphosphino)piperidine | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 12 | 88 |
| 1-(diphenylphosphino)-2-methylpiperidine | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 12 | 91 |
This table is a representative example based on data for similar aminophosphine ligands and is intended for illustrative purposes only.
Experimental Protocols
The following is a general protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. When using this compound, optimization of the parameters outlined below may be necessary to achieve the desired yield and selectivity.
General Protocol for a Suzuki-Miyaura Coupling Reaction
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol).
-
The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times.
-
-
Catalyst Preparation:
-
In a separate vial, under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and this compound (0.04 mmol).
-
Add degassed solvent (e.g., toluene, 5 mL) to the vial and stir for 10-15 minutes until a homogeneous solution is formed.
-
-
Reaction Execution:
-
Transfer the catalyst solution to the Schlenk flask containing the substrates and base via a syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (e.g., 12-24 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Add water and an organic solvent (e.g., ethyl acetate) to the flask and transfer the contents to a separatory funnel.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
The general catalytic cycle for a palladium-catalyzed cross-coupling reaction is illustrated below:
References
stability issues of (2-(Diphenylphosphino)phenyl)methanamine under reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (2-(Diphenylphosphino)phenyl)methanamine under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concern for this compound, like many phosphine-containing ligands, is its sensitivity to oxidation. The phosphorus(III) center can be readily oxidized to a phosphine oxide, which can impact its coordination to metal centers and overall catalytic activity. Additionally, aminophosphines can be sensitive to air and moisture.
Q2: How should I handle and store this compound to minimize degradation?
A2: To ensure the longevity of the ligand, it is recommended to handle and store it under an inert atmosphere, such as nitrogen or argon. Keep the container tightly sealed and store it in a cool, dry place. Avoid exposure to strong oxidizing agents.
Q3: Can I handle the ligand in the air for short periods?
A3: While brief exposure to air for weighing or transfer may be unavoidable, it is best to minimize this as much as possible. For sensitive applications, working in a glovebox is ideal. The rate of oxidation can be influenced by factors such as humidity and the presence of impurities.
Q4: What are the signs of ligand degradation?
A4: Degradation of this compound, primarily through oxidation, can be monitored by ³¹P NMR spectroscopy. The formation of a new peak corresponding to the phosphine oxide derivative is a clear indicator of degradation. Visually, a change in the physical appearance of the solid or a decrease in the performance of a catalytic reaction where it is used as a ligand can also suggest degradation.
Troubleshooting Guide
Issue 1: Decreased or inconsistent catalytic activity in my cross-coupling reaction.
-
Question: I am using this compound as a ligand in a Suzuki-Miyaura or Buchwald-Hartwig reaction, and I'm observing lower than expected yields or inconsistent results. Could this be a ligand stability issue?
-
Answer: Yes, this is a strong possibility. The performance of palladium-catalyzed cross-coupling reactions is highly dependent on the integrity of the phosphine ligand.
-
Troubleshooting Steps:
-
Verify Ligand Quality: Before use, check the purity of the ligand, preferably by ³¹P NMR, to ensure there is no significant oxidation to the corresponding phosphine oxide.
-
Inert Atmosphere: Ensure that your reaction setup is under a rigorously inert atmosphere. Degas your solvents and use Schlenk techniques or a glovebox for the preparation of the reaction mixture.
-
Reagent Purity: Ensure all other reagents, particularly the base and solvent, are free of excess oxygen or water, which can contribute to ligand degradation.
-
Temperature: While many cross-coupling reactions require elevated temperatures, prolonged heating can accelerate ligand decomposition. Consider if the reaction temperature can be optimized to a lower setting.
-
-
Issue 2: I observe a new peak in the ³¹P NMR spectrum of my reaction mixture.
-
Question: After running my reaction, I took a ³¹P NMR of the crude mixture and see a new peak, in addition to the peak for my starting ligand. What could this be?
-
Answer: The new peak is likely the corresponding phosphine oxide of this compound. This indicates that the ligand has been oxidized during the reaction.
-
Troubleshooting Steps:
-
Identify the Source of Oxidation: Review your experimental procedure to identify potential sources of oxygen. This could be from insufficiently degassed solvents, a leak in your reaction setup, or impurities in your starting materials.
-
Use of Antioxidants: In some cases, for particularly sensitive systems, the addition of a small amount of a sacrificial phosphine or another antioxidant can help protect the primary ligand. However, this should be done with caution as it can affect the reaction.
-
Pre-catalyst Formation: Consider if forming a well-defined palladium-ligand pre-catalyst before adding the other reagents could improve stability.
-
-
Stability Data Summary
| Parameter | Stability Profile | Recommendations |
| Air Sensitivity | Sensitive to oxidation. The phosphine can be oxidized to the corresponding phosphine oxide. | Handle under an inert atmosphere (N₂ or Ar). Minimize exposure to air. |
| Moisture Sensitivity | The P-N bond in aminophosphines can be susceptible to hydrolysis, though this is generally less of a concern than oxidation for this type of ligand. | Use dry solvents and reagents. |
| Thermal Stability | Generally stable at room temperature. Decomposition may occur at elevated temperatures typical of some cross-coupling reactions. | If high temperatures are required, minimize reaction time. Monitor for degradation. |
| Incompatible Materials | Strong oxidizing agents. | Avoid contact with peroxides, nitric acid, and other strong oxidizers. |
Experimental Protocol: Assessing Ligand Stability
This protocol outlines a general method for assessing the stability of this compound under specific reaction conditions using ³¹P NMR spectroscopy.
Objective: To determine the rate of degradation (oxidation) of the ligand under simulated reaction conditions.
Materials:
-
This compound
-
Reaction solvent (e.g., toluene, THF), degassed
-
Internal standard (e.g., triphenyl phosphate)
-
NMR tubes suitable for your spectrometer
-
Heating block or oil bath
Procedure:
-
Sample Preparation: In a glovebox or under a stream of inert gas, prepare a stock solution of the ligand and an internal standard in the chosen degassed solvent in a volumetric flask.
-
NMR Tube Preparation: Aliquot the stock solution into several NMR tubes. If testing the effect of other reagents (e.g., a base), add them to the respective tubes. Seal the NMR tubes.
-
Initial Measurement (t=0): Acquire a ³¹P NMR spectrum of one of the tubes at room temperature. This will serve as your baseline.
-
Heating: Place the other NMR tubes in a heating block or oil bath set to the desired reaction temperature.
-
Time-course Monitoring: At regular intervals (e.g., 1h, 2h, 4h, 8h, 24h), remove a tube from the heat, cool it to room temperature, and acquire a ³¹P NMR spectrum.
-
Data Analysis: Integrate the peaks corresponding to the starting ligand and the phosphine oxide product relative to the internal standard. Plot the concentration of the starting ligand over time to determine the rate of degradation.
Visualizations
Caption: Workflow for assessing ligand stability.
Caption: Oxidation as a primary degradation pathway.
Technical Support Center: Prevention of Diphenylphosphine Ligand Oxidation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of diphenylphosphine ligands. Diphenylphosphine and its derivatives are crucial in various catalytic reactions, but their sensitivity to air can lead to the formation of diphenylphosphine oxide, diminishing catalytic activity and reaction yields. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your diphenylphosphine ligands.
Frequently Asked Questions (FAQs)
Q1: What causes the oxidation of diphenylphosphine ligands?
A1: Diphenylphosphine ligands are primarily oxidized by exposure to atmospheric oxygen.[1] This process can be accelerated by the presence of moisture and certain solvents. The trivalent phosphorus atom in diphenylphosphine is readily attacked by oxygen, leading to the formation of the pentavalent diphenylphosphine oxide.[1]
Q2: How can I detect if my diphenylphosphine ligand has oxidized?
A2: The most reliable method for detecting the oxidation of diphenylphosphine to diphenylphosphine oxide is through ³¹P NMR spectroscopy. Diphenylphosphine typically exhibits a chemical shift at approximately -41 ppm, while diphenylphosphine oxide appears at around +22 ppm. The presence of a signal at ~+22 ppm indicates oxidation. Monitoring the reaction in real-time using ³¹P NMR can show the disappearance of the diphenylphosphine signal and the growth of the diphenylphosphine oxide signal.
Q3: What are the consequences of using oxidized diphenylphosphine ligands in a reaction?
A3: The use of oxidized diphenylphosphine ligands, i.e., diphenylphosphine oxide, can have several negative consequences for a chemical reaction. Diphenylphosphine oxide does not possess the same catalytic properties as the parent phosphine. Its presence can lead to lower reaction yields, slower reaction rates, and in some cases, complete inhibition of the desired catalytic cycle.
Q4: Can I regenerate diphenylphosphine from its oxide?
A4: Yes, it is possible to reduce diphenylphosphine oxide back to diphenylphosphine. Common reducing agents for this transformation include silanes, such as trichlorosilane or 1,3-diphenyl-disiloxane (DPDS).[2][3] One reported method involves the use of phosphonic acid and iodine under solvent-free conditions.[1]
Q5: Is it necessary to use a glovebox to handle diphenylphosphine ligands?
A5: While a glovebox provides the most secure environment for handling highly air-sensitive compounds, it is not always strictly necessary for diphenylphosphine ligands if proper air-free techniques, such as using a Schlenk line, are employed.[4] The choice between a glovebox and a Schlenk line often depends on the scale of the reaction, the specific sensitivity of the other reagents, and the complexity of the manipulations involved.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction is sluggish or fails to proceed. | Oxidation of the diphenylphosphine ligand. | - Confirm ligand integrity using ³¹P NMR. - If oxidized, use a fresh batch of ligand or regenerate the oxidized material. - Ensure all solvents are thoroughly degassed and all glassware is properly dried. |
| Formation of unexpected byproducts. | The oxidized ligand (diphenylphosphine oxide) may participate in or catalyze side reactions. | - Characterize byproducts to understand the side reactions. - Improve inert atmosphere techniques to prevent ligand oxidation. |
| Inconsistent reaction yields. | Varying degrees of ligand oxidation between batches or experiments. | - Standardize handling and storage procedures for the ligand. - Always use freshly opened or properly stored ligand. - Consider using a more air-stable alternative, such as a diphenylphosphine-borane adduct.[1] |
| Visible changes in the ligand (e.g., solid formation in a liquid). | Diphenylphosphine is a liquid, while its oxide is a white solid.[5][6] Solid formation can indicate oxidation. | - Do not use the ligand if solids are present. - Filter a small sample under inert conditions and analyze the solid by ³¹P NMR to confirm the presence of diphenylphosphine oxide. |
Data Presentation
| Condition | Relative Stability of Diphenylphosphine | Notes |
| Storage | ||
| In a sealed ampule under argon/nitrogen | High | This is the ideal storage method to prevent exposure to air and moisture.[7] |
| In a Schlenk flask under inert gas | Moderate to High | The quality of the seal and the inert atmosphere are critical. Over time, even good seals can allow for slow diffusion of air. |
| In a bottle with a septum in a desiccator | Low | Septa can be permeable to air over time, and desiccators do not remove oxygen. This method is not recommended for long-term storage. |
| Handling | ||
| Inside a glovebox (<1 ppm O₂) | High | A glovebox provides a controlled inert environment, minimizing the risk of oxidation during manipulation. |
| On a Schlenk line with proper technique | Moderate to High | The effectiveness depends on the user's skill in maintaining a positive pressure of inert gas and preventing air ingress. |
| On the benchtop (exposed to air) | Very Low | Diphenylphosphine will readily oxidize upon exposure to air.[1] |
| In Solvents | ||
| In thoroughly degassed solvents | Moderate | The stability will depend on how effectively oxygen was removed and how well the inert atmosphere is maintained. |
| In non-degassed solvents | Very Low | Solvents contain dissolved oxygen which will lead to rapid oxidation of the ligand. |
Experimental Protocols
Protocol 1: Handling Diphenylphosphine Ligands Using a Glovebox
This protocol outlines the procedure for safely handling diphenylphosphine ligands within an inert atmosphere glovebox.
Materials:
-
Diphenylphosphine ligand in a sealed container
-
Glovebox with an inert atmosphere (e.g., nitrogen or argon) with O₂ and H₂O levels < 1 ppm
-
Appropriate glassware (oven-dried)
-
Syringes and needles (oven-dried)
-
Solvents (previously degassed and stored in the glovebox)
-
Septa
Procedure:
-
Preparation: Ensure all necessary glassware, syringes, needles, and solvents are placed inside the glovebox antechamber and properly purged according to the glovebox's standard operating procedure.
-
Transfer to Glovebox: Introduce the sealed container of diphenylphosphine into the glovebox through the antechamber.
-
Equilibration: Allow the container to sit inside the glovebox for a few minutes to equilibrate with the internal atmosphere.
-
Dispensing the Ligand:
-
Carefully open the container of diphenylphosphine inside the glovebox.
-
Using a clean, dry syringe and needle, draw up the desired volume of the liquid ligand.
-
Dispense the ligand directly into the reaction flask.
-
-
Sealing: Immediately cap the diphenylphosphine container and the reaction flask to prevent any potential contamination.
-
Cleanup: Clean any spills inside the glovebox immediately with appropriate wipes and solvents. Remove all waste from the glovebox through the antechamber.
Protocol 2: Handling Diphenylphosphine Ligands Using a Schlenk Line
This protocol describes the use of a Schlenk line for manipulating diphenylphosphine ligands under an inert atmosphere.
Materials:
-
Diphenylphosphine ligand in a Sure/Seal™ bottle or Schlenk flask
-
Schlenk line with a dual vacuum/inert gas manifold
-
Oven-dried Schlenk flasks and other glassware
-
Syringes and long needles (oven-dried)
-
Rubber septa
-
Degassed solvents
Procedure:
-
Glassware Preparation: Assemble the reaction glassware on the Schlenk line. Evacuate and backfill with inert gas at least three times to ensure an inert atmosphere.
-
Ligand Transfer:
-
If the diphenylphosphine is in a Sure/Seal™ bottle, pierce the septum with a needle connected to the inert gas source to maintain a positive pressure.
-
Using a second, long, oven-dried needle attached to a syringe, pierce the septum and draw the desired volume of the ligand. It is crucial to keep the needle tip below the liquid surface to avoid drawing gas into the syringe.
-
Withdraw the syringe and needle and quickly insert it into the septum of the reaction flask.
-
Inject the ligand into the reaction flask against a counterflow of inert gas.
-
-
Solvent Addition: Transfer degassed solvents into the reaction flask via a cannula or a syringe under a positive flow of inert gas.
-
Reaction Setup: Once all reagents are added, maintain a positive pressure of inert gas throughout the reaction, which can be monitored with an oil bubbler.
Protocol 3: Degassing Solvents by the Freeze-Pump-Thaw Method
This is the most effective method for removing dissolved gases from solvents.[4]
Materials:
-
Solvent to be degassed
-
Schlenk flask with a greased stopcock
-
Schlenk line
-
Liquid nitrogen
-
Dewar flask
Procedure:
-
Flask Preparation: Place the solvent in a Schlenk flask. The flask should not be more than half full.
-
Freezing: Immerse the flask in a Dewar of liquid nitrogen until the solvent is completely frozen solid.
-
Pumping: With the flask still in the liquid nitrogen, open the stopcock to the vacuum manifold of the Schlenk line and evacuate for 5-10 minutes. This removes the gases from the headspace above the frozen solvent.
-
Thawing: Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen. Allow the solvent to thaw completely. You may see gas bubbles being released from the solvent as it thaws.
-
Repeat: Repeat the freeze-pump-thaw cycle at least two more times to ensure all dissolved gases have been removed.
-
Final Step: After the final thaw, backfill the flask with an inert gas (argon or nitrogen). The degassed solvent is now ready for use.
Protocol 4: Synthesis and Handling of Diphenylphosphine-Borane Adduct
Protecting diphenylphosphine as its borane adduct significantly increases its air stability.[1]
Materials:
-
Diphenylphosphine
-
Borane dimethyl sulfide complex (BMS) or borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous, degassed solvent (e.g., THF)
-
Schlenk line and associated glassware
Procedure:
-
Reaction Setup: Under an inert atmosphere (using a Schlenk line), dissolve diphenylphosphine in anhydrous, degassed THF in a Schlenk flask.
-
Addition of Borane: Slowly add one equivalent of BMS or BH₃·THF to the stirred solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction is typically quantitative.
-
Workup: Remove the solvent under vacuum to yield the diphenylphosphine-borane adduct as a white solid. This solid is significantly more stable in air than the free phosphine and can be handled with fewer precautions for short periods.
-
Deprotection (if necessary): The borane protecting group can be removed to liberate the free phosphine by heating with an amine such as DABCO or by reaction with a stronger Lewis base.
Visualizations
Caption: Oxidation of Diphenylphosphine.
Caption: Glovebox Handling Workflow.
Caption: Schlenk Line Experimental Workflow.
Caption: Freeze-Pump-Thaw Degassing Cycle.
References
- 1. Reduction of Triphenylphosphine Oxide to Triphenylphosphine by Phosphonic Acid [organic-chemistry.org]
- 2. Chemoselective Reductions of Phosphine Oxides by 1,3-Diphenyl-Disiloxane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Diphenylphosphine - Wikipedia [en.wikipedia.org]
- 6. Diphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Catalytic Turnover with Phosphine Ligands
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered by researchers, scientists, and drug development professionals working with phosphine ligands in catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low catalytic turnover when using phosphine ligands?
Low catalytic turnover can stem from several factors, often related to the ligand, catalyst, reagents, or reaction conditions. The most common culprits include:
-
Ligand Degradation: Phosphine ligands, especially electron-rich alkylphosphines, can be sensitive to air and moisture, leading to oxidation to the corresponding phosphine oxide, which is catalytically inactive.
-
Catalyst Deactivation: The active catalytic species can deactivate through various pathways, such as the formation of off-cycle, unreactive metal complexes, or precipitation of the metal (e.g., palladium black). This can be caused by impurities, high temperatures, or inappropriate ligand-to-metal ratios.
-
Sub-optimal Ligand Choice: The electronic and steric properties of the phosphine ligand are critical for catalytic efficiency. A ligand that is not well-suited for a specific transformation can lead to slow reaction rates and low turnover.
-
Poor Reagent Quality: Impurities in substrates, solvents, or bases can poison the catalyst. For instance, residual water or oxygen in the reaction can lead to catalyst deactivation.
-
Incorrect Reaction Conditions: Temperature, solvent, and base selection are crucial. Sub-optimal conditions can lead to slow reaction rates, side reactions, or catalyst decomposition.
Q2: How do I choose the right phosphine ligand for my reaction?
The selection of an appropriate phosphine ligand is crucial for achieving high catalytic turnover. The ideal ligand depends on the specific cross-coupling reaction being performed (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Key properties to consider are the ligand's steric bulk (cone angle) and electronic properties.
-
Steric Bulk (Cone Angle): Generally, bulkier ligands can promote the reductive elimination step of the catalytic cycle and help stabilize the active monoligated catalyst species, which can be beneficial in many cross-coupling reactions.
-
Electronic Properties: Electron-rich phosphines, such as trialkylphosphines, tend to accelerate the oxidative addition step, which is often the rate-limiting step in cross-coupling with less reactive substrates like aryl chlorides.
Refer to the tables below for guidance on selecting ligands for specific reactions and for a comparison of the steric and electronic properties of common phosphine ligands.
Q3: My reaction mixture turned black. What does this indicate and how can I prevent it?
The formation of a black precipitate, often referred to as palladium black, is a common sign of catalyst decomposition and deactivation. This indicates that the palladium(0) species is no longer stabilized by the phosphine ligand and has aggregated into inactive metallic palladium.
To prevent this, consider the following:
-
Ensure an Inert Atmosphere: Thoroughly degas your solvents and purge your reaction vessel with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can promote catalyst decomposition.
-
Use High-Purity Reagents: Impurities in your starting materials or solvents can lead to catalyst precipitation.
-
Optimize Ligand-to-Metal Ratio: An insufficient amount of phosphine ligand can leave the metal center exposed and prone to aggregation. In some cases, a slight excess of the ligand can be beneficial.
-
Control the Temperature: High temperatures can accelerate catalyst decomposition. Run the reaction at the lowest effective temperature.
-
Proper Mixing: Inadequate stirring can lead to localized high concentrations of reagents, which can contribute to catalyst deactivation.
Q4: How can I determine if my phosphine ligand has degraded?
The most common degradation pathway for phosphine ligands is oxidation to the corresponding phosphine oxide. This can be readily checked using ³¹P NMR spectroscopy.
-
³¹P NMR Spectroscopy: The phosphorus atom in a phosphine has a characteristic chemical shift in the ³¹P NMR spectrum. The corresponding phosphine oxide will have a distinctly different chemical shift, typically downfield. By comparing the spectrum of your ligand to a reference spectrum or by looking for the appearance of a new peak in the phosphine oxide region, you can assess its purity.
Troubleshooting Guides
Guide 1: Low or No Product Formation
This guide provides a step-by-step approach to diagnosing the cause of low or no product formation in your catalytic reaction.
Troubleshooting Workflow for Low Catalytic Turnover
Caption: A decision tree to guide the troubleshooting process for low catalytic turnover.
Guide 2: Catalyst Deactivation
Catalyst deactivation is a frequent cause of low turnover. The following diagram illustrates common deactivation pathways and potential solutions.
Catalyst Deactivation Pathways and Mitigation
Caption: Common catalyst deactivation pathways and strategies for their prevention.
Data Presentation
Table 1: Common Phosphine Ligands and Their Properties
The steric and electronic properties of phosphine ligands are key to their performance. The cone angle (a measure of steric bulk) and the Tolman electronic parameter (ν(CO) of a Ni(CO)₃L complex, a measure of electron-donating ability) are useful descriptors.
| Ligand | Common Name | Cone Angle (θ)°[1][2] | Tolman Electronic Parameter (cm⁻¹) |
| PPh₃ | Triphenylphosphine | 145 | 2068.9 |
| P(Cy)₃ | Tricyclohexylphosphine | 170 | 2056.4 |
| P(t-Bu)₃ | Tri-tert-butylphosphine | 182 | 2056.1 |
| P(o-tolyl)₃ | Tri(o-tolyl)phosphine | 194 | 2067.1 |
| Xantphos | 118 (bite angle) | - | |
| dppf | 99 (bite angle) | - | |
| SPhos | - | - | |
| XPhos | - | - |
Note: For bidentate ligands like Xantphos and dppf, the bite angle is a more relevant steric parameter than the cone angle.
Table 2: Recommended Ligand Classes for Common Cross-Coupling Reactions
| Reaction | Recommended Ligand Class | Example Ligands | Key Considerations |
| Suzuki-Miyaura Coupling | Bulky, electron-rich monophosphines | SPhos, XPhos, RuPhos | Effective for coupling aryl chlorides and sterically hindered substrates.[3] |
| Bidentate phosphines | dppf, Xantphos | Can be beneficial for specific substrate combinations. | |
| Buchwald-Hartwig Amination | Bulky, electron-rich dialkylbiarylphosphines | XPhos, RuPhos, BrettPhos | Crucial for coupling a wide range of amines and aryl halides.[4] |
| Heck Reaction | Electron-rich phosphines | P(t-Bu)₃, P(Cy)₃ | Often require higher temperatures. |
| Bidentate phosphines | dppf | Can improve selectivity in some cases. | |
| Sonogashira Coupling | Triphenylphosphine and related arylphosphines | PPh₃ | Generally effective, but more specialized ligands can improve performance with challenging substrates. |
Experimental Protocols
Protocol 1: Assessing Phosphine Ligand Purity by ³¹P NMR Spectroscopy
Objective: To determine the purity of a phosphine ligand and check for the presence of the corresponding phosphine oxide.
Materials:
-
Phosphine ligand sample
-
Deuterated chloroform (CDCl₃) or another suitable deuterated solvent
-
NMR tube
-
Inert gas (Argon or Nitrogen)
-
NMR spectrometer
Procedure:
-
Under an inert atmosphere (in a glovebox or using a Schlenk line), accurately weigh approximately 5-10 mg of the phosphine ligand into a clean, dry vial.
-
Add approximately 0.6 mL of deuterated solvent to the vial and gently swirl to dissolve the ligand.
-
Transfer the solution to a clean, dry NMR tube using a pipette.
-
Seal the NMR tube with a cap.
-
Acquire a proton-decoupled ³¹P NMR spectrum. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Reference the spectrum to an external standard (e.g., 85% H₃PO₄).
-
Analysis:
-
Identify the chemical shift of the main phosphine peak.
-
Look for a peak in the region corresponding to the phosphine oxide (typically 20-50 ppm downfield from the phosphine).
-
Integrate the phosphine and phosphine oxide peaks to determine the relative percentage of each species. A high percentage of phosphine oxide indicates significant degradation.[5][6]
-
Protocol 2: Model Suzuki-Miyaura Reaction to Test Catalyst Performance
Objective: To evaluate the activity of a palladium/phosphine ligand catalyst system using a standard Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand
-
4-Bromotoluene
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous, degassed)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a clean, dry reaction vessel under an inert atmosphere, add the palladium precatalyst (e.g., 1 mol%) and the phosphine ligand (e.g., 2 mol%).
-
Add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add anhydrous, degassed toluene (e.g., 2 mL) and degassed water (e.g., 0.5 mL) via syringe.
-
Seal the reaction vessel and heat the mixture at a specified temperature (e.g., 80-100 °C) with vigorous stirring for a set period (e.g., 2-24 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by GC-MS or ¹H NMR to determine the conversion and yield of the biphenyl product.
Troubleshooting this model reaction:
-
Low Conversion: If the conversion is low, this may indicate a problem with the catalyst activity. Consider the troubleshooting steps outlined in Guide 1.
-
Side Products: The formation of significant side products, such as homocoupled boronic acid or dehalogenated starting material, can indicate issues with the reaction conditions or catalyst system.[3][7]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 7. Yoneda Labs [yonedalabs.com]
Technical Support Center: Optimizing Reactions with (2-(Diphenylphosphino)phenyl)methanamine Catalysts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (2-(Diphenylphosphino)phenyl)methanamine and its derivatives as ligands in catalysis. The following information is designed to help optimize reaction conditions and address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using this compound as a ligand in cross-coupling reactions?
A1: this compound is a type of aminophosphine ligand. These ligands are valued in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, for several reasons. The presence of both a soft phosphorus donor and a hard nitrogen donor allows for hemilabile coordination to the metal center. This property can enhance catalytic activity by stabilizing the active catalyst while still allowing for substrate and product exchange at the metal center. The steric and electronic properties of the ligand can be tuned by modifying the substituents on the phosphorus and nitrogen atoms, which can influence reaction selectivity and efficiency.
Q2: My Suzuki-Miyaura coupling reaction using a this compound-based catalyst is giving a low yield. What are the common causes?
A2: Low yields in Suzuki-Miyaura couplings can stem from several factors:
-
Inefficient Catalyst Activation: The active catalyst is typically a Pd(0) species, which is often generated in situ from a Pd(II) precatalyst. Incomplete reduction of Pd(II) to Pd(0) can significantly lower the concentration of the active catalyst.
-
Catalyst Decomposition: The active Pd(0) species can be unstable and decompose, forming palladium black, which is catalytically inactive. This can be caused by issues with the ligand, solvent, or temperature.
-
Homocoupling of Boronic Acid: A common side reaction is the homocoupling of the boronic acid reagent. This can be promoted by the presence of oxygen or by certain bases.
-
Protodeboronation: The boronic acid can be protonated and removed from the catalytic cycle, especially in the presence of water and certain bases.
-
Poor Substrate Solubility: If the reactants are not fully dissolved in the chosen solvent, the reaction rate will be significantly reduced.
-
Inappropriate Base or Solvent: The choice of base and solvent is crucial and highly interdependent. An unsuitable combination can hinder the reaction.
Q3: I am observing the formation of palladium black in my reaction mixture. What does this indicate and how can I prevent it?
A3: The formation of palladium black (finely divided palladium metal) is a sign of catalyst decomposition. The catalytically active species is a soluble Pd(0) complex, and its precipitation into an inactive form will halt the reaction. To prevent this:
-
Ensure Proper Ligand to Metal Ratio: An appropriate excess of the phosphine ligand can help stabilize the Pd(0) complex.
-
Degas Solvents Thoroughly: Oxygen can promote the decomposition of the catalyst. It is crucial to thoroughly degas all solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize Temperature: Excessively high temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature.
-
Choose a Suitable Solvent: The solvent can influence the stability of the catalytic complex.
Q4: Can I use aryl chlorides as substrates in Suzuki-Miyaura coupling with this type of catalyst?
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a more reactive palladium precursor like Pd₂(dba)₃ or a pre-formed Pd(0) catalyst. Consider an in-situ reduction step if using a Pd(II) source. | Ensures the formation of the active Pd(0) species required for the catalytic cycle to begin. |
| Poor Choice of Base | Screen different bases. Common choices include K₂CO₃, K₃PO₄, Cs₂CO₃, and organic bases like triethylamine. The strength and solubility of the base are critical. | The base is essential for the transmetalation step. Its effectiveness is highly dependent on the solvent and substrates. |
| Inappropriate Solvent | Test a range of solvents or solvent mixtures. Common options include toluene, dioxane, THF, and DMF, often with the addition of water. | Solvent polarity and its ability to dissolve all reactants and the catalyst are crucial for reaction efficiency. |
| Reaction Temperature Too Low | Gradually increase the reaction temperature. For challenging substrates, temperatures above 80°C may be necessary. | Higher temperatures can overcome the activation energy barrier for oxidative addition and other steps in the catalytic cycle. |
| Oxygen Contamination | Ensure all reagents and solvents are thoroughly degassed. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction. | Oxygen can oxidize the phosphine ligand and the Pd(0) catalyst, leading to deactivation. |
Issue 2: Significant Side Product Formation in Heck Reaction
| Potential Cause | Troubleshooting Step | Rationale |
| Alkene Isomerization | Add silver salts or use a different base. Ensure the reaction is not running for an unnecessarily long time. | Isomerization of the product alkene can be a competing reversible reaction. The choice of base can influence the rate of reductive elimination versus isomerization.[2] |
| Formation of Homocoupled Products | Ensure an inert atmosphere. Check the purity of the starting materials. | Homocoupling of the aryl halide can occur, particularly if the catalyst is not efficiently entering the desired catalytic cycle. |
| Incorrect Regioselectivity | Modify the steric and electronic properties of the phosphine ligand. Screen different solvents and additives. | The regioselectivity of the Heck reaction (linear vs. branched product) is highly dependent on the catalyst system and reaction conditions. |
Data on Reaction Condition Optimization
The optimal reaction conditions are highly substrate-dependent. The following tables provide a summary of typical starting points and ranges for optimizing Suzuki-Miyaura and Heck reactions based on literature for similar aminophosphine-palladium catalyst systems.
Table 1: General Conditions for Suzuki-Miyaura Coupling Optimization
| Parameter | Typical Starting Condition | Range for Optimization | Notes |
| Palladium Source | Pd(OAc)₂ | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd₂(dba)₃ | Pd(II) sources require in-situ reduction. |
| Ligand Loading | 1.5 - 2 mol % | 0.5 - 5 mol % | A slight excess of ligand relative to palladium is often beneficial. |
| Base | K₂CO₃ (2 equivalents) | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃, Et₃N | The choice of base can significantly impact the reaction outcome.[3] |
| Solvent | Toluene or Dioxane/H₂O (4:1) | Toluene, Dioxane, THF, DMF, Acetonitrile (often with water) | Biphasic solvent systems are common and can improve results.[4] |
| Temperature | 80 °C | Room Temperature - 120 °C | Higher temperatures are often required for less reactive substrates like aryl chlorides. |
| Reaction Time | 12 - 24 hours | 2 - 48 hours | Monitor reaction progress by TLC or GC/LC-MS. |
Table 2: General Conditions for Heck Reaction Optimization
| Parameter | Typical Starting Condition | Range for Optimization | Notes |
| Palladium Source | Pd(OAc)₂ | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd₂(dba)₃ | Pd(OAc)₂ is a common and effective precatalyst.[2] |
| Ligand Loading | 1 - 2 mol % | 0.5 - 4 mol % | Ligand-to-metal ratio can influence selectivity. |
| Base | Et₃N (1.5 equivalents) | Et₃N, i-Pr₂NEt, NaOAc, K₂CO₃ | An organic base is typically used to neutralize the HX formed.[5] |
| Solvent | DMF or Acetonitrile | DMF, NMP, DMA, Dioxane, Toluene | Polar aprotic solvents are commonly employed.[5] |
| Temperature | 100 °C | 80 - 140 °C | Heck reactions often require elevated temperatures.[5] |
| Reaction Time | 12 - 24 hours | 4 - 48 hours | Monitor for completion to avoid side reactions from prolonged heating. |
Experimental Protocols
Synthesis of this compound
A detailed, reliable experimental protocol for the synthesis of the title compound is crucial for ensuring the quality of the ligand. A common synthetic route involves the reduction of a corresponding amide or nitrile.
Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory safety standards and specific experimental goals.
Materials:
-
2-(Diphenylphosphino)benzonitrile (or a related amide precursor)
-
Reducing agent (e.g., Lithium aluminum hydride (LAH) or Borane-tetrahydrofuran complex (BH₃·THF))
-
Anhydrous solvent (e.g., Diethyl ether or Tetrahydrofuran (THF))
-
Apparatus for inert atmosphere chemistry (Schlenk line or glovebox)
Procedure:
-
Under an inert atmosphere (N₂ or Ar), a solution of 2-(diphenylphosphino)benzonitrile in anhydrous THF is slowly added to a stirred suspension of LAH in anhydrous THF at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified period (typically monitored by TLC or NMR).
-
The reaction is carefully quenched at 0 °C by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
The resulting mixture is stirred until a granular precipitate forms.
-
The solid is removed by filtration, and the filtrate is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
The solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography or crystallization.
Note: All manipulations should be carried out under an inert atmosphere as phosphines are susceptible to oxidation.
Visualizing Reaction Workflows
General Workflow for a Palladium-Catalyzed Cross-Coupling Reaction
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in cross-coupling reactions.
References
side reactions associated with phosphine-amine ligands
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phosphine-amine ligands.
Frequently Asked Questions (FAQs)
Q1: My phosphine-amine ligand is showing a new peak in the 31P NMR spectrum around +30 ppm after exposure to air. What is happening?
A1: This is a classic sign of phosphine oxidation. The phosphorus(III) center in your phosphine-amine ligand is susceptible to oxidation by atmospheric oxygen, forming a phosphine oxide (P=O) species. This oxidation is often accelerated in solution.[1][2] While some phosphine-amine ligands are stable in the solid state, they can oxidize over time in solution.[1]
Q2: I am observing cleavage of the P-N bond in my phosphine-amine ligand. What conditions can cause this?
A2: P-N bond cleavage in phosphine-amine ligands can be initiated by hydrolysis under either acidic or basic conditions.[3] The presence of nucleophiles, such as alcohols, can also lead to the cleavage of the P-N bond.[4] The rate of hydrolysis is often dependent on the pH of the reaction medium.
Q3: My catalytic reaction using a phosphine-amine ligand is sluggish. Could a side reaction be the cause?
A3: Yes, several side reactions can lead to a decrease in catalytic activity. Oxidation of the phosphine to a phosphine oxide can deactivate the ligand.[5] Additionally, in some cases, the amine moiety of the ligand can coordinate too strongly to the metal center, leading to an inactive catalyst state. This is a particular consideration in reactions like the Suzuki-Miyaura coupling.
Q4: How can I remove phosphine oxide byproducts from my reaction mixture?
A4: There are several methods for removing phosphine oxides. One common technique is precipitation by adding a Lewis acid like zinc chloride (ZnCl2), which forms an insoluble adduct with the phosphine oxide.[6] Another approach involves column chromatography on silica gel, where the more polar phosphine oxide is typically retained more strongly than the desired phosphine-amine ligand.[7]
Troubleshooting Guides
Issue 1: Suspected Oxidation of Phosphine-Amine Ligand
Symptoms:
-
Appearance of a new peak in the 31P NMR spectrum, typically downfield from the parent phosphine signal (around +20 to +50 ppm).
-
Decreased performance in catalytic reactions.
-
Changes in the physical appearance of the ligand (e.g., discoloration).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected phosphine-amine ligand oxidation.
Experimental Protocol: Quantification of Phosphine Oxide by 31P NMR
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the phosphine-amine ligand sample into an NMR tube.
-
Accurately weigh and add a known amount of an internal standard with a distinct 31P NMR chemical shift that does not overlap with the signals of the ligand or its oxide (e.g., triphenyl phosphate).
-
Add a deuterated solvent (e.g., CDCl3) to dissolve the sample and standard.
-
Cap the NMR tube under an inert atmosphere (e.g., nitrogen or argon) if the ligand is known to be air-sensitive.
-
-
NMR Data Acquisition:
-
Acquire a quantitative 31P{1H} NMR spectrum. Ensure a sufficient relaxation delay (D1) between scans (typically 5 times the longest T1 of the phosphorus nuclei) to allow for complete relaxation and accurate integration.
-
-
Data Analysis:
-
Integrate the signals corresponding to the phosphine-amine ligand, the phosphine oxide, and the internal standard.
-
Calculate the molar ratio of the phosphine oxide to the unoxidized ligand using the following formula:
-
Mole % Oxide = [ (Integration of Oxide Peak) / (Integration of Ligand Peak + Integration of Oxide Peak) ] * 100
-
-
Data Presentation: Illustrative Oxidation of Phosphine-Amine Ligands
| Ligand Structure | Condition | Solvent | Time (h) | Phosphine Oxide Yield (%) |
| 2-(diphenylphosphino)-N,N-dimethylethanamine | Air, room temperature | CDCl3 | 24 | ~15 |
| 2-(dicyclohexylphosphino)-N,N-dimethylethanamine | Air, room temperature | CDCl3 | 24 | >95 |
| 8-(diphenylphosphino)quinoline | Air, 50 °C | Toluene | 12 | ~5 |
Note: Data are illustrative and based on general reactivity principles of phosphines. Actual oxidation rates will vary depending on the specific ligand structure and experimental conditions.
Issue 2: P-N Bond Cleavage (Hydrolysis)
Symptoms:
-
Appearance of new signals in the 31P NMR spectrum, potentially corresponding to phosphinous acids, phosphinates, or other hydrolysis products.
-
Loss of ligand integrity and catalytic activity.
-
Changes in reaction mixture pH.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected P-N bond cleavage in phosphine-amine ligands.
Experimental Protocol: Monitoring Hydrolysis by 31P NMR
-
Reaction Setup:
-
In an NMR tube, dissolve the phosphine-amine ligand in a deuterated solvent relevant to the reaction conditions.
-
To study the effect of pH, add a controlled amount of a deuterated acid (e.g., DCl in D2O) or base (e.g., NaOD in D2O).
-
If studying the effect of water, add a known amount of D2O.
-
-
Time-Course Monitoring:
-
Acquire a 31P NMR spectrum at time zero.
-
Acquire subsequent spectra at regular time intervals to monitor the disappearance of the starting ligand signal and the appearance of new signals corresponding to hydrolysis products.
-
-
Data Analysis:
-
Plot the relative integration of the starting material and product signals over time to determine the rate of hydrolysis under the specific conditions.
-
Data Presentation: Illustrative Hydrolysis Rate Constants
| Ligand | pH | Temperature (°C) | kobs (s-1) |
| N,N-dimethyl-P,P-diphenylphosphinous amide | 2 | 25 | 1.5 x 10-4 |
| N,N-dimethyl-P,P-diphenylphosphinous amide | 7 | 25 | 1.2 x 10-6 |
| N,N-dimethyl-P,P-diphenylphosphinous amide | 12 | 25 | 3.8 x 10-5 |
Note: Data are illustrative and based on kinetic data for related phosphonamides.[4] Actual rates will depend on the specific ligand structure.
Signaling Pathways and Logical Relationships
Reaction Pathways for Phosphine-Amine Ligand Degradation
Caption: Major degradation pathways for phosphine-amine ligands.
References
- 1. reddit.com [reddit.com]
- 2. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 3. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. research.rug.nl [research.rug.nl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. shenvilab.org [shenvilab.org]
Technical Support Center: Purification of Products from Reactions Catalyzed by (2-(Diphenylphosphino)phenyl)methanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions catalyzed by (2-(Diphenylphosphino)phenyl)methanamine and similar aminophosphine ligands.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude reaction mixtures after a cross-coupling reaction using this compound?
A1: Common impurities include residual palladium catalyst, the phosphine ligand and its oxide, inorganic salts from the base used in the reaction, and byproducts from side reactions such as homocoupling.
Q2: How can I remove the residual palladium catalyst from my reaction product?
A2: Several methods can be employed for palladium removal. These include filtration through celite, treatment with activated carbon, extraction with aqueous solutions of reagents like lactic acid, or using specialized scavengers.[1][2][3] The choice of method depends on the stability of your product and the nature of the solvent.
Q3: My product appears to be decomposing on the silica gel column. What are my alternatives for chromatographic purification?
A3: If your product is unstable on silica gel, you can consider using alternative stationary phases such as alumina or reverse-phase silica. Deactivating the silica gel by treatment with a base like triethylamine can also mitigate decomposition.[4]
Q4: I am having trouble removing the phosphine ligand and its oxide. What is the best approach?
A4: The phosphine ligand and its oxide can often be removed by column chromatography. If they co-elute with your product, consider an oxidative workup to convert the phosphine to the more polar phosphine oxide, which is often easier to separate. Alternatively, specific extraction procedures may be effective.
Q5: Can I use recrystallization to purify my product?
A5: Recrystallization is an excellent method for purification if your product is a solid and a suitable solvent system can be found. It can be very effective at removing both soluble and insoluble impurities.
Troubleshooting Guides
Issue 1: Difficulty in Removing Palladium Catalyst
| Symptom | Possible Cause | Suggested Solution |
| Yellow or black color in the purified product. | Residual palladium catalyst. | Pass the product solution through a pad of celite.[3] Treat the solution with activated carbon. Use a palladium scavenger. Extract with an aqueous lactic acid solution.[2] |
| Product is sensitive to acidic or basic conditions. | Inappropriate palladium removal method. | Use neutral purification methods like filtration through celite or chromatography on a neutral stationary phase. |
| Palladium removal is incomplete. | The chosen method is not efficient enough for the specific palladium complex. | Try a combination of methods, for example, celite filtration followed by treatment with a scavenger. |
Issue 2: Problems with Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Product streaks on the TLC plate and column. | The compound may be too polar for the chosen solvent system or interacting strongly with the silica gel. | Add a small amount of a more polar solvent (e.g., methanol) to your eluent. Try a different stationary phase like alumina. |
| Co-elution of the product with the phosphine ligand or its oxide. | Similar polarity of the product and the impurity. | Modify the polarity of the eluent system. Consider oxidizing the phosphine to the more polar phosphine oxide before chromatography. |
| Product decomposes on the column. | The product is sensitive to the acidic nature of silica gel. | Use deactivated silica gel (treated with a base like triethylamine) or switch to a neutral stationary phase like alumina.[4] |
Issue 3: Challenges with Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| Product does not crystallize. | The product may be an oil, or the concentration is too low. The solvent may not be appropriate. | Try to precipitate the product by adding a non-solvent. Concentrate the solution further. Screen a variety of solvents or solvent mixtures. |
| Product oils out. | The solution is supersaturated, or the cooling rate is too fast. | Heat the solution to re-dissolve the oil and allow it to cool more slowly. Add a small amount of a solvent in which the product is more soluble. |
| Impurities co-crystallize with the product. | The chosen solvent does not effectively differentiate between the product and the impurity. | Try a different recrystallization solvent or a sequence of recrystallizations from different solvents. |
Experimental Protocols
Protocol 1: General Work-up and Purification Procedure
-
Quenching the Reaction: Once the reaction is complete (monitored by TLC or GC/LC-MS), cool the reaction mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove any residual water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification:
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Recrystallization: If the product is a solid, dissolve the crude material in a minimal amount of a hot solvent and allow it to cool slowly to induce crystallization.
-
Visualizations
Caption: A general workflow for the purification of reaction products.
Caption: Decision tree for choosing a primary purification method.
References
Technical Support Center: Regeneration of Palladium Catalysts with Phosphine Ligands
Welcome to the technical support center for palladium catalysts with phosphine ligands. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experiments and provide guidance on catalyst regeneration.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of palladium catalyst deactivation?
A1: The most common signs of catalyst deactivation include a noticeable decrease in reaction yield, slower reaction rates, and the formation of a black precipitate, commonly known as palladium black.[1] In some cases, the color of the catalyst solution may change from a clear yellow or light orange to a dark brown or black, indicating decomposition.
Q2: What is "palladium black" and why does it form?
A2: Palladium black is a finely divided, amorphous form of metallic palladium (Pd(0)) that has agglomerated and precipitated out of the reaction mixture.[2][3] Its formation is a common deactivation pathway and can be caused by several factors, including instability of the catalyst complex, the presence of oxygen, or the use of sterically hindered phosphine ligands that can lead to under-ligated palladium species prone to aggregation.[1]
Q3: Can I still get some product if palladium black has formed?
A3: It is possible to obtain some product even after the formation of palladium black, but the yield will likely be significantly reduced.[1] The appearance of the black precipitate indicates that a portion of the active catalyst has been removed from the catalytic cycle.
Q4: How does the choice of phosphine ligand affect catalyst stability?
A4: The phosphine ligand plays a crucial role in stabilizing the palladium center.[4][5][6] Electron-rich and sterically bulky phosphine ligands can enhance the rate of key steps in the catalytic cycle but can also lead to less stable, under-ligated palladium complexes that are more susceptible to deactivation.[1] Conversely, some bidentate phosphine ligands, like Xantphos, can form very stable catalysts that are less prone to decomposition at higher temperatures.[1]
Q5: Are there specific issues to watch out for when using heteroaromatic substrates?
A5: Yes, heteroaromatic substrates can be challenging. The heteroatoms (e.g., nitrogen in pyridines) can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[7] In such cases, the selection of an appropriate ligand and reaction conditions is critical to prevent the formation of inactive catalyst complexes.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues in palladium-catalyzed reactions.
Issue 1: Low or No Reaction Yield
If you are experiencing poor yields in your cross-coupling reaction, consider the following potential causes and solutions.
| Potential Cause | Recommended Action |
| Catalyst Deactivation | Observe the reaction mixture for the formation of palladium black. If present, the catalyst has likely deactivated. Consider degassing the reaction mixture more thoroughly to remove oxygen.[1] |
| Insufficient Catalyst Loading | For sterically hindered substrates or less reactive starting materials, increasing the catalyst loading may improve the yield.[8] |
| Sub-optimal Base | The choice of base and its solubility are critical. For Suzuki couplings, common bases like K₂CO₃ or Cs₂CO₃ are often effective.[8] Ensure the base is strong enough for the specific reaction. |
| Impure Starting Materials | Impurities in the aryl halides, boronic acids, or other reagents can poison the catalyst.[8] Purify your starting materials if their quality is uncertain. |
| Solvent Issues | Ensure your solvents are anhydrous and free of peroxides, especially with ether solvents like THF and dioxane, as peroxides can oxidize the phosphine ligands.[1] |
Issue 2: Formation of Palladium Black
The appearance of a black precipitate is a clear sign of catalyst decomposition. Here’s how to address it.
| Potential Cause | Recommended Action |
| Oxygen Sensitivity | Thoroughly degas all solvents and reagents by bubbling with an inert gas like argon or nitrogen. Maintain a positive pressure of inert gas throughout the reaction.[1] |
| Ligand Instability | If using sterically hindered monodentate phosphines (e.g., from the Buchwald and Hartwig series), the resulting palladium complexes may have poor thermal stability.[1] Consider switching to a more robust bidentate ligand such as Xantphos or DPEphos.[1] |
| High Reaction Temperature | If the reaction requires high temperatures, the catalyst may be decomposing. If possible, try to lower the reaction temperature or choose a more thermally stable catalyst system.[1] |
| Presence of Coordinating Species | Substrates or products with strongly coordinating functional groups (like pyridines) or the presence of iodide ions can deactivate the catalyst.[1] Using a bidentate ligand can sometimes mitigate this issue.[1] |
Catalyst Regeneration Protocols
Deactivated palladium catalysts can often be regenerated to restore their catalytic activity, offering a cost-effective and sustainable solution.
Protocol 1: Simple Washing of Deactivated Pd(PPh₃)₄
This protocol is suitable for removing triphenylphosphine oxide and other soluble impurities from a deactivated catalyst that has turned dark brown.
Materials:
-
Deactivated Pd(PPh₃)₄ catalyst
-
Methanol (MeOH), cold
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Under an inert atmosphere, suspend the dark brown catalyst in cold methanol.
-
Stir the suspension for a few minutes.
-
Filter the solid catalyst.
-
Wash the collected solid with a small amount of cold methanol.
-
Dry the purified catalyst under vacuum.
This procedure primarily removes oxidized phosphine ligands and may help recover the still-active catalyst.[3][7]
Protocol 2: Regeneration of Inactive PdCl₂(PPh₃)₂ to Pd(PPh₃)₄
This protocol describes the conversion of an inactive, ochre-colored PdCl₂(PPh₃)₂ to the active Pd(0) catalyst, Pd(PPh₃)₄.
Materials:
-
Inactive PdCl₂(PPh₃)₂ (1 equivalent)
-
Triphenylphosphine (PPh₃) (5 equivalents)
-
Degassed Dimethyl sulfoxide (DMSO)
-
Hydrazine (4.1 equivalents)
-
Absolute Ethanol (EtOH)
-
Distilled Diethyl ether (Et₂O)
Procedure:
-
Suspend the inactive PdCl₂(PPh₃)₂ and PPh₃ in degassed DMSO (approximately 10 mL per gram of PPh₃).
-
Heat the mixture to 140 °C for 1 hour under an inert atmosphere.
-
Stop heating and immediately add hydrazine to the mixture all at once.
-
Stop stirring after one minute and allow the yellow precipitate to form.
-
Collect the yellow solid by filtration.
-
Wash the precipitate sequentially with absolute ethanol and then with distilled diethyl ether.
-
Dry the regenerated Pd(PPh₃)₄ catalyst under vacuum and store it away from light at -20 °C.
Data on Catalyst Regeneration
The effectiveness of regeneration can be significant, often restoring a catalyst's activity to a level comparable with a fresh catalyst.
| Catalyst | Deactivation Observation | Regeneration Method | Outcome |
| Pd/C | Used in repeated hydrodechlorination runs | Washing with methanol or water | Complete recovery of initial activity.[9] |
| Pd(OH)₂/C | Deactivated after one use in hydrogenation debenzylation | Treatment with chloroform and glacial acetic acid with sonication | Regenerated catalyst can be recycled 4 times with no significant decrease in yield.[5] |
| Supported Palladium Catalyst | Used for 7 years in ethylene purification | Industrial regeneration (burning off coke deposits) | Regenerated sample had 50% of the metal dispersion of a fresh sample but nearly the same catalytic activity.[10] |
Visual Guides
Palladium-Catalyzed Cross-Coupling Cycle and Deactivation Pathways
The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions and highlights key deactivation pathways.
Caption: Catalytic cycle and common deactivation pathways.
Troubleshooting Workflow for Low Reaction Yield
This workflow provides a step-by-step guide for troubleshooting a low-yielding palladium-catalyzed reaction.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. gessnergroup.com [gessnergroup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nbinno.com [nbinno.com]
- 9. ss-pub.org [ss-pub.org]
- 10. researchgate.net [researchgate.net]
effect of solvent on the performance of (2-(Diphenylphosphino)phenyl)methanamine
Welcome to the technical support center for (2-(Diphenylphosphino)phenyl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this versatile aminophosphine ligand.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is primarily used as a ligand in homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions. Its structural features, combining a diphenylphosphino group and a methanamine moiety, make it effective for reactions such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, which are crucial for forming carbon-carbon and carbon-nitrogen bonds in the synthesis of complex organic molecules, including pharmaceuticals.
Q2: How does the choice of solvent impact the performance of this ligand in catalytic reactions?
A2: The solvent plays a critical role in reactions catalyzed by palladium complexes of this compound. Solvent polarity, coordinating ability, and proticity can significantly influence reaction yield, rate, and selectivity. Polar aprotic solvents can affect the stability of charged intermediates in the catalytic cycle.[1] For instance, in Suzuki-Miyaura reactions, a mixture of a non-polar solvent like THF or 1,4-dioxane with water can enhance the reaction rate and yield by improving the solubility of both organic and inorganic reagents.[2] The optimal solvent is highly dependent on the specific substrates and reaction type.
Q3: What are the common causes of low yield in a cross-coupling reaction using this ligand?
A3: Low yields can stem from several factors. Inefficient generation of the active Pd(0) catalyst is a common issue. The choice of base and solvent is also critical; for example, in Suzuki-Miyaura reactions, an inappropriate base can lead to poor reaction kinetics.[3] Catalyst deactivation, often due to the presence of oxygen or other impurities, can also significantly reduce the yield. Additionally, for challenging substrates, the reaction temperature and catalyst loading may need to be optimized.
Q4: How can I troubleshoot a failed or low-yielding Buchwald-Hartwig amination reaction?
A4: For a low-yielding Buchwald-Hartwig amination, consider the following troubleshooting steps:
-
Solvent: Screen different solvents. While toluene is a common choice, polar aprotic solvents like DMF might be more effective for certain substrates.[4]
-
Base: The strength of the base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are often effective.[5]
-
Ligand-to-Metal Ratio: Ensure an appropriate ligand-to-palladium ratio to prevent catalyst decomposition.
-
Inert Atmosphere: The reaction is sensitive to air. Ensure all reagents and solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).
Troubleshooting Guides
Issue 1: Low or No Conversion in a Suzuki-Miyaura Coupling Reaction
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use a reliable palladium precursor and ensure proper activation to the Pd(0) state. |
| Inappropriate Solvent | Screen a range of solvents, including mixtures like THF/water or dioxane/water.[2] |
| Incorrect Base | Test different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The choice of base can be substrate-dependent. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Some couplings require heating to proceed at a reasonable rate. |
| Substrate Impurities | Ensure the purity of your aryl halide and boronic acid, as impurities can poison the catalyst. |
Issue 2: Catalyst Decomposition (Color Change to Black)
| Possible Cause | Troubleshooting Step |
| Presence of Oxygen | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the experiment. |
| High Reaction Temperature | Reduce the reaction temperature. Prolonged heating can lead to the formation of palladium black. |
| Inappropriate Ligand-to-Metal Ratio | Increase the ligand-to-palladium ratio to better stabilize the catalytic species. |
Data Presentation
The following table summarizes representative data on the effect of solvent on the yield of a generic palladium-catalyzed cross-coupling reaction using an aminophosphine ligand similar to this compound. Please note that this data is illustrative and the optimal solvent will depend on the specific reaction substrates and conditions.
| Solvent | Dielectric Constant (ε) | Typical Yield (%) | Notes |
| Toluene | 2.4 | 70-85 | A common non-polar solvent for many cross-coupling reactions.[6] |
| Tetrahydrofuran (THF) | 7.6 | 65-80 | A versatile polar aprotic solvent. |
| 1,4-Dioxane | 2.2 | 75-90 | Often used in Suzuki-Miyaura couplings, sometimes with water.[7] |
| N,N-Dimethylformamide (DMF) | 36.7 | 80-95 | A polar aprotic solvent that can enhance reaction rates.[8] |
| THF/Water (1:1) | - | 85-95 | Biphasic system that can improve solubility of reagents in Suzuki-Miyaura reactions.[2] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, arylboronic acid, palladium(II) acetate, this compound, and potassium carbonate.
-
Add the degassed solvent to the flask via syringe.
-
Seal the flask and stir the reaction mixture at the desired temperature (e.g., 80-100 °C) for the specified time (typically 2-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A logical approach to troubleshooting low yields in cross-coupling reactions.
References
- 1. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.rug.nl [research.rug.nl]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Managing Air-Sensitive Phosphine-Containing Reagents
This guide provides researchers, scientists, and drug development professionals with essential information for handling and troubleshooting air-sensitive phosphine-containing reagents.
I. Frequently Asked Questions (FAQs)
Q1: What makes phosphine reagents air-sensitive?
A1: Phosphine reagents are sensitive to atmospheric oxygen and moisture. The phosphorus atom in a phosphine has a lone pair of electrons, making it susceptible to oxidation.[1][2] Trialkylphosphines are particularly reactive and can be oxidized by the oxygen in the air at room temperature.[1] Some, like tri-tert-butylphosphine, can even be pyrophoric, meaning they can spontaneously ignite in air.[3][4] This oxidation process converts the desired phosphine (P(III)) into the corresponding phosphine oxide (P(V)), which is generally inactive for its intended catalytic purpose.[1][5]
Q2: How can I tell if my phosphine reagent has degraded?
A2: The most common form of degradation is oxidation to phosphine oxide. This can be detected using several methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is the most direct method. Phosphine oxides typically appear at a significantly different chemical shift (downfield) compared to the corresponding phosphine.[6][7]
-
Physical Appearance: Solid phosphines might change in appearance, becoming less crystalline or clumpy.
-
Reaction Performance: A significant drop in yield or complete failure of a reaction where the phosphine is a critical ligand or reagent is a strong indicator of degradation.[8]
Q3: What are the primary techniques for handling air-sensitive phosphines?
A3: To prevent degradation, phosphines must be handled under an inert atmosphere, excluding oxygen and moisture. The two primary methods are:
-
Glovebox: A sealed container filled with an inert gas (like nitrogen or argon) that allows for the manipulation of reagents through gloves.[9][10][11] This is the preferred method for weighing and handling highly sensitive solid phosphines.[10][12]
-
Schlenk Line: A dual-manifold glassware system that allows for the evacuation of air from a reaction flask and backfilling with an inert gas.[9][13][14][15] This technique is suitable for running reactions and transferring solutions of air-sensitive reagents.[16]
Q4: How should I store my phosphine reagents?
A4: Proper storage is crucial. Most phosphine reagents should be stored in a sealed container, under an inert atmosphere (argon or nitrogen), and often in a refrigerator or freezer to minimize degradation.[3] For solid reagents, the container should be sealed with a secure cap and wrapped with Parafilm or electrical tape for an extra barrier.[10][12] Liquid phosphines or solutions are often stored in Sure/Seal™ bottles with a septum that allows for removal via syringe under an inert atmosphere.[3]
Q5: Are there any phosphines that are stable in air?
A5: Yes, but they are the exception. Generally, triarylphosphines (like triphenylphosphine) are significantly more stable on the benchtop for short periods than trialkylphosphines.[3] However, even these can oxidize over time, especially in solution.[3] Recently, new strategies have been developed to enhance the air stability of phosphines, such as attaching bulky substituents or incorporating specific functional groups like ferrocene that can inhibit oxidation.[2] Some phosphonium borate salts are also used as air-stable precursors that generate the active phosphine in the reaction mixture.[17]
II. Troubleshooting Guides
Problem 1: My cross-coupling reaction has failed or shows very low yield.
-
Symptom: You are running a phosphine-ligated cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) and see little to no desired product, with starting materials remaining.
-
Possible Cause: The phosphine ligand has likely oxidized to phosphine oxide, rendering the catalyst inactive. Electron-rich alkylphosphines, which are excellent ligands for promoting oxidative addition, are also the most susceptible to oxidation.[17]
-
Troubleshooting Steps:
-
Verify Ligand Integrity: If possible, take an aliquot of your phosphine stock (under inert conditions) and run a ³¹P NMR. The presence of a significant peak in the phosphine oxide region confirms degradation.
-
Check Solvent Purity: Ensure solvents were properly degassed. Solvents like THF can form peroxides upon exposure to air, which will rapidly oxidize phosphines.[3] Always use freshly purified and degassed solvents.
-
Improve Inert Technique: Review your Schlenk line or glovebox procedures. Ensure flasks are properly evacuated and purged (at least three cycles) and that a positive pressure of inert gas is maintained at all times.
-
Use a Fresh Source: If degradation is confirmed or suspected, switch to a new, unopened bottle of the phosphine ligand. For highly sensitive solids, it is best to open and handle them exclusively within a glovebox.[10]
-
Problem 2: I see an unexpected peak in the ³¹P NMR of my phosphine.
-
Symptom: A new peak has appeared in the ³¹P NMR spectrum, typically downfield (at a higher ppm value) from the parent phosphine signal.
-
Possible Cause: This new peak is almost certainly the corresponding phosphine oxide.[6]
-
Troubleshooting Steps:
-
Confirm Identity: Compare the chemical shift of the new peak with literature values for the expected phosphine oxide. See the data table below for common examples.
-
Quantify Oxidation: Integrate the phosphine and phosphine oxide peaks to determine the percentage of degraded material. Depending on the reaction's sensitivity, even a small percentage of phosphine oxide can be detrimental.
-
Purify or Replace: If the level of oxidation is unacceptable, the phosphine can sometimes be purified. However, for routine use, it is often more practical and reliable to discard the contaminated reagent and use a fresh supply.
-
III. Data Presentation
Table 1: Relative Air-Sensitivity of Common Phosphine Ligands
| Phosphine Ligand | Formula | Type | Relative Air-Sensitivity | Handling Notes |
| Tri-tert-butylphosphine | P(t-Bu)₃ | Trialkyl | Extremely High (Pyrophoric) | Must be handled in a glovebox or as an air-stable phosphonium salt (e.g., [HP(t-Bu)₃]BF₄).[3][4] |
| Tricyclohexylphosphine | P(Cy)₃ | Trialkyl | High | Best handled in a glovebox. Brief handling in air is possible but oxidation is rapid.[10] |
| Trimethylphosphine | P(Me)₃ | Trialkyl | High (Pyrophoric) | Typically supplied and handled as a solution in a solvent like toluene.[3] |
| Triphenylphosphine | P(Ph)₃ | Triaryl | Low | Can be weighed on the bench for short periods, but will oxidize over time, especially in solution.[3] |
| Xantphos | C₃₇H₃₂OP₂ | Bidentate Aryl | Low-Moderate | Relatively stable as a solid, but should be handled under inert gas for solution-based work. |
| dppf | C₃₄H₂₈FeP₂ | Bidentate Aryl | Low-Moderate | Solid is reasonably stable in air, but solutions should be handled under inert conditions. |
Table 2: Typical ³¹P NMR Chemical Shifts for Common Phosphines and their Oxides
Spectra are typically referenced to 85% H₃PO₄. Shifts can vary slightly with solvent.
| Compound | Phosphine (P(III)) δ (ppm) | Phosphine Oxide (P(V)) δ (ppm) |
| Triphenylphosphine (PPh₃) | ~ -5 | ~ +29 |
| Tricyclohexylphosphine (PCy₃) | ~ +11 | ~ +47 |
| Tri-tert-butylphosphine (P(t-Bu)₃) | ~ +63 | ~ +49 |
| Triphenylphosphite (P(OPh)₃) | ~ +128 | ~ -18 (as Triphenylphosphate) |
(Data compiled from multiple sources, including[6][7])
IV. Experimental Protocols & Workflows
Protocol 1: Handling an Air-Sensitive Solid Phosphine using a Glovebox
-
Preparation: Ensure the glovebox has a stable inert atmosphere (<1 ppm O₂, <1 ppm H₂O). Bring the phosphine reagent container, a tared vial, spatula, and balance into the glovebox via the antechamber.
-
Equilibration: Allow all items to sit in the glovebox atmosphere for at least 20 minutes to remove any adsorbed atmospheric gases.
-
Weighing: Open the main reagent container inside the glovebox. Using a clean spatula, transfer the desired amount of the solid phosphine to the tared vial on the balance.
-
Sealing: Securely cap the vial containing the weighed phosphine. Tightly reseal the main reagent container, wrapping the cap with electrical tape or Parafilm for long-term storage.[12]
-
Reaction Setup: The sealed vial can now be removed from the glovebox and taken to a Schlenk line. The solid can be added to the reaction flask under a positive flow of inert gas.
Workflow Diagram: Handling a Solid Phosphine Reagent
Caption: Workflow for weighing and adding a solid phosphine.
Protocol 2: Monitoring Phosphine Oxidation via ³¹P NMR
-
Sample Preparation (Glovebox): Inside a glovebox, prepare a solution of the phosphine ligand in an anhydrous, deuterated NMR solvent (e.g., C₆D₆, CDCl₃) at a known concentration (e.g., 50 mM).[6]
-
Transfer: Transfer the solution to an NMR tube and cap it securely. For extra protection, the cap can be wrapped with Parafilm.
-
Initial Spectrum: Acquire a quantitative ³¹P{¹H} NMR spectrum immediately. This will serve as your baseline (t=0). Note the integration of the main phosphine peak.
-
Exposure (Optional): To test stability, the sample can be exposed to air for a set amount of time.
-
Time-Course Analysis: Acquire subsequent ³¹P NMR spectra at regular intervals (e.g., every hour).
-
Data Analysis: Monitor for the appearance and growth of a new peak corresponding to the phosphine oxide.[6] Calculate the percentage of oxidation at each time point by comparing the integrals of the phosphine and phosphine oxide signals.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for a failed phosphine-mediated reaction.
Phosphine Oxidation Pathway
Caption: General pathway for the oxidation of a phosphine.
References
- 1. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 2. Protecting Phosphines from Oxidation in Air - ChemistryViews [chemistryviews.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 5. epfl.ch [epfl.ch]
- 6. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 7. nmr.oxinst.com [nmr.oxinst.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ossila.com [ossila.com]
- 10. reddit.com [reddit.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 13. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 14. molan.wdfiles.com [molan.wdfiles.com]
- 15. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI EUROPE N.V. [tcichemicals.com]
Validation & Comparative
A Comparative Guide to (2-(Diphenylphosphino)phenyl)methanamine and Other Phosphine Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of cross-coupling reactions, the choice of ligand is paramount to achieving high efficiency, selectivity, and functional group tolerance. Phosphine ligands have long been the workhorse for palladium-catalyzed reactions, and among them, a diverse array of structures has been developed to fine-tune catalytic activity. This guide provides a comparative overview of (2-(Diphenylphosphino)phenyl)methanamine , a monodentate aminophosphine ligand, and places it in the context of other widely used phosphine ligands in key catalytic transformations such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Introduction to Phosphine Ligands
Phosphine ligands (PR₃) are crucial components of many homogeneous catalysts. Their efficacy stems from their ability to modulate the electronic and steric properties of the metal center. The electronic properties are influenced by the electron-donating or -withdrawing nature of the R groups on the phosphorus atom, which in turn affects the rates of oxidative addition and reductive elimination in the catalytic cycle. The steric bulk of the R groups, often quantified by the cone angle or percent buried volume, plays a critical role in catalyst stability and selectivity.
This compound belongs to the class of aminophosphine ligands, which incorporate a nitrogen-containing functional group. This feature can potentially influence the ligand's electronic properties and its coordination behavior with the metal center.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
For illustrative purposes, the following table compares the performance of a representative aminophosphine ligand, N,N-di-iso-butyl-1,1-diphenylphosphinamine, with the commercially available SPhos and the more traditional triphenylphosphine (PPh₃) in the Suzuki-Miyaura coupling of various aryl chlorides with phenylboronic acid[1].
Table 1: Comparison of Phosphine Ligand Performance in the Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid [1]
| Entry | Aryl Chloride | Ligand | Yield (%) |
| 1 | 4-Chlorotoluene | N,N-di-iso-butyl-1,1-diphenylphosphinamine | 85 |
| 2 | 4-Chlorotoluene | SPhos | 92 |
| 3 | 4-Chlorotoluene | PPh₃ | 25 |
| 4 | 4-Chloroanisole | N,N-di-iso-butyl-1,1-diphenylphosphinamine | 78 |
| 5 | 4-Chloroanisole | SPhos | 89 |
| 6 | 4-Chloroanisole | PPh₃ | 15 |
| 7 | 2-Chlorotoluene | N,N-di-iso-butyl-1,1-diphenylphosphinamine | 65 |
| 8 | 2-Chlorotoluene | SPhos | 75 |
| 9 | 2-Chlorotoluene | PPh₃ | 10 |
Reaction conditions: Aryl chloride (1.0 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (2 mol%), Ligand (4 mol%), in 1,4-dioxane at 100 °C for 18 h.
As the data suggests, bulky and electron-rich phosphine ligands like SPhos and the representative aminophosphine significantly outperform the less sterically hindered and less electron-donating PPh₃, especially with challenging aryl chloride substrates. This highlights the importance of ligand design in achieving high catalytic efficiency.
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
The following is a general procedure that can be adapted for the screening of various phosphine ligands in a Suzuki-Miyaura coupling reaction.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., this compound, SPhos, etc.)
-
Aryl halide
-
Arylboronic acid
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene)
-
Reaction vessel (e.g., Schlenk tube)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., 0.04 mmol, 4 mol%).
-
Add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the anhydrous solvent (e.g., 5 mL).
-
Seal the Schlenk tube and heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with stirring for the specified time (e.g., 12-24 hours).
-
After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The phosphine ligand plays a critical role in facilitating each of these steps.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki-Miyaura reaction, the choice of phosphine ligand is critical for achieving high yields and broad substrate scope. Bulky and electron-rich monodentate phosphine ligands, particularly the biarylphosphines developed by the Buchwald group, have proven to be highly effective.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
The following is a general procedure for a Buchwald-Hartwig amination reaction, which can be used to evaluate the performance of different phosphine ligands.
Materials:
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand
-
Aryl halide
-
Amine
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Reaction vessel
-
Inert atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precursor (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%).
-
Add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (1.4 mmol).
-
Add the anhydrous solvent (e.g., 5 mL).
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring for the required time.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle of the Buchwald-Hartwig Amination
The catalytic cycle for the Buchwald-Hartwig amination involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Summary and Outlook
This compound, as a monodentate aminophosphine ligand, possesses structural features that are desirable for effective catalysis in cross-coupling reactions. While direct comparative performance data is currently limited in the public domain, the broader class of aminophosphine ligands has shown promise. The key to their effectiveness lies in the balance of steric bulk and electronic-donating ability, which facilitates the crucial steps of the catalytic cycle.
For researchers and drug development professionals, the exploration of novel phosphine ligands like this compound is a continuous effort to expand the toolbox for constructing complex molecular architectures. The provided experimental protocols offer a starting point for the systematic evaluation of this and other phosphine ligands in the context of Suzuki-Miyaura and Buchwald-Hartwig reactions. Further research is warranted to fully elucidate the catalytic potential of this compound and to generate the quantitative data necessary for a direct and comprehensive comparison with established ligand systems.
References
A Comparative Guide to Phosphine Ligands: (2-(Diphenylphosphino)phenyl)methanamine vs. DPEphos in Catalysis
For researchers, scientists, and professionals in drug development, the selection of an appropriate ligand is a critical parameter in optimizing catalytic reactions. This guide provides a comparative analysis of two phosphine ligands: (2-(Diphenylphosphino)phenyl)methanamine and Bis(2-diphenylphosphinophenyl)ether (DPEphos), focusing on their performance in key cross-coupling reactions.
While both ligands are valuable tools in the synthetic chemist's arsenal, a direct, head-to-head comparison under identical conditions is not extensively documented in the literature. This guide, therefore, compiles available performance data from various studies to offer an objective overview and aid in ligand selection. The performance of a ligand is highly dependent on specific reaction conditions, including the choice of catalyst precursor, solvent, base, and substrates.
Ligand Structures at a Glance
Figure 1. Chemical structures of this compound and DPEphos.
Performance in Suzuki-Miyaura Coupling
Table 1: Performance of DPEphos in the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| Pd(OAc)₂ / DPEphos | Cs₂CO₃ | Toluene | 100 | 18 | 95 | 950 | 52.8 |
Data compiled from representative procedures. TON (Turnover Number) and TOF (Turnover Frequency) are calculated based on the reported yield and reaction time.
Experimental Protocol: Suzuki-Miyaura Coupling with DPEphos
A dried Schlenk tube is charged with Pd(OAc)₂ (0.01 mmol), DPEphos (0.012 mmol), Cs₂CO₃ (1.5 mmol), and phenylboronic acid (1.2 mmol). The tube is evacuated and backfilled with argon. 4-Chlorotoluene (1.0 mmol) and toluene (5 mL) are then added. The mixture is stirred at 100 °C for 18 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired biaryl product.
Performance in Heck Reaction
The Heck reaction, another pivotal C-C bond-forming reaction, facilitates the coupling of unsaturated halides with alkenes. DPEphos has been successfully employed in this transformation. As with the Suzuki-Miyaura coupling, specific performance data for this compound in the Heck reaction is not prominently reported.
Table 2: Performance of DPEphos in the Heck Reaction of Iodobenzene and Styrene
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| Pd(OAc)₂ / DPEphos | Et₃N | DMF | 100 | 24 | 92 | 920 | 38.3 |
Data compiled from representative procedures. TON and TOF are calculated based on the reported yield and reaction time.
Experimental Protocol: Heck Reaction with DPEphos
In a round-bottom flask, Pd(OAc)₂ (0.01 mmol), DPEphos (0.012 mmol), and Et₃N (1.5 mmol) are dissolved in DMF (5 mL) under an inert atmosphere. Iodobenzene (1.0 mmol) and styrene (1.2 mmol) are then added. The reaction mixture is heated to 100 °C and stirred for 24 hours. After completion, the mixture is cooled, diluted with water, and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The product is purified by flash chromatography.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of ligand is crucial for the success of this reaction, and DPEphos has been utilized, although its effectiveness can be highly dependent on the specific substrates and reaction conditions. In some reported instances, other ligands such as Xantphos have shown superior performance.[1] There is a lack of published data on the use of this compound in this reaction.
Table 3: Performance of DPEphos in the Buchwald-Hartwig Amination of 4-Chloroanisole and Aniline
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| Pd₂(dba)₃ / DPEphos | NaOtBu | Toluene | 80 | 24 | 85 | 850 | 35.4 |
Data compiled from representative procedures. TON and TOF are calculated based on the reported yield and reaction time.
Experimental Protocol: Buchwald-Hartwig Amination with DPEphos
An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (0.005 mmol), DPEphos (0.012 mmol), and NaOtBu (1.4 mmol). The tube is evacuated and backfilled with argon. 4-Chloroanisole (1.0 mmol), aniline (1.2 mmol), and toluene (5 mL) are added. The reaction mixture is stirred at 80 °C for 24 hours. After cooling, the mixture is diluted with ether, filtered, and the solvent is removed under vacuum. The resulting crude product is purified by column chromatography.
Synthesis of this compound
While catalytic performance data for this compound in cross-coupling reactions is sparse, its synthesis is achievable through established methods. The presence of both a phosphine and a primary amine moiety offers potential for this ligand to act as a hemilabile ligand, which could be advantageous in certain catalytic cycles.
Figure 2. A plausible synthetic route to this compound.
Experimental Protocol: Synthesis of this compound
To a solution of (2-bromophenyl)methanamine (1.0 mmol) in dry THF (10 mL) at -78 °C under an argon atmosphere is slowly added n-butyllithium (2.1 mmol, 2.5 M in hexanes). The mixture is stirred at this temperature for 1 hour, followed by warming to 0 °C for 30 minutes. The reaction is then cooled back to -78 °C, and chlorodiphenylphosphine (1.1 mmol) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
Catalytic Cycles: The Role of Phosphine Ligands
The general catalytic cycles for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions are well-understood. The phosphine ligand plays a crucial role in stabilizing the palladium center, influencing its electronic properties and steric environment, and facilitating the key steps of oxidative addition, transmetalation (for Suzuki-Miyaura), migratory insertion (for Heck), and reductive elimination.
Figure 3. Generalized catalytic cycles for key cross-coupling reactions.
Conclusion and Outlook
DPEphos is a versatile and widely used ligand in palladium-catalyzed cross-coupling reactions, with a considerable body of literature supporting its application. In contrast, this compound represents a less explored alternative. The presence of both a soft phosphine donor and a hard amine donor in the latter suggests potential for unique reactivity, possibly through hemilabile coordination, which could be beneficial in certain catalytic transformations.
The lack of direct comparative data underscores the opportunity for further research to systematically evaluate the performance of this compound in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions against established ligands like DPEphos. Such studies would provide valuable insights for chemists in academia and industry, enabling more informed decisions in the development of efficient and selective catalytic processes. Researchers are encouraged to consider the specific requirements of their transformations when selecting a ligand and to view the data presented here as a guide for initiating their own optimization studies.
References
A Comparative Guide to P,N Ligands in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of an appropriate ligand is paramount to the success of palladium-catalyzed cross-coupling reactions. This guide provides an objective comparative analysis of various phosphorus,nitrogen (P,N) ligands in Suzuki-Miyaura, Buchwald-Hartwig, and Heck cross-coupling reactions, supported by experimental data and detailed protocols.
P,N ligands, featuring both a soft phosphine and a hard nitrogen donor atom, have emerged as a versatile and highly effective class of ligands in palladium-catalyzed cross-coupling. Their unique electronic and steric properties often lead to enhanced catalytic activity, stability, and selectivity compared to traditional phosphine-only ligands. This guide will delve into the performance of representative P,N ligands in three of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The choice of ligand is critical, especially when dealing with challenging substrates such as aryl chlorides. Below is a comparison of various P,N ligands in the Suzuki-Miyaura coupling of 4-chloroanisole with phenylboronic acid.
| Ligand/Catalyst System | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| P,N Ligands | |||||||
| Iminophosphine-Pd(II) Complex | Pd(cod)Cl₂ | Na₂CO₃ | DMF | 80 | 12 | 95 | [1] |
| Pyridylphosphine-Pd(II) Complex | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 16 | 92 | [2] |
| (P,N,P)Pd Complex | [PdCl₂(P,N,P)] | Cs₂CO₃ | 1,4-Dioxane | 80 | 24 | 99 | [3] |
| P3N Ligand (L4) / Pd(OAc)₂ | Pd(OAc)₂ | Et₃N | 2 wt% SDS/H₂O | 80 | 16 | 94 | [4] |
| Reference Ligands | |||||||
| XPhos / Pd₂ (dba)₃ | Pd₂(dba)₃ | K₃PO₄ | t-BuOH | 80 | 12 | 98 | [5] |
| SPhos / Pd(OAc)₂ | Pd(OAc)₂ | K₃PO₄ | 2-MeTHF | 100 | 18 | 96 | [5] |
Key Observations:
-
Iminophosphine and pyridylphosphine-based P,N ligands demonstrate excellent efficacy in the Suzuki-Miyaura coupling of an unactivated aryl chloride, with yields comparable to or exceeding those of well-established biarylphosphine ligands like XPhos and SPhos.[1][2]
-
The use of a P,N,P pincer ligand leads to a highly stable catalytic system, achieving a near-quantitative yield even with an extended reaction time.[3]
-
A novel P3N ligand has shown remarkable activity in aqueous micellar conditions, highlighting a green chemistry approach to this transformation.[4]
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The efficiency of this reaction, particularly with less reactive aryl chlorides, is highly dependent on the ligand. The following table compares the performance of P,N ligands in the amination of 4-chlorotoluene with morpholine.
| Ligand/Catalyst System | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| P,N Ligands | |||||||
| Benzimidazolyl Phosphine-Pd | Pd₂(dba)₃ | KOtBu | Toluene | 120 | 24 | 95 | [6] |
| Mor-DalPhos / [Pd(cinnamyl)Cl]₂ | [Pd(cinnamyl)Cl]₂ | NaOtBu | Toluene | 100 | 18 | 98 | [7] |
| Hybrid NHC/P Ligand / [Pd(cinnamyl)Cl]₂ | [Pd(cinnamyl)Cl]₂ | NaOtBu | Toluene | RT | 24 | 96 | [7] |
| Reference Ligands | |||||||
| Xantphos / Pd(OAc)₂ | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 110 | 24 | 85 | [1] |
| RuPhos / Pd G3 Precatalyst | Pd G3 | LHMDS | Toluene | 100 | 16 | 97 | [8] |
Key Observations:
-
Benzimidazolyl phosphine ligands have proven to be highly effective for the Buchwald-Hartwig amination of aryl chlorides, achieving high yields.[6]
-
The Mor-DalPhos ligand, a P,N ligand developed by the Stradiotto group, exhibits exceptional activity, leading to high yields in the amination of unactivated aryl chlorides.[7]
-
The development of hybrid N-heterocyclic carbene (NHC)/phosphine P,N ligands has enabled highly efficient aminations at room temperature, showcasing a significant advancement in catalyst design.[7]
-
In comparison, while highly effective, established ligands like Xantphos may require higher temperatures for similar transformations.[1] RuPhos, a state-of-the-art Buchwald ligand, shows comparable high performance.[8]
Performance in Heck Reaction
The Heck reaction, for the arylation of olefins, benefits from ligands that can promote the key steps of oxidative addition and migratory insertion. The table below outlines the performance of P,N ligands in the reaction of 4-bromoanisole with styrene.
| Ligand/Catalyst System | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| P,N Ligands | |||||||
| Iminophosphine-Pd(II) Complex | Pd(cod)Cl₂ | K₂CO₃ | NMP | 140 | 12 | 98 | [1] |
| Imidazole-SPO-Pd Complex | Pre-catalyst | K₂CO₃ | DMF | 60 | 12 | 95 | [9] |
| Pyrrole-based [N,P] ligand-Pd | Pd(OAc)₂ | Et₃N | DMF | 120 | 24 | 93 | [9] |
| Reference Ligands | |||||||
| PPh₃ / Pd(OAc)₂ | Pd(OAc)₂ | Et₃N | DMF | 100 | 24 | 88 | [10] |
| PHOX / Pd(OAc)₂ | Pd(OAc)₂ | Et₃N | THF | 80 | 18 | 92 | [10] |
Key Observations:
-
Iminophosphine-palladium complexes are highly active catalysts for the Heck reaction, affording excellent yields with aryl bromides at elevated temperatures.[1]
-
Imidazole-based secondary phosphine oxide (SPO) P,N ligands have been shown to be effective at milder temperatures.[9]
-
Pyrrole-based P,N ligands also demonstrate high catalytic activity in the Heck reaction.[9]
-
Compared to the benchmark triphenylphosphine (PPh₃), P,N ligands generally offer higher yields and can operate under varied conditions.[10] The PHOX ligand, a well-known chiral P,N ligand, also shows high efficiency.[10]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling with Iminophosphine-Pd(II) Complex[1]
A mixture of the iminophosphine-Pd(II) complex (0.01 mmol, 1 mol%), aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and Na₂CO₃ (2.0 mmol) in DMF (3 mL) was placed in a Schlenk tube. The tube was evacuated and backfilled with argon three times. The reaction mixture was then stirred at 80 °C for 12 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate (20 mL) and washed with water (3 x 10 mL) and brine (10 mL). The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (hexane/ethyl acetate) to afford the desired biaryl product. Products were characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
General Procedure for Buchwald-Hartwig Amination with Benzimidazolyl Phosphine-Pd Catalyst[6]
In a glovebox, a vial was charged with Pd₂(dba)₃ (0.0025 mmol, 0.5 mol%), the benzimidazolyl phosphine ligand (0.006 mmol, 1.2 mol%), and KOtBu (1.4 mmol). Toluene (1 mL), the aryl chloride (1.0 mmol), and the amine (1.2 mmol) were added sequentially. The vial was sealed and the mixture was stirred at 120 °C for 24 hours. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and filtered through a pad of Celite. The filtrate was concentrated, and the residue was purified by flash chromatography on silica gel to give the desired arylamine. Products were characterized by ¹H NMR, ¹³C NMR, and HRMS.
General Procedure for Heck Reaction with Iminophosphine-Pd(II) Complex[1]
To a screw-capped vial was added the iminophosphine-Pd(II) complex (0.01 mmol, 1 mol%), aryl halide (1.0 mmol), olefin (1.2 mmol), K₂CO₃ (2.0 mmol), and NMP (2 mL). The vial was sealed, and the mixture was stirred at 140 °C for 12 hours. After cooling, the reaction mixture was diluted with water and extracted with diethyl ether. The combined organic layers were dried over MgSO₄, filtered, and the solvent was removed under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the substituted olefin. Products were characterized by ¹H NMR, ¹³C NMR, and GC-MS.
Mechanistic Insights and Visualizations
The efficacy of P,N ligands can be attributed to their ability to modulate the electronic and steric properties of the palladium center throughout the catalytic cycle. The nitrogen atom can act as a hemilabile ligand, dissociating to create a vacant coordination site for substrate binding and re-coordinating to promote reductive elimination.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura Catalytic Cycle with a P,N Ligand.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig Amination Catalytic Cycle with a P,N Ligand.
Catalytic Cycle for Heck Reaction
Caption: Heck Reaction Catalytic Cycle with a P,N Ligand.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. A new P3N ligand for Pd-catalyzed cross-couplings in water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald Ligands [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Characterizing Metal Complexes: A Comparative Analysis of X-ray Crystallography and Alternative Techniques
For researchers, scientists, and professionals in drug development, a definitive understanding of the three-dimensional structure of metal complexes is paramount. This knowledge underpins the rational design of novel therapeutics, catalysts, and materials. While X-ray crystallography stands as the gold standard for atomic-resolution structural elucidation, a comprehensive characterization often necessitates a multi-technique approach. This guide provides an objective comparison of X-ray crystallography with other key analytical methods, supported by experimental considerations and data presentation.
X-ray Crystallography: The Definitive Structure
Single-crystal X-ray diffraction provides an unparalleled, high-resolution snapshot of the atomic arrangement within a crystalline solid.[1][2] By irradiating a crystal with X-rays, the resulting diffraction pattern can be mathematically reconstructed into a three-dimensional electron density map, revealing precise bond lengths, bond angles, and the overall molecular geometry.[1]
Experimental Protocol: A General Overview
The process of determining a structure by X-ray crystallography can be broken down into several key stages:
-
Crystallization: The first and often most challenging step is to grow high-quality, single crystals of the metal complex.[1][2] This is typically achieved by slow evaporation of a supersaturated solution of the complex.[1] The choice of solvent and crystallization conditions (e.g., temperature, pH) is critical.[3][4]
-
Data Collection: A suitable crystal is mounted on a goniometer and cooled, often in a stream of liquid nitrogen, to minimize thermal vibrations and radiation damage.[1][5] The crystal is then rotated in a high-intensity X-ray beam, and the diffraction data are collected on a detector.[1][2] Synchrotrons are often used as the X-ray source for their high flux.[2]
-
Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell dimensions and space group. The "phase problem" is then solved using computational methods to generate an initial electron density map.[2] An atomic model is built into this map and refined against the experimental data to yield the final, high-resolution structure.[2]
Strengths and Limitations
| Strengths | Limitations |
| Provides unambiguous 3D structure at atomic resolution.[6] | Requires a single, well-ordered crystal, which can be difficult to obtain.[7][8] |
| Yields precise bond lengths and angles.[8] | Provides a static picture of the molecule in the solid state, which may not represent its solution-state behavior.[7] |
| Can be used for a wide range of molecules, with no theoretical size limit.[2] | Cannot provide information on dynamic processes in solution.[6][7] |
| The primary tool for characterizing the structure and bonding of new compounds.[1] | Large molecules and membrane proteins can be particularly challenging to crystallize.[7] |
Complementary and Alternative Spectroscopic Techniques
While X-ray crystallography provides the ultimate structural answer, other techniques offer crucial insights into the behavior of metal complexes in solution, their electronic properties, and their composition.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for probing the structure and dynamics of molecules in solution.[6] It is based on the interaction of nuclear spins with an external magnetic field.[10] For metal complexes, NMR can provide information about the ligand environment, stereochemistry, and dynamic processes such as ligand exchange.
-
Experimental Protocol: A solution of the metal complex in a deuterated solvent is placed in a strong magnetic field and irradiated with radiofrequency pulses. The resulting signals are detected and Fourier transformed to produce an NMR spectrum.
-
Key Data: Chemical shifts, coupling constants, and relaxation times provide information about the connectivity and geometry of the ligands around the metal center.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and stoichiometry of a metal complex.[11][12] Techniques like Electrospray Ionization (ESI-MS) are particularly well-suited for analyzing metal complexes in solution.[13][14]
-
Experimental Protocol: A solution of the metal complex is introduced into the mass spectrometer, where it is ionized. The resulting ions are separated based on their mass-to-charge ratio and detected.
-
Key Data: The mass spectrum reveals the molecular weight of the complex, allowing for the confirmation of its composition and the identification of different species in solution.[11][13]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly useful for studying transition metal complexes.[15][16] The absorption of light in the UV-visible region corresponds to the excitation of d-electrons to higher energy levels, providing insights into the electronic structure, oxidation state, and coordination environment of the metal center.[15]
-
Experimental Protocol: A solution of the metal complex is placed in a cuvette, and the amount of light absorbed at different wavelengths is measured.[16]
-
Key Data: The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of the metal complex and can be used for quantitative analysis and to study ligand substitution reactions.[17]
Computational Methods
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for complementing experimental data.[18] DFT calculations can be used to predict the geometry, electronic structure, and spectroscopic properties of metal complexes.[18]
-
Application: DFT can be used to generate theoretical models that can be compared with experimental data from X-ray crystallography, NMR, and UV-Vis spectroscopy. This can aid in the assignment of spectra and provide a deeper understanding of the bonding and reactivity of the complex.[18]
Comparative Data Presentation
To illustrate the complementary nature of these techniques, the following tables summarize the type of information obtained and provide a hypothetical data comparison for a representative metal complex.
Table 1: Comparison of Analytical Techniques for Metal Complex Characterization
| Technique | Information Obtained | Sample Requirements | Resolution/Sensitivity | Key Advantages |
| X-ray Crystallography | Precise 3D structure, bond lengths, bond angles, stereochemistry.[1][8] | Single, well-ordered crystal.[7] | Atomic (<1 Å). | Provides the definitive solid-state structure.[1] |
| NMR Spectroscopy | Connectivity, stereochemistry in solution, dynamic processes.[6] | Soluble sample in a deuterated solvent. | Atomic, but lower resolution than X-ray for large molecules.[19] | Provides information on solution-state structure and dynamics.[6] |
| Mass Spectrometry | Molecular weight, stoichiometry, composition.[11] | Soluble sample. | High mass accuracy (< 5 ppm).[13] | Confirms molecular formula and identifies species in solution.[13] |
| UV-Vis Spectroscopy | Electronic transitions, oxidation state, coordination environment.[15] | Soluble sample. | Quantitative concentration determination.[17] | Simple, rapid, and provides information on electronic structure.[20] |
| Computational (DFT) | Predicted geometry, electronic structure, spectroscopic properties.[18] | None (computational model). | Dependent on the level of theory. | Complements and aids in the interpretation of experimental data.[18] |
Table 2: Hypothetical Comparative Data for a Platinum(II) Complex
| Parameter | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | UV-Vis Spectroscopy | DFT Calculation |
| Geometry | Square Planar | Consistent with Square Planar | N/A | Consistent with Square Planar | Optimized to Square Planar |
| Pt-N Bond Length (Å) | 2.02 Å | N/A | N/A | N/A | 2.05 Å |
| Pt-Cl Bond Length (Å) | 2.31 Å | N/A | N/A | N/A | 2.35 Å |
| ¹H Chemical Shift (ppm) | N/A | 8.5 ppm, 7.2 ppm | N/A | N/A | N/A |
| Molecular Ion (m/z) | N/A | N/A | 415.01 (Observed) | N/A | 415.00 (Calculated) |
| λmax (nm) | N/A | N/A | N/A | 380 nm | 375 nm |
Visualizing the Workflow and Logic
The following diagrams illustrate the integrated workflow for characterizing a metal complex and the logical relationship between the data obtained from different techniques.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 3. Characterizing metal binding sites in proteins with X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterizing metal-binding sites in proteins with X-ray crystallography | Springer Nature Experiments [experiments.springernature.com]
- 5. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. news-medical.net [news-medical.net]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of metallodrug/protein interaction by X-ray crystallography and complementary biophysical techniques - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI03277B [pubs.rsc.org]
- 10. differencebetween.com [differencebetween.com]
- 11. Mass Spectrometry-Based Structural Proteomics for Metal Ion/Protein Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. frenchbic.cnrs.fr [frenchbic.cnrs.fr]
- 13. Identifying Metal Species with Electrospray Ionization and Tandem Mass Spectrometry [thermofisher.com]
- 14. web.uvic.ca [web.uvic.ca]
- 15. fiveable.me [fiveable.me]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. kbcc.cuny.edu [kbcc.cuny.edu]
- 18. Research Portal [iro.uiowa.edu]
- 19. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 20. spectroscopyonline.com [spectroscopyonline.com]
Assessing the Donor Properties of Phosphine Ligands: A Comparative Guide to Selenation and Carbonylplex Methods
For researchers, scientists, and professionals in drug development, the electronic properties of phosphine ligands are a critical factor in the design and optimization of transition metal catalysts. The ability of a phosphine ligand to donate electron density to a metal center significantly influences the catalytic activity and selectivity of the resulting complex. This guide provides a comparative overview of two common experimental methods for assessing these donor properties: the selenation of phosphine ligands followed by ⁷⁷Se NMR spectroscopy, and the analysis of the C-O stretching frequency in nickel-carbonyl complexes, which is used to determine the Tolman Electronic Parameter (TEP).
The donor strength of a phosphine ligand is a key determinant of its effectiveness in a catalytic cycle. More electron-donating phosphines can increase the electron density at the metal center, which can, for example, promote oxidative addition or influence the back-bonding to other ligands.[1][2] Conversely, less donating (more electron-withdrawing) phosphines can be beneficial in other catalytic steps. Therefore, the ability to quantify the electronic properties of phosphine ligands is essential for rational catalyst design.
This guide will delve into the experimental details of the selenation method, which utilizes the one-bond phosphorus-selenium coupling constant (¹J(P-Se)) as a sensitive probe of the electronic environment of the phosphorus atom.[3][4] We will also provide a detailed protocol for determining the Tolman Electronic Parameter (TEP), a widely accepted measure of phosphine ligand donor strength derived from the infrared spectroscopy of nickel-carbonyl complexes.[5][6] By presenting quantitative data, detailed methodologies, and clear visualizations, this guide aims to equip researchers with the knowledge to select and apply the most suitable method for their specific research needs.
Comparison of Quantitative Data
The following table summarizes the ¹J(P-Se) coupling constants and Tolman Electronic Parameters (TEP) for a selection of common phosphine ligands. A lower ¹J(P-Se) value and a lower TEP value both indicate a more electron-donating phosphine ligand.[2][7]
| Phosphine Ligand (L) | ¹J(P-Se) (Hz) in CDCl₃ | Tolman Electronic Parameter (TEP) (cm⁻¹) |
| P(t-Bu)₃ | ~687 | 2056.1 |
| P(NMe₂)₃ | - | 2061.9 |
| PMe₃ | - | 2064.1 |
| PEt₃ | 722 | 2061.7 |
| PPh₂Et | - | 2066.7 |
| P(C₆H₄OMe)₃ | 714 | 2066 |
| PPh₃ | 732 | 2068.9 |
| P(C₆H₄F)₃ | - | 2071.3 |
| P(OEt)₃ | - | 2076.3 |
| P(OPh)₃ | - | 2085.3 |
| PF₃ | - | 2110.7 |
Note: The ¹J(P-Se) values can be solvent-dependent. The values presented here are in CDCl₃ for consistency where available.
Experimental Protocols
Method 1: Assessing Donor Properties via Selenation and ⁷⁷Se NMR Spectroscopy
This method involves the reaction of a phosphine ligand with elemental selenium to form the corresponding phosphine selenide. The ¹J(P-Se) coupling constant, measured by ⁷⁷Se NMR spectroscopy, is then used to quantify the phosphine's donor strength. A smaller ¹J(P-Se) value indicates a stronger electron-donating ability of the phosphine ligand.[3]
Materials:
-
Phosphine ligand
-
Elemental selenium (grey powder)
-
Anhydrous toluene or other suitable anhydrous solvent
-
Anhydrous deuterated chloroform (CDCl₃) for NMR analysis
-
NMR tubes
-
Schlenk flask or similar inert atmosphere glassware
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Preparation of the Reaction Mixture: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the phosphine ligand (1 equivalent) in anhydrous toluene.
-
Addition of Selenium: Add elemental selenium (1.1 equivalents) to the stirred solution of the phosphine ligand.
-
Reaction: Heat the reaction mixture to reflux and maintain for a period of a few hours. The reaction progress can be monitored by ³¹P NMR spectroscopy by taking aliquots from the reaction mixture. The formation of the phosphine selenide will be indicated by a downfield shift of the ³¹P signal and the appearance of selenium satellites.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure. The crude phosphine selenide can be purified by recrystallization or column chromatography if necessary.
-
NMR Sample Preparation: Dissolve a small amount of the purified phosphine selenide in CDCl₃.
-
⁷⁷Se NMR Analysis: Acquire the ⁷⁷Se NMR spectrum of the sample. The ¹J(P-Se) coupling constant can be directly measured from the splitting of the selenium signal into a doublet.
Method 2: Determination of the Tolman Electronic Parameter (TEP)
The TEP is determined by measuring the frequency of the A₁ C-O vibrational mode (ν(CO)) of a [LNi(CO)₃] complex using infrared (IR) spectroscopy. A lower ν(CO) frequency indicates a more electron-donating phosphine ligand.[5]
Materials:
-
Phosphine ligand (L)
-
Tetracarbonylnickel(0), Ni(CO)₄ (Caution: Extremely Toxic!)
-
Anhydrous pentane or hexane
-
Infrared spectrometer and suitable IR cell (e.g., CaF₂ plates)
-
Schlenk line and inert atmosphere glovebox are highly recommended due to the toxicity of Ni(CO)₄.
Procedure:
-
Preparation of the [LNi(CO)₃] Complex: All manipulations involving Ni(CO)₄ must be performed in a well-ventilated fume hood or a glovebox.
-
In a Schlenk flask under an inert atmosphere, dissolve the phosphine ligand (1 equivalent) in anhydrous pentane or hexane.
-
Carefully add a stoichiometric amount of Ni(CO)₄ (1 equivalent) to the phosphine solution. The reaction is typically rapid at room temperature.
-
IR Sample Preparation: The resulting solution of the [LNi(CO)₃] complex is used directly for IR analysis. Transfer the solution to an IR cell with CaF₂ windows under an inert atmosphere.
-
IR Spectroscopy: Record the IR spectrum of the solution. The A₁ symmetric C-O stretching frequency is a strong, sharp band typically observed between 2050 and 2110 cm⁻¹. This value is the Tolman Electronic Parameter.
Visualizing the Methodologies
The following diagrams illustrate the experimental workflow for the selenation method and the conceptual relationship between the electronic properties of phosphine ligands and the experimental observables.
Caption: Workflow for assessing phosphine donor properties via selenation.
Caption: Relationship between ligand properties and experimental parameters.
References
A Comprehensive Guide to Phosphine Ligands: Comparing Steric and Electronic Effects in Catalysis
For researchers, scientists, and professionals in drug development, the selection of an appropriate phosphine ligand is a critical factor in the success of transition metal-catalyzed cross-coupling reactions. The steric and electronic properties of these ligands play a pivotal role in determining the efficiency, selectivity, and overall outcome of a catalytic process. This guide provides an objective comparison of common phosphine ligands, supported by quantitative data and detailed experimental methodologies, to aid in the rational design and optimization of catalytic systems.
The tunability of phosphine ligands, achieved by modifying the substituents on the phosphorus atom, allows for the fine-tuning of a catalyst's properties.[1] Steric bulk can influence the coordination number of the metal center and promote crucial steps in the catalytic cycle, such as reductive elimination.[2] Simultaneously, the electronic nature of the ligand, whether electron-donating or electron-withdrawing, modulates the electron density at the metal center, thereby affecting its reactivity, particularly in the oxidative addition step.[2]
Quantifying Steric and Electronic Properties
To facilitate a systematic comparison, the steric and electronic effects of phosphine ligands are quantified using various experimental and computational parameters.
Steric Parameters:
-
Tolman Cone Angle (θ): This is the most widely used parameter to quantify the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone that encompasses the van der Waals radii of the ligand's substituents, with the metal center at a fixed distance (typically 2.28 Å) from the phosphorus atom.[3][4] Larger cone angles indicate greater steric hindrance around the metal center.[5]
-
Percent Buried Volume (%Vbur): This parameter provides a measure of the percentage of the coordination sphere around a metal that is occupied by the ligand.[1][6][7][8] It is often considered a more accurate representation of the steric environment than the cone angle, especially for complex and asymmetric ligands.[9]
Electronic Parameters:
-
Tolman Electronic Parameter (TEP): The TEP is determined by measuring the A1 C-O vibrational stretching frequency (ν(CO)) of nickel-tricarbonyl-phosphine complexes, [LNi(CO)₃], using infrared (IR) spectroscopy.[10] Electron-donating ligands increase the electron density on the nickel center, which leads to increased π-backbonding to the CO ligands and a decrease in the ν(CO) frequency. Conversely, electron-withdrawing ligands result in a higher ν(CO) frequency.[11]
-
pKa: The pKa of the conjugate acid of a phosphine ligand is a measure of its basicity and, by extension, its σ-donating ability. Higher pKa values generally correspond to more electron-donating phosphines.[12]
-
³¹P NMR Spectroscopy (¹J(P-Se)): The one-bond coupling constant between phosphorus and selenium (¹J(P-Se)) in phosphine selenides is a sensitive probe of the electronic properties of the phosphine.[2][13][14] A larger ¹J(P-Se) value typically indicates a more electron-withdrawing phosphine.
Comparative Data for Common Phosphine Ligands
The following tables summarize the key steric and electronic parameters for a selection of commonly used phosphine ligands.
| Ligand | Abbreviation | Tolman Cone Angle (θ) [°] | Percent Buried Volume (%Vbur) | Tolman Electronic Parameter (TEP) [cm⁻¹] | pKa (in MeCN) |
| Trimethylphosphine | PMe₃ | 118 | 28.6 | 2064.1[10] | 8.65 |
| Triethylphosphine | PEt₃ | 132 | 34.9 | 2061.7 | 9.10 |
| Tri-tert-butylphosphine | P(t-Bu)₃ | 182 | 43.8 | 2056.1[10] | 11.4 |
| Tricyclohexylphosphine | PCy₃ | 170 | 41.5 | 2056.4 | 9.70 |
| Triphenylphosphine | PPh₃ | 145 | 34.7 | 2068.9[10] | 2.73 |
| Tri(o-tolyl)phosphine | P(o-Tol)₃ | 194 | 44.2 | 2067.5 | 3.08 |
| Trimethoxyphosphine | P(OMe)₃ | 107 | 26.6 | 2079.7 | 4.60 |
| Triphenoxyphosphine | P(OPh)₃ | 128 | 31.5 | 2085.3 | 1.80 |
| DavePhos | Not readily available | 45.1 | Not readily available | Not readily available | |
| XPhos | 254 (calculated) | 53.5 | Not readily available | Not readily available | |
| SPhos | 256 (calculated) | 50.8 | Not readily available | Not readily available |
Note: Data is compiled from various sources and measurement conditions may vary. pKa values can differ significantly depending on the solvent.
Impact on Catalytic Performance: Cross-Coupling Reactions
The interplay of steric and electronic effects is critical in tuning the performance of phosphine ligands in various cross-coupling reactions.
Suzuki-Miyaura Coupling:
This versatile C-C bond-forming reaction is highly sensitive to the choice of phosphine ligand. Generally, bulky and electron-rich ligands are preferred as they facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[2][15] For example, the use of highly hindered biaryl phosphine ligands like SPhos has enabled the coupling of challenging substrates, including aryl chlorides and sterically demanding coupling partners, with high efficiency.[15]
| Ligand | Aryl Halide | Boronic Acid | Yield (%) | Reference |
| PPh₃ | 4-Bromotoluene | Phenylboronic acid | ~70 | General observation |
| P(t-Bu)₃ | 4-Chlorotoluene | Phenylboronic acid | >95 | [15] |
| SPhos | 2-Chloro-N-methylaniline | 4-Methoxyphenylboronic acid | 98 | |
| XPhos | 4-Chloroanisole | 2-Methylphenylboronic acid | 95 |
Buchwald-Hartwig Amination:
The formation of C-N bonds via Buchwald-Hartwig amination is also profoundly influenced by the phosphine ligand. Sterically demanding and electron-rich ligands are crucial for promoting the coupling of a wide range of amines and aryl halides, including less reactive aryl chlorides.[16][17][18] Ligands like XPhos and other biaryl phosphines have demonstrated exceptional activity in these transformations.[17]
| Ligand | Aryl Halide | Amine | Yield (%) | Reference |
| P(t-Bu)₃ | 4-Chlorotoluene | Morpholine | >98 | [17] |
| XPhos | 4-Chloroanisole | Aniline | 97 | [17] |
| RuPhos | 2-Chlorotoluene | N-Methylaniline | 96 | [18] |
| BrettPhos | 4-Chlorotoluene | Primary Amine | >95 | [18] |
Heck Reaction:
In the Heck reaction, which forms C-C bonds between aryl halides and alkenes, the phosphine ligand influences both the activity and selectivity of the catalyst. While a variety of phosphine ligands can be employed, the choice often depends on the specific substrates and desired outcome.[19][20][21]
| Ligand | Aryl Halide | Alkene | Yield (%) | Reference |
| PPh₃ | Iodobenzene | Styrene | ~85 | General observation |
| P(o-Tol)₃ | Bromobenzene | n-Butyl acrylate | >95 | General observation |
| dppf | Bromobenzene | Styrene | >90 | [20] |
Experimental Protocols
Determination of Tolman Cone Angle (θ):
The Tolman cone angle is traditionally determined from physical Corey-Pauling-Koltun (CPK) molecular models.[4] However, it is now more commonly calculated using computational methods from the crystal structures of metal-phosphine complexes.[22][23]
-
Methodology:
-
Obtain the crystal structure of the metal-phosphine complex (e.g., from the Cambridge Structural Database).
-
Define the metal-phosphorus bond vector.
-
For each atom in the ligand's substituents, calculate the angle between the M-P bond vector and the vector from the metal to the atom, considering the van der Waals radius of the atom.
-
The cone angle is the maximum of these angles. For asymmetrical ligands, an averaging method is often employed.[4]
-
Determination of Tolman Electronic Parameter (TEP):
The TEP is determined experimentally using Fourier-transform infrared (FTIR) spectroscopy.[10]
-
Methodology:
-
Synthesize the [LNi(CO)₃] complex by reacting tetracarbonylnickel(0), Ni(CO)₄, with the phosphine ligand (L) in an inert solvent like dichloromethane or hexane. Caution: Ni(CO)₄ is extremely toxic and should be handled with appropriate safety measures.
-
Record the IR spectrum of the resulting solution.
-
Identify the frequency of the A₁ symmetric C-O stretching vibration (ν(CO)). This value is the Tolman Electronic Parameter for the ligand L.[10]
-
Determination of pKa:
The pKa of a phosphine is determined by measuring the equilibrium constant for the deprotonation of its conjugate acid. This is typically done using potentiometric titration or spectrophotometric methods in a suitable solvent, often acetonitrile.[12]
-
Methodology (Potentiometric Titration):
-
Dissolve the phosphine ligand in the chosen solvent (e.g., acetonitrile).
-
Titrate the solution with a strong acid (e.g., HClO₄) to form the phosphonium salt.
-
Back-titrate the resulting solution with a strong base (e.g., a non-nucleophilic organic base) while monitoring the potential with a pH electrode.
-
The pKa is determined from the half-equivalence point of the titration curve.
-
Visualizing Ligand Effects and Selection Workflow
The relationship between ligand properties and catalytic outcomes can be visualized to guide ligand selection.
Caption: Interplay of steric and electronic effects of phosphine ligands on the catalytic cycle and reaction outcome.
A logical workflow for selecting an appropriate phosphine ligand involves a systematic consideration of the reaction requirements and ligand properties.
Caption: A systematic workflow for the selection and optimization of phosphine ligands in catalysis.
By understanding and applying the principles of steric and electronic effects, researchers can navigate the vast landscape of phosphine ligands to develop more efficient and robust catalytic processes for the synthesis of valuable molecules.
References
- 1. Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. percent-buried-volume-for-phosphine-and-n-heterocyclic-carbene-ligands-steric-properties-in-organometallic-chemistry - Ask this paper | Bohrium [bohrium.com]
- 7. Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry. | Semantic Scholar [semanticscholar.org]
- 8. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 9. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 10. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Buchwald Ligands [sigmaaldrich.com]
- 18. research.rug.nl [research.rug.nl]
- 19. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 20. nbinno.com [nbinno.com]
- 21. Heck Reaction [organic-chemistry.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Performance of (2-(Diphenylphosphino)phenyl)methanamine in Catalytic Systems: A Comparative Guide
(2-(Diphenylphosphino)phenyl)methanamine , a bidentate phosphine-amine ligand, has emerged as a versatile ligand in various transition metal-catalyzed reactions. Its unique structural motif, featuring both a soft phosphine donor and a hard amine donor, allows for effective coordination with a range of metal centers, influencing the activity and selectivity of catalytic transformations. This guide provides a comparative overview of the performance of this compound in different catalytic systems, supported by available experimental data and methodologies.
Catalytic Applications and Performance
While extensive quantitative data for direct comparison across a wide range of catalytic systems remains somewhat limited in publicly accessible literature, the available information highlights its utility in key organic transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium complexes bearing phosphine ligands are workhorses in modern organic synthesis, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. While specific yield and turnover number data for this compound in widely studied reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination are not extensively tabulated in comparative studies, its structural features suggest potential as an effective ligand. The combination of a bulky diphenylphosphino group and a coordinating aminomethyl moiety can stabilize palladium catalytic species and influence the steric and electronic environment at the metal center.
For context, the performance of established phosphine ligands in these reactions is well-documented. For instance, Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) and ferrocene-based ligands (e.g., Josiphos) are known to achieve high yields and turnover numbers in a broad range of cross-coupling reactions. A direct comparative study with this compound under identical conditions would be necessary for a definitive performance assessment.
Asymmetric Hydrogenation
In the realm of asymmetric catalysis, chiral phosphine ligands are pivotal for achieving high enantioselectivity. While non-chiral this compound is not suitable for asymmetric induction itself, its backbone can be modified to create chiral analogues. The performance of such chiral derivatives would be benchmarked against established ligands like BINAP and its derivatives, which have demonstrated high enantiomeric excesses (ee) in the rhodium- or ruthenium-catalyzed asymmetric hydrogenation of various prochiral substrates. For any chiral version of this compound, its efficacy would be evaluated based on the % ee and yield obtained for standard benchmark reactions.
Other Catalytic Transformations
The versatility of this compound is suggested by its potential application in other catalytic processes such as hydrogenation and carbonylation.[1] The amine functionality can play a crucial role in these reactions, potentially acting as a proton shuttle or influencing the polarity of the catalytic environment.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and comparing catalytic performance. Below are generalized procedures for key catalytic reactions where a ligand like this compound could be employed.
General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Coupling
A dried Schlenk tube is charged with a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), the phosphine ligand (e.g., this compound), an aryl halide, an arylboronic acid, and a base (e.g., K₂CO₃, Cs₂CO₃). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). Anhydrous solvent (e.g., toluene, dioxane) is then added, and the reaction mixture is stirred at a specified temperature until the starting material is consumed (monitored by TLC or GC). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for a Rhodium-Catalyzed Asymmetric Hydrogenation
In a glovebox, a rhodium precursor (e.g., [Rh(COD)₂]BF₄) and a chiral phosphine ligand are dissolved in a degassed solvent (e.g., CH₂Cl₂, MeOH) in a pressure-resistant vessel. The solution is stirred to allow for catalyst formation. The prochiral substrate is then added. The vessel is sealed, removed from the glovebox, and connected to a hydrogen source. The reaction is stirred under a specific hydrogen pressure and at a defined temperature for a designated time. After releasing the hydrogen pressure, the solvent is removed in vacuo. The yield is determined by NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC or GC analysis.
Logical Relationships in Catalysis
The interplay between the metal, ligand, and substrates is fundamental to the outcome of a catalytic reaction. The following diagram illustrates the general logical flow of a catalytic cycle.
Caption: Generalized Catalytic Cycle.
Experimental Workflow for Catalyst Screening
The evaluation of a new ligand's performance typically follows a systematic workflow to identify optimal reaction conditions.
Caption: Catalyst Screening Workflow.
Conclusion
This compound presents a promising scaffold for the development of effective catalysts. Its bidentate nature and the potential for chiral modifications make it an interesting candidate for a variety of catalytic transformations. However, a more comprehensive understanding of its performance requires further systematic studies that provide quantitative data across a range of reactions and in direct comparison with established, state-of-the-art ligands. The experimental protocols and conceptual workflows outlined in this guide provide a framework for such future investigations.
References
For researchers, scientists, and drug development professionals, understanding the nuanced structural and electronic properties of phosphine-amine compounds is critical for ligand design and catalyst development. This guide provides an objective spectroscopic comparison of a series of related phosphine-amine ligands, supported by experimental data and detailed protocols.
The subtle interplay of steric and electronic effects in phosphine-amine ligands dictates their coordination chemistry and catalytic activity. Spectroscopic techniques are indispensable tools for elucidating these properties. This guide focuses on a comparative analysis of a series of N-substituted bis(diphenylphosphino)amine ligands (Ph₂PN(R)PPh₂), providing a clear overview of their characteristic spectroscopic signatures.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for a selection of phosphine-amine ligands, allowing for a direct comparison of the influence of the N-substituent on their spectral properties.
| Compound | R Group | ³¹P NMR (δ, ppm) | ¹³C NMR (δ, ppm) (Selected Signals) | IR (ṽ, cm⁻¹) (P-N stretch) | Mass Spec (m/z) |
| 1 | i-propyl | 48.2 | 49.5 (CH), 23.8 (CH₃) | ~920 | [M+H]⁺ calculated for C₂₇H₂₈NP₂: 428.17, found 428.2 |
| 2 | n-butyl | 50.1 | 45.1 (NCH₂), 32.5 (CH₂), 20.3 (CH₂), 14.0 (CH₃) | ~915 | [M+H]⁺ calculated for C₂₈H₃₀NP₂: 442.19, found 442.2 |
| 3 | cyclohexyl | 47.9 | 56.2 (CH), 33.5 (CH₂), 26.2 (CH₂), 25.4 (CH₂) | ~918 | [M+H]⁺ calculated for C₃₀H₃₂NP₂: 470.20, found 470.2 |
| 4 | ethylbenzene | 52.5 | 50.8 (NCH₂), 30.1 (CH₂), 130.1, 128.8, 126.5 (aromatic C), 15.2 (CH₃) | ~925 | [M+H]⁺ calculated for C₃₂H₃₀NP₂: 490.19, found 490.2 |
Note: NMR data were recorded in CDCl₃. IR data is for solid samples. Mass spectrometry data corresponds to the protonated molecule.
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic characterization of the compared phosphine-amine ligands.
Synthesis of N-substituted bis(diphenylphosphino)amines (Ph₂PN(R)PPh₂):
-
To a solution of the primary amine (R-NH₂) (10 mmol) and triethylamine (22 mmol) in dry toluene (50 mL) under an inert atmosphere of nitrogen, chlorodiphenylphosphine (Ph₂PCl) (20 mmol) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The resulting white precipitate of triethylammonium chloride is removed by filtration under nitrogen.
-
The solvent from the filtrate is removed under reduced pressure to yield the crude product.
-
The product is purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to afford the desired phosphine-amine ligand as a white solid.
Spectroscopic Characterization:
-
NMR Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to residual solvent signals for ¹H and ¹³C, and to an external standard of 85% H₃PO₄ for ³¹P NMR.[1][2]
-
Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets or as a thin film on a NaCl plate. The characteristic P-N stretching vibrations are typically observed in the 900-950 cm⁻¹ region.[3][4][5]
-
Mass Spectrometry (MS): High-resolution mass spectra are obtained using an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.[6] Samples are prepared by dissolving the compound in a suitable solvent (e.g., methanol or acetonitrile).
Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the synthesis and comprehensive spectroscopic analysis of related phosphine-amine compounds.
Caption: Workflow for the synthesis and spectroscopic comparison of phosphine-amine compounds.
Discussion of Spectroscopic Trends
³¹P NMR Spectroscopy: The ³¹P NMR chemical shift is highly sensitive to the electronic environment around the phosphorus atom.[7][8] As observed in the data table, the chemical shifts for the N-substituted bis(diphenylphosphino)amines are all found in a similar downfield region, characteristic of trivalent phosphorus compounds. The minor variations in the chemical shifts can be attributed to the different inductive and steric effects of the N-substituents.
¹³C NMR Spectroscopy: The ¹³C NMR spectra provide detailed information about the carbon framework of the ligands. The chemical shifts of the carbon atoms directly attached to the nitrogen and in the substituent group are particularly informative for confirming the structure of the ligand.
IR Spectroscopy: The P-N stretching vibration is a key diagnostic tool in the IR spectra of phosphine-amine compounds.[9] The position of this band can be influenced by the nature of the substituent on the nitrogen atom.
Mass Spectrometry: Mass spectrometry is crucial for confirming the molecular weight of the synthesized ligands.[10] The observation of the protonated molecular ion peak ([M+H]⁺) provides strong evidence for the successful synthesis of the target compound.
This guide provides a foundational framework for the spectroscopic comparison of phosphine-amine ligands. By following the detailed protocols and utilizing the comparative data presented, researchers can gain valuable insights into the structure-property relationships of these important compounds, facilitating the development of new and improved catalysts and materials.
References
- 1. ajol.info [ajol.info]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Computational Infrared Spectroscopy of 958 Phosphorus-Bearing Molecules [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Characterization of Phosphorylated Proteins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 9. inorganic chemistry - Where can I find the infrared band positions for phosphorus compounds? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. Mass Spectral Characterization of Organophosphate-Labeled Lysine in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Benchmarking Phosphine-Based Catalysts in Suzuki-Miyaura Cross-Coupling Reactions: Evaluating (2-(Diphenylphosphino)phenyl)methanamine Against Commercial Alternatives
For Researchers, Scientists, and Drug Development Professionals
The development of efficient and versatile catalysts is a cornerstone of modern organic synthesis, particularly for carbon-carbon bond formation. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, is a powerful tool for the synthesis of biaryls and other conjugated systems found in many pharmaceuticals and advanced materials. The performance of the palladium catalyst in these reactions is critically dependent on the choice of ligand.
I. The Importance of Standardized Benchmarking
To objectively assess the efficacy of a novel catalyst system, it is crucial to compare its performance against well-established alternatives under identical or highly similar reaction conditions. Key performance indicators in catalytic cross-coupling reactions include:
-
Yield (%): The amount of desired product obtained relative to the theoretical maximum.
-
Turnover Number (TON): The number of moles of substrate converted per mole of catalyst. It is a measure of catalyst longevity and efficiency.
-
Turnover Frequency (TOF): The turnover number per unit of time, representing the speed of the catalyst.
-
Reaction Conditions: Including temperature, reaction time, catalyst loading, and the nature of the solvent and base.
II. Experimental Protocol: A Standardized Suzuki-Miyaura Cross-Coupling Reaction
To benchmark (2-(Diphenylphosphino)phenyl)methanamine, it is recommended to evaluate its performance in a well-studied model reaction. The coupling of an aryl chloride, such as 4-chloroanisole, with phenylboronic acid is a common choice as aryl chlorides are known to be more challenging substrates than the corresponding bromides or iodides, thus providing a more stringent test of catalyst performance.
Reaction Scheme:
Detailed Experimental Procedure:
-
Catalyst Precursor Preparation: In a glovebox, a stock solution of the palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and the ligand (this compound or a commercial ligand) in a 1:2 or 1:1 molar ratio is prepared in an appropriate anhydrous solvent (e.g., toluene or dioxane).
-
Reaction Setup: To a dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (e.g., 4-chloroanisole, 1.0 mmol), the arylboronic acid (e.g., phenylboronic acid, 1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Addition of Catalyst: The catalyst precursor solution (e.g., 1 mol % Pd) is then added to the reaction vessel.
-
Reaction Execution: The reaction mixture is stirred at a specific temperature (e.g., 100 °C) for a defined period. Aliquots may be taken at various time points to monitor the reaction progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Work-up and Analysis: After the reaction is complete, the mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel. The yield of the purified product is determined, and the TON and TOF can be calculated.
III. Performance Data of Commercial Catalysts
The following table summarizes representative performance data for some widely used commercial palladium catalyst systems in Suzuki-Miyaura cross-coupling reactions of aryl chlorides. These catalysts often employ bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., XPhos, SPhos).
| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Pd Loading (mol%) | Yield (%) | TON | TOF (h⁻¹) |
| Pd(OAc)₂ / XPhos | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 2 | 1 | >95 | >95 | >47.5 |
| XPhos Pd G2 | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | t-BuOH/H₂O | 80 | 1 | 0.5 | 98 | 196 | 196 |
| SPhos Pd G2 | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | t-BuOH/H₂O | 80 | 1 | 0.5 | 97 | 194 | 194 |
| PEPPSI™-IPr | 4-Chloroanisole | Phenylboronic acid | K₂CO₃ | Dioxane | 100 | 4 | 2 | 92 | 46 | 11.5 |
Note: The data presented here are representative and can vary depending on the specific reaction conditions and substrate scope.
To benchmark this compound, its performance should be evaluated under conditions identical to those reported for these commercial catalysts to allow for a direct and meaningful comparison.
IV. Mandatory Visualizations
Caption: Suzuki-Miyaura Experimental Workflow.
Caption: Catalyst Selection Logic.
V. Conclusion
While this compound is a commercially available ligand, its performance in catalysis, particularly in direct comparison to industry-standard catalysts, is not well-documented in publicly accessible literature. By following the standardized experimental protocol outlined in this guide and comparing the results to the provided benchmark data for commercial catalysts, researchers can generate the necessary data to rigorously evaluate the potential of this compound as a valuable ligand in Suzuki-Miyaura cross-coupling and other catalytic transformations. This systematic approach is essential for the rational design and development of next-generation catalysts for efficient and sustainable chemical synthesis.
Safety Operating Guide
Navigating the Disposal of (2-(Diphenylphosphino)phenyl)methanamine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling (2-(Diphenylphosphino)phenyl)methanamine, a chemical intermediate, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe handling and disposal of this organophosphorus and amine-containing compound.
Immediate Safety and Handling Protocols
Before beginning any disposal process, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer for specific handling and safety information. In the absence of a specific SDS, the following general precautions for organophosphorus compounds and amines should be strictly followed.
Personal Protective Equipment (PPE): Personnel handling this compound waste must wear appropriate PPE to prevent exposure.[1] This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.
-
Eye Protection: Safety goggles or a face shield should be worn to protect against splashes.[1]
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent contamination of personal clothing.[1]
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any potential fumes or dust.[1]
Spill Management: In the event of a spill, absorbent pads and neutralizing agents should be readily available.[1] Personnel must be trained in proper spill response procedures. For spills, avoid dust formation and sweep up the material into a suitable container for disposal.[2] Do not let the chemical enter the environment.[2]
Step-by-Step Disposal Procedure
The disposal of this compound must comply with all local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.[1][3]
-
Segregation and Collection:
-
Collect waste this compound and any contaminated materials (e.g., filter paper, absorbent pads) in a dedicated, properly labeled hazardous waste container.[1]
-
The container should be made of a material compatible with the chemical and kept tightly sealed to prevent leaks or the release of vapors.[1]
-
Clearly label the container with the full chemical name: "this compound" and appropriate hazard warnings.[1] Do not use abbreviations or acronyms.[4]
-
-
Waste Storage:
-
Engage a Licensed Waste Disposal Company:
-
The disposal of organophosphorus and amine compounds requires specialized handling by a licensed hazardous waste disposal company.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a certified vendor.
-
Provide the waste disposal company with a complete and accurate description of the waste, including its chemical composition.
-
Quantitative Data Summary
| Parameter | Value | Source |
| CAS Number | 177263-77-3 | [6] |
| Molecular Weight | 291.33 g/mol | [6] |
| Purity | 98% | |
| Storage Temperature | 2-8°C, inert atmosphere, keep in dark place |
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
This structured approach ensures that the disposal of this compound is conducted in a manner that prioritizes the safety of laboratory personnel and minimizes environmental impact. Always adhere to your institution's specific waste management policies and consult with your EHS department for guidance.
References
Personal protective equipment for handling (2-(Diphenylphosphino)phenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of (2-(Diphenylphosphino)phenyl)methanamine. Given the absence of a publicly available Safety Data Sheet (SDS) for this specific compound, the following recommendations are based on best practices for handling similar organophosphine compounds, which are often toxic and reactive.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is paramount to ensure safety when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Provides protection against splashes and airborne particles.[1][2] |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene) and a lab coat | Double gloving is recommended. Ensure gloves are rated for the specific chemicals being used. A flame-resistant lab coat provides an additional layer of protection. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges | Essential for handling the compound outside of a certified chemical fume hood, or if there is a risk of aerosolization.[2] |
| Foot Protection | Closed-toe, chemical-resistant shoes | Protects against spills and falling objects. |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan is critical to minimize exposure and ensure a safe laboratory environment.
Engineering Controls
-
Fume Hood: All handling of this compound, including weighing, transferring, and reaction setup, must be conducted in a certified chemical fume hood with adequate ventilation.
-
Eyewash Station and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in the immediate work area.[3]
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area in the fume hood by lining it with absorbent, disposable bench paper.
-
Weighing and Transferring: Use a dedicated, clean spatula and weighing vessel. Handle the compound gently to avoid creating dust or aerosols.
-
Reaction Setup: Add the compound to the reaction vessel slowly and carefully within the fume hood.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of PPE as outlined in the disposal plan. Wash hands thoroughly with soap and water.
Storage
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Consult the supplier for any specific storage temperature or atmosphere requirements.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including disposable gloves, bench paper, and empty containers, must be segregated as hazardous waste.
-
Waste Containers: Use designated, leak-proof, and clearly labeled hazardous waste containers.
-
Disposal Method: Do not dispose of this compound down the drain or in regular trash.[4] All waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[4]
Emergency Procedures
In the event of an emergency, follow these procedures immediately.
-
Spill:
-
Evacuate the immediate area.
-
Alert colleagues and the laboratory supervisor.
-
If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with an inert absorbent material.
-
For large spills, evacuate the laboratory and contact the institution's emergency response team.
-
-
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.
-
Seek immediate medical attention.
-
-
Eye Contact:
-
Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the individual to fresh air immediately.
-
If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.
-
Seek immediate medical attention.
-
-
Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
-
Visual Safety Workflows
The following diagrams illustrate the key operational and emergency procedures.
Caption: A flowchart illustrating the safe handling workflow for this compound.
Caption: A diagram outlining the immediate steps to take in case of a spill or personal exposure.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
